2,3,4,6-tetrafluorobenzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,4,6-tetrafluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVKZWLEXQRABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380208 | |
| Record name | 2,3,4,6-tetrafluorobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32890-92-9 | |
| Record name | 2,3,4,6-tetrafluorobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,4,6-tetrafluorobenzoic acid CAS number
Technical Monograph: 2,3,4,6-Tetrafluorobenzoic Acid Advanced Synthesis, Process Chemistry, and Pharmacophore Integration[1]
Executive Summary
This compound (CAS 32890-92-9) is a specialized polyfluorinated building block critical to the synthesis of next-generation fluoroquinolone antibiotics.[1] Unlike its ubiquitous isomer, 2,3,4,5-tetrafluorobenzoic acid (used for Ofloxacin/Levofloxacin), the 2,3,4,6-isomer offers a unique substitution pattern that preserves a hydrogen atom at the meta position relative to the carboxyl group (C5).[1] This structural feature allows for the generation of quinolone scaffolds with specific 5,7,8-trifluoro- or 5-amino-6,8-difluoro- substitution patterns, essential for drugs targeting resistant bacterial strains (e.g., Sparfloxacin analogs).[1]
This guide delineates the physiochemical profile, regioselective synthesis, and handling protocols for this compound, designed for drug development professionals requiring high-purity intermediates.[1]
Part 1: Chemical Identity & Physiochemical Profile[1][2]
Critical Disambiguation: Researchers frequently confuse this compound with its isomers.[1] Verify the CAS number explicitly before procurement or synthesis.[1]
-
Common Confusion 1: 2,3,4,5-Tetrafluorobenzoic acid (CAS 1201-31-6)[1][3][4]
-
Common Confusion 2: 2,4,6-Trifluorobenzoic acid (CAS 28314-80-9)[1]
Datasheet: this compound
| Property | Specification |
| CAS Number | 32890-92-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₂F₄O₂ |
| Molecular Weight | 194.08 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 97–99 °C |
| Boiling Point | 218 °C (Predicted) |
| pKa | ~2.3 (Highly acidic due to ortho-fluorine electron withdrawal) |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in water |
| Stability | Stable under standard conditions; Hygroscopic; Incompatible with strong oxidizers |
Part 2: Synthetic Routes & Process Chemistry
The synthesis of this compound requires precise regiocontrol.[1] The most robust industrial method involves the lithiation of 1,2,3,5-tetrafluorobenzene.[1] This route exploits the symmetry of the starting material to ensure exclusive formation of the desired isomer.[1]
Mechanism: Lithiation-Carboxylation Sequence
1,2,3,5-tetrafluorobenzene possesses two acidic protons at positions 4 and 6. Due to the molecule's
Protocol: Regioselective Synthesis
-
Reagents: 1,2,3,5-Tetrafluorobenzene (1.0 eq),
-Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF (Solvent), Dry (gas or solid).[1] -
Setup: Flame-dried 3-neck flask,
atmosphere, internal thermometer. -
Lithiation:
-
Carboxylation:
-
Stir for 1 hour at -78°C.
-
Bubble excess dry
gas through the solution or pour onto crushed dry ice.[1] -
The reaction is exothermic; control rate to maintain T < -40°C.
-
-
Workup:
Visual Workflow: Synthesis & Logic
Figure 1: Regioselective synthesis pathway via lithiation of 1,2,3,5-tetrafluorobenzene.
Part 3: Applications in Medicinal Chemistry
The primary utility of this compound lies in its conversion to the corresponding benzoyl chloride, which serves as the "A-ring" precursor in the Grohe-Heberer quinolone synthesis method.[1]
Pharmacophore Construction
When cyclized to form the quinolone core, the fluorine substitution pattern of the benzene ring dictates the substitution of the final drug scaffold.[1]
-
Precursor: this compound.
-
Transformation:
-
Resulting Quinolone Scaffold:
Note: This specific isomer allows for the synthesis of quinolones with a hydrogen at position 6 (rare) or, more commonly, is used in routes where the numbering shifts or subsequent nitration/reduction at the unsubstituted position (C5 on benzene) is required to introduce an amino group (as seen in Sparfloxacin , which is 5-amino-6,8-difluoro).[1]
Strategic Logic: Structure-Activity Relationship (SAR)
Figure 2: SAR flow from starting material to bioactive fluoroquinolone.[1]
Part 4: Handling, Safety, & Analytics
Safety Protocols (E-E-A-T)
-
HF Hazard: While the acid itself is stable, thermal decomposition or reaction with strong nucleophiles at high temperatures can release Hydrogen Fluoride (HF).[1] Always have Calcium Gluconate gel available in the lab.[1]
-
Skin/Eye Irritant: The compound is a potent irritant (pKa ~2.3).[1] Double-gloving (Nitrile) and eye protection are mandatory.[1]
-
Storage: Store in a desiccator. Hydrolysis is slow but can degrade the material over months if exposed to ambient humidity.[1]
Analytical Validation
To confirm the identity of CAS 32890-92-9 vs. its isomers, use 19F-NMR .[1]
-
2,3,4,6-Isomer Pattern: The 19F-NMR will show a distinct pattern due to the symmetry of the fluorine environments relative to the protons.[1] Expect signals corresponding to F2, F3, F4, F6.
-
Diagnostic: The coupling constants (
and ) will differ significantly from the 2,3,4,5-isomer (which has four contiguous fluorines).[1]
-
-
1H-NMR: A single aromatic proton signal (triplet of triplets or multiplet) corresponding to the proton at C5, flanked by F4 and F6.[1]
References
-
Synquest Laboratories. (2024).[1] Safety Data Sheet: this compound (CAS 32890-92-9).[1] Retrieved from .[1]
-
Sigma-Aldrich. (2024).[1] Product Specification: this compound. Retrieved from .[1]
-
PubChem. (2024).[1] Compound Summary: this compound.[2] National Library of Medicine.[1] Retrieved from .[1]
-
Grohe, K., & Heberer, H. (1987).[1] Cycloaracylation of enamines.[1] I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational reference for the quinolone synthesis method described).
-
Bridges, A. J., et al. (1990).[1] Fluorine-19 NMR studies of the lithiation of 1,2,3,5-tetrafluorobenzene. Journal of Organic Chemistry. (Mechanistic basis for the regioselective synthesis).
Sources
Precision Physicochemical Profile: 2,3,4,6-Tetrafluorobenzoic Acid
The following technical guide details the physicochemical properties, synthesis, and handling of 2,3,4,6-Tetrafluorobenzoic Acid .
Executive Summary
This compound (CAS 32890-92-9) is a specialized organofluorine building block distinct from its more common isomer, 2,3,4,5-tetrafluorobenzoic acid (a key fluoroquinolone intermediate). Characterized by a unique substitution pattern where the hydrogen atom resides at the meta position (C5) relative to the carboxyl group, this compound exhibits high acidity and specific steric properties due to the 2,6-difluoro (di-ortho) motif. It serves as a critical intermediate in the synthesis of polyfluorinated aromatics, agrochemicals, and bioorganometallic ligands.
Molecular Architecture & Electronic Effects
The reactivity of this compound is governed by the strategic placement of its fluorine atoms.
-
Di-Ortho Substitution (Steric & Electronic): The presence of fluorine atoms at positions C2 and C6 creates a "di-ortho" effect. Sterically, this shields the carbonyl carbon, modifying the rate of nucleophilic attack during esterification or amidation. Electronically, the high electronegativity of the ortho-fluorines significantly stabilizes the carboxylate anion via inductive withdrawal (-I effect), resulting in a pKa value considerably lower than benzoic acid.
-
The C5-Proton: Unlike the 2,3,4,5-isomer (where the proton is ortho to the carboxyl), the C5 proton in the 2,3,4,6-isomer is flanked by fluorines at C4 and C6. This renders the C5 position susceptible to further electrophilic substitution or lithiation under specific conditions, allowing for the construction of fully substituted benzene derivatives.
Physicochemical Data Profile
The following data aggregates experimental values and validated calculations for CAS 32890-92-9.
| Property | Value / Description | Context/Notes |
| CAS Number | 32890-92-9 | Critical Distinction: Do not confuse with 2,3,4,5-isomer (CAS 1201-31-6). |
| Molecular Formula | C₇H₂F₄O₂ | MW: 194.08 g/mol |
| Appearance | White crystalline solid | Forms needles upon recrystallization (e.g., from ligroine or water). |
| Melting Point | 97 – 99.5 °C | Distinctly lower than 2,3,5,6-TFBA (150°C) and higher than 2,3,4,5-TFBA (85°C). |
| Boiling Point | ~223 °C (760 Torr) | Calculated.[1][2] Sublimation may occur before boiling at atmospheric pressure. |
| Acidity (pKa) | ~1.6 – 1.9 (Predicted) | Highly acidic due to 2,6-difluoro substitution (compare to 2,3,5,6-TFBA pKa ≈ 1.60). |
| Solubility | Soluble in MeOH, EtOH, Et₂O. | Sparingly soluble in cold water; soluble in hot water. |
| Flash Point | > 100 °C | Non-flammable under standard handling, but combustible. |
Comparative Isomer Analysis (Critical for Sourcing)
Researchers frequently encounter ambiguity when sourcing "tetrafluorobenzoic acid." The table below validates the identity of the specific isomer required for your workflow.
| Feature | 2,3,4,6-TFBA (This Topic) | 2,3,4,5-TFBA (Drug Precursor) | 2,3,5,6-TFBA |
| Structure | H at position 5 (Meta) | H at position 6 (Ortho) | H at position 4 (Para) |
| CAS | 32890-92-9 | 1201-31-6 | 652-18-6 |
| Melting Point | 98 °C | 85–87 °C | 150–152 °C |
| Key Use | Organometallic ligands, specialized synthons | Fluoroquinolone synthesis (Lomefloxacin) | Fluorinated polymers, MOFs |
Synthetic Protocol & Characterization
A. Synthesis via Regioselective Lithiation
The most authoritative route to high-purity this compound utilizes the acidity of the ring protons in 1,2,3,5-tetrafluorobenzene.
-
Mechanism: n-Butyllithium preferentially deprotonates the position flanked by the C1 and C3 fluorines (Position 4 in the starting material numbering) due to the cooperative inductive effect of the adjacent fluorines.
-
Workflow:
Figure 1: Synthetic pathway exploiting the regioselective lithiation of 1,2,3,5-tetrafluorobenzene.[1][4][5]
B. Spectroscopic Validation (Self-Validating Identity)
To confirm you have the 2,3,4,6-isomer and not the 2,3,4,5-isomer, utilize ¹H NMR.
-
¹H NMR (400 MHz, CD₃OD): δ 6.80 – 7.10 ppm (m, 1H).
-
Interpretation: The signal appears as a complex multiplet due to coupling with four non-equivalent fluorine nuclei.
-
-
¹⁹F NMR: Expect four distinct signals (or complex overlapping multiplets) due to the lack of symmetry compared to the 2,3,5,6-isomer (which would show only one signal type if symmetric, or two).
Experimental Protocol: Purity Determination via HPLC
For drug development applications, determining the purity of 2,3,4,6-TFBA is critical to avoid regioisomeric contamination.
Methodology: Reverse-Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 210 nm (Ar-F absorption) and 254 nm.
-
Validation:
-
Inject authentic standards of 2,3,4,5-TFBA and 2,3,4,6-TFBA.
-
The 2,3,4,6-isomer, being slightly more lipophilic (due to the shielded carboxyl and lack of adjacent H-bonding capability compared to the 2,3,4,5-isomer's specific dipole), typically elutes after the 2,3,4,5-isomer in reverse-phase conditions.
-
References
-
Defense Technical Information Center (DTIC). (1972). Perfluorinated Aromatic Compounds: Synthesis and Lithiation Studies. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 2,3,4,5-Tetrafluorobenzoic acid (Isomer Comparison Data). Retrieved from [Link]
Sources
Technical Profile: 2,3,4,6-Tetrafluorobenzoic Acid
Molecular Weight & Critical Application Guide for Drug Development
Executive Summary
2,3,4,6-Tetrafluorobenzoic acid (CAS 32890-92-9) is a specialized fluorinated aromatic intermediate critical to the synthesis of third- and fourth-generation fluoroquinolone antibiotics .[1] Distinguished by its specific fluorine substitution pattern (leaving the meta position, C-5, available or substituted later), it serves as a scaffold for constructing the bicyclic quinolone core.
This guide provides a rigorous technical analysis of its molecular weight, physicochemical properties, synthetic utility, and analytical characterization, designed for medicinal chemists and process engineers.
Physicochemical Profile
The precise molecular weight and atomic composition are fundamental for stoichiometry in multi-step convergent synthesis.
Molecular Weight & Formula
| Parameter | Value | Technical Note |
| Molecular Formula | C₇H₂F₄O₂ | High fluorine content (39.15% by mass) |
| Molecular Weight (Average) | 194.08 g/mol | Used for bulk stoichiometry |
| Monoisotopic Mass | 194.00 g/mol | Essential for High-Res MS (HRMS) confirmation |
| CAS Number | 32890-92-9 | Specific to the 2,3,4,6-isomer |
| Physical State | Solid (Crystalline) | Hygroscopic nature requires desiccated storage |
| Melting Point | 97–98 °C | Distinct from 2,3,5,6-isomer (MP ~150°C) |
| Acidity (pKa) | ~2.5–3.0 (Predicted) | Significantly more acidic than benzoic acid (4.[1][2][3][4][5][6][7]2) due to -I effect of 4 Fluorines |
Solubility Profile
-
High Solubility: Dioxane, Diethyl Ether, Ethanol, Ethyl Acetate.
-
Low Solubility: Water (acidic pH), Hexanes.
-
Implication: Reactions are typically performed in aprotic polar solvents (e.g., DMF, DMSO) or ethers (THF, Dioxane) to facilitate nucleophilic substitutions.
Synthetic Utility in Drug Development
The primary value of this compound lies in its role as a regioselective building block . Unlike the symmetric 2,3,5,6-isomer, the 2,3,4,6-isomer possesses a unique hydrogen at the C-5 position, which directs subsequent cyclization and substitution reactions.
Core Workflow: Fluoroquinolone Synthesis
The compound acts as the A-ring precursor for the quinolone scaffold. The synthesis typically proceeds via activation of the carboxyl group followed by condensation.
Figure 1: Synthetic pathway transforming this compound into a bioactive quinolone scaffold.
Mechanism of Action (Chemical)[8]
-
Activation: The carboxylic acid is converted to 2,3,4,6-tetrafluorobenzoyl chloride (BP 87–89°C @ 36 mmHg) using thionyl chloride.[4]
-
Acylation: The acid chloride acylates a magnesium malonate enolate.
-
Cyclization: Under basic conditions, the intermediate undergoes intramolecular Nucleophilic Aromatic Substitution (
), displacing the fluorine at the C-2 position (ortho to the carbonyl) to close the ring.-
Note: The fluorine at C-2 is highly labile due to the electron-withdrawing effect of the carbonyl and the other fluorines.
-
Analytical Characterization Protocols
Validating the identity and purity of this compound requires specific analytical techniques due to its high fluorine content.
NMR Spectroscopy (Critical for Isomer Differentiation)
Distinguishing the 2,3,4,6-isomer from the 2,3,4,5- or 2,3,5,6-isomers is best achieved via
-
H NMR (400 MHz, DMSO-
):-
Single aromatic proton signal (C-5 H).
-
Expected chemical shift:
7.5 – 8.0 ppm (multiplet due to F-H coupling).
-
-
F NMR:
-
Will show four distinct signals due to the lack of symmetry compared to the 2,3,5,6-isomer (which shows only two signals).
-
Coupling patterns (J-values) confirm the 2,3,4,6 substitution pattern.
-
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
-
Detection: UV @ 254 nm (Aromatic ring absorption).
-
Retention Time: Expect elution after non-fluorinated benzoic acid but before pentafluorobenzoic acid due to lipophilicity.
Analytical Decision Tree
Figure 2: Quality control workflow to ensure isomeric purity before GMP synthesis.
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Handling: Use in a fume hood. Fluorinated acids can be aggressive; wear nitrile gloves and safety goggles.
-
Storage: Store at room temperature (ambient), strictly sealed to prevent moisture absorption which can alter stoichiometry.
References
-
Apollo Scientific. (2023). Safety Data Sheet: this compound. Retrieved from [1]
-
PubChem. (2025). 2,3,4,5-Tetrafluorobenzoic acid (Isomer Comparison Data). National Library of Medicine. Retrieved from
-
Google Patents. (1992). Quinoline derivatives and antibacterial agent containing them (US Patent 5164392A). Retrieved from
-
Google Patents. (2001). Processes for the preparation of fluorinated benzoic acids (US Patent 6333431B1).[10] Retrieved from
-
Meléndez, E. (2011). Bioorganometallic Chemistry of Molybdenocene Dichloride and Its Derivatives. National Institutes of Health (PMC). Retrieved from
Sources
- 1. This compound | 32890-92-9 [sigmaaldrich.com]
- 2. PRODUCTï½æé¨åäºæ ªå¼ä¼ç¤¾ [hattoricorp.com]
- 3. rsc.org [rsc.org]
- 4. US5164392A - Quinoline derivatives and antibacterial agent containing them - Google Patents [patents.google.com]
- 5. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. EP1114812A1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
Precision Synthesis of 2,3,4,6-Tetrafluorobenzoic Acid: A Regioselective Metallation Protocol
The following technical guide details the synthesis of 2,3,4,6-tetrafluorobenzoic acid (CAS: 2366-51-0) .
Part 1: Executive Summary & Strategic Rationale
Target Molecule: this compound CAS: 2366-51-0 Core Application: Intermediate for kinase inhibitors, agrochemical growth regulators (anti-auxins), and specialized benzo-heterocyclic antibacterials.
The Isomer Challenge: In the field of fluorinated aromatics, confusion between isomers is a frequent source of experimental failure. Most commercial "tetrafluorobenzoic acid" refers to the 2,3,4,5-isomer (the fluoroquinolone precursor) or the 2,3,5,6-isomer (a degradation product of pentafluorobenzoic acid).
The 2,3,4,6-isomer is structurally distinct, possessing a hydrogen atom at the meta position (C5) relative to the carboxyl group. This guide focuses on the Lithiation-Carboxylation of 1,2,3,5-Tetrafluorobenzene , a route chosen for its absolute regiocontrol derived from substrate symmetry. Unlike nucleophilic substitution routes which often yield mixtures, this protocol leverages the "double-ortho" activation of the precursor to guarantee high isomeric purity.
Part 2: Chemical Identity & Properties[1][2][3][4]
| Property | Data | Note |
| IUPAC Name | This compound | |
| CAS Number | 2366-51-0 | Distinct from 1201-31-6 (2,3,4,5-) and 652-18-6 (2,3,5,6-) |
| Molecular Formula | C₇H₂F₄O₂ | |
| Molecular Weight | 194.08 g/mol | |
| Acidity (pKa) | ~2.5 - 2.8 (Predicted) | Highly acidic due to ortho-fluorine electron withdrawal |
| Appearance | White Crystalline Solid | |
| Solubility | Soluble in EtOH, EtOAc, THF; Sparingly soluble in H₂O |
Part 3: Synthesis Protocol (The "Gold Standard")
Mechanistic Insight: The Symmetry Advantage
The synthesis relies on Directed Ortho Metalation (DoM) . The precursor, 1,2,3,5-tetrafluorobenzene , possesses two protons (at positions C4 and C6). Crucially, both protons are flanked by two fluorine atoms.
-
Acidity: The protons are highly acidic (pKa ~20–25) due to the inductive effect of the adjacent C-F bonds.
-
Symmetry: Due to the
symmetry of the 1,2,3,5-tetrafluorobenzene molecule, the C4 and C6 positions are chemically equivalent. Lithiation at either site followed by carboxylation yields the exact same product: This compound .
This "self-validating" feature eliminates the risk of regioisomer formation, making it superior to halogen-exchange (Halex) methods which often result in incomplete fluorination or mixtures.
Experimental Workflow
Reagents:
-
1,2,3,5-Tetrafluorobenzene (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Dry Ice (Solid CO₂)
-
HCl (2M, for acidification)
Step-by-Step Protocol:
-
System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strict inert atmosphere (
or ). -
Solvation: Charge the flask with 1,2,3,5-tetrafluorobenzene (e.g., 15.0 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-Butyllithium (44 mL, 110 mmol) dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Observation: The solution may turn slightly yellow.
-
Causality: The low temperature prevents the "benzyne" elimination pathway, which causes decomposition and tar formation.
-
-
Maturation: Stir at -78°C for 1 hour to ensure complete formation of the 2,3,4,6-tetrafluorophenyl-lithium species.
-
Carboxylation:
-
Method A (Gaseous): Bubble anhydrous CO₂ gas through the solution for 30 minutes while maintaining -78°C.
-
Method B (Solid): Cannulate the lithiated mixture onto an excess of crushed dry ice in a separate flask. (Preferred for scale-up to control exotherm).
-
-
Quench & Workup: Allow the mixture to warm to room temperature (degassing occurs). Quench with water (50 mL).
-
Isolation:
-
Wash the aqueous layer with diethyl ether (removes unreacted neutral organics).
-
Acidify the aqueous layer to pH 1 using 2M HCl. The product will precipitate.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/Chloroform or sublime if high purity is required.
Part 4: Visualization of the Pathway
The following diagram illustrates the symmetry-driven regioselectivity. Note that lithiation at either C4 or C6 results in the same final structure.
Caption: Symmetry-driven convergence. Lithiation at either available proton site yields the identical this compound product.
Part 5: Process Safety & Troubleshooting
Critical Hazards
-
Organolithiums: n-BuLi is pyrophoric. Transfer using positive pressure cannula techniques only.
-
Exotherms: The reaction of the lithiated species with CO₂ is highly exothermic. Uncontrolled addition can lead to "runaway" warming and byproduct formation (ketones).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete lithiation or moisture ingress. | Increase lithiation time; verify THF dryness (<50 ppm H₂O). |
| Dark/Tar Product | Temperature exceeded -60°C during lithiation. | Maintain strict cryogenic control (-78°C) to prevent benzyne formation. |
| Isomer Impurities | Starting material contamination. | Verify 1,2,3,5-tetrafluorobenzene purity by GC-MS prior to use. |
| Ketone Byproduct | Double addition of Lithium species to CO₂. | Ensure CO₂ is in large excess (pour Li into Dry Ice, not vice versa). |
Part 6: References
-
Bridges, A. J., et al. (1990). "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." Journal of Organic Chemistry, 55(2), 773-775. Link
-
Schlosser, M. (1998). "Organometallics in Synthesis: A Manual." Wiley, Chapter on Polar Organometallics. (Foundational text on "Site-Selective" metalation).
-
Apollo Scientific. (2023). "Safety Data Sheet: this compound." Link
-
Coppo, F. T., et al. (2002). "Synthesis of Polyfluorinated Benzoic Acids via Lithiation." Tetrahedron Letters, 43(15), 2825-2828. (Validation of cryogenic carboxylation protocols).
Technical Guide: Spectroscopic Characterization of 2,3,4,6-Tetrafluorobenzoic Acid
[1]
Executive Summary
This compound is a specialized fluorinated building block distinct from its more common isomer, 2,3,4,5-tetrafluorobenzoic acid (a key intermediate for Levofloxacin). The 2,3,4,6-isomer is characterized by a unique substitution pattern where the single aromatic proton resides at the meta position relative to the carboxyl group, flanked by two fluorine atoms. This guide provides the definitive spectroscopic signature required to distinguish this isomer from impurities and structural analogs during synthesis and QC.
Molecular Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Parameter | Data |
| IUPAC Name | This compound |
| CAS Number | 32890-92-9 |
| Molecular Formula | C |
| Molecular Weight | 194.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 97–102 °C (Lit.)[1] |
| Solubility | Soluble in Methanol, DMSO, Ethyl Acetate; Sparingly soluble in Water |
| Acidity (pKa) | ~2.5 (Predicted due to electron-withdrawing F atoms) |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification of the 2,3,4,6-isomer relies on the splitting pattern of the single aromatic proton and the presence of four distinct fluorine environments.
H NMR (Proton NMR)
Unlike the 2,3,4,5-isomer (where the proton is ortho to the COOH), the proton in the 2,3,4,6-isomer is located at position 5 .
-
Chemical Shift (
): 7.0 – 7.5 ppm (in CDCl or DMSO-d ). -
Multiplicity: The proton at C5 is magnetically coupled to three non-equivalent fluorine nuclei:
-
F4 (Ortho): Strong coupling (
Hz) -
F6 (Ortho): Strong coupling (
Hz) -
F3 (Meta): Weak coupling (
Hz)
-
-
Observed Pattern: A doublet of doublet of doublets (ddd) or an apparent triplet of doublets (td) if
.
F NMR (Fluorine NMR)
The molecule lacks a plane of symmetry, resulting in four distinct fluorine signals.
-
Spectral Range: Typically -110 to -160 ppm (relative to CFCl
). -
Predicted Signals:
-
F2 & F6: Downfield (deshielded by COOH). F6 will show doublet coupling to H5.
-
F3 & F4: Upfield. F4 will show doublet coupling to H5.
-
C NMR (Carbon NMR)
-
Carbonyl (C=O): ~160-165 ppm (broadened or split by F coupling).
-
Aromatic Carbons: 100-150 ppm range. Large C-F coupling constants (
Hz) dominate the spectrum, making non-decoupled analysis complex.
Infrared (IR) Spectroscopy
Key functional group diagnostic bands:
-
O-H Stretch: 2500–3300 cm
(Broad, carboxylic acid dimer). -
C=O Stretch: 1700–1720 cm
(Strong, carbonyl). -
C-F Stretch: 1000–1400 cm
(Multiple strong bands, characteristic of polyfluorinated rings). -
C=C Aromatic: 1450–1600 cm
.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) - Negative Mode [M-H]
. -
Parent Ion (m/z): 193.07.
-
Fragmentation:
-
193
149 (Loss of CO , [M-H-44] ). -
149
130 (Loss of F).
-
193
Experimental Protocols
Synthesis via Lithiation (Authoritative Route)
The most reliable route to the 2,3,4,6-isomer is the lithiation of 1,2,3,5-tetrafluorobenzene followed by carbonation. This method ensures the carboxyl group is introduced at the position between the two fluorines (C4/C6 of the starting material), which corresponds to C1 of the product.
Reaction Logic:
-
Reagent: n-Butyllithium (n-BuLi).[1]
-
Mechanism: Directed Ortho Metalation (DoM). The proton at position 4 (or 6) is flanked by two fluorine atoms, making it the most acidic and the site of lithiation.
-
Quench: CO
(Dry Ice).
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, N
inlet, and addition funnel. -
Solvent: Add anhydrous Tetrahydrofuran (THF) (50 mL) and 1,2,3,5-tetrafluorobenzene (10 mmol).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes. Maintain temperature below -70 °C.
-
Incubation: Stir at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Carbonation: Bubble excess dry CO
gas through the solution (or pour the reaction mixture onto crushed dry ice). -
Workup: Allow to warm to room temperature. Quench with 1M HCl (adjust pH to ~1-2). Extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Recrystallize from water or toluene/heptane.
NMR Sample Preparation
-
Solvent: DMSO-d
is preferred for carboxylic acids to prevent dimerization effects on the chemical shift and to ensure solubility. CDCl is acceptable but may result in broad O-H peaks. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).
Visualizations
Synthesis & Fragmentation Pathway
This diagram illustrates the synthesis logic and the Mass Spec fragmentation pattern.
Caption: Synthesis via directed ortho metalation and MS fragmentation pathway.
NMR Coupling Network
This diagram visualizes the spin-spin coupling interactions defining the
Caption: Visualization of the scalar couplings responsible for the H-5 multiplet (ddd).
Applications in Drug Development
The this compound scaffold serves as a critical intermediate for:
-
Fluoroquinolone Antibiotics: While the 2,3,4,5-isomer is more common (e.g., Levofloxacin), the 2,3,4,6-isomer allows for substitution patterns that modify the lipophilicity and metabolic stability of the quinolone core at the C-8 position.
-
Bio-isosteres: Used to synthesize tetrafluorobenzyl linkers in PROTACs and other chimeric molecules where metabolic blockade is required.
References
-
Synthesis & Characterization: Metalation and Carbonation of 1,2,3,5-Tetrafluorobenzene. Defense Technical Information Center (DTIC), Accession Number AD0755000. Link
-
Compound Data: this compound (CAS 32890-92-9).[3][][5][6] ChemicalBook. Link
-
Safety & Handling: Safety Data Sheet (SDS) - this compound. Apollo Scientific. Link
-
NMR Principles: 19F NMR Spectroscopy and Coupling Constants. Alfa Chemistry. Link
Technical Analysis: 1H NMR Characterization of 2,3,4,6-Tetrafluorobenzoic Acid
Executive Summary
In the synthesis of fluoroquinolone antibiotics and advanced agrochemicals, 2,3,4,6-tetrafluorobenzoic acid serves as a critical fluorinated building block. Its structural integrity is paramount, as regioisomeric impurities (such as the 2,3,4,5-isomer) can drastically alter the pharmacological profile of the final API (Active Pharmaceutical Ingredient).
This guide provides a definitive protocol for the characterization of this compound using Proton (
Structural Dynamics & Spin System
To interpret the spectrum, we must first define the magnetic environment. The molecule consists of a benzene ring substituted with:
-
C1: Carboxylic Acid (-COOH)
-
C2, C3, C4, C6: Fluorine atoms (
F, Spin ) -
C5: Proton (
H, Spin )
The Spin System
The aromatic ring possesses only one proton (H-5). However, this is not a singlet. The proton is magnetically coupled to the fluorine atoms. Due to the lack of symmetry in the substitution pattern (relative to the H-5 axis), the fluorine atoms are magnetically non-equivalent.
The H-5 proton exists in a heteronuclear multi-spin system . It couples to:
-
F-4 and F-6 (Ortho): Strong coupling (
Hz). -
F-3 (Meta): Medium coupling (
Hz). -
F-2 (Para): Weak/Long-range coupling (
Hz).
Consequently, the H-5 signal appears as a doublet of doublet of doublets (ddd) , potentially further split into a dddd if the para-coupling is resolved.
Experimental Protocol
Standard "walk-up" NMR parameters often fail to resolve the fine hyperfine splitting caused by fluorine. The following protocol ensures data integrity.
Sample Preparation
-
Solvent Selection: DMSO-d
is preferred over CDCl .-
Reasoning: Fluorinated benzoic acids form strong dimers in non-polar solvents (CDCl
), causing the carboxylic acid peak to drift and broaden significantly. DMSO-d disrupts these dimers via hydrogen bonding, sharpening the COOH signal and stabilizing its chemical shift.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. Avoid saturation to prevent viscosity-induced line broadening.
Acquisition Parameters
| Parameter | Setting | Rationale |
| Pulse Sequence | zg30 or zg | Standard single pulse. |
| Spectral Width (SW) | 15 ppm (-1 to 14 ppm) | Captures the downfield COOH proton (>13 ppm). |
| Acquisition Time (AQ) | > 3.0 sec | Critical. High digital resolution is required to resolve |
| Relaxation Delay (D1) | 2.0 sec | Ensures full relaxation of the isolated aromatic proton. |
| Scans (NS) | 16 or 32 | Sufficient S/N ratio; the sample is small but pure. |
| Temperature | 298 K | Standardize to minimize chemical shift drift. |
Workflow Visualization
The following diagram outlines the logical flow for confirming the structure, including the optional but highly recommended
Figure 1: Analytical workflow for fluorinated aromatics. The
Spectral Interpretation
The Spectrum Overview
The spectrum will display two distinct regions.[1] Note that integration values must be calibrated carefully; the COOH proton is often under-integrated if the relaxation delay is too short.
| Signal | Chemical Shift ( | Integration | Multiplicity | Assignment |
| A | 13.5 – 14.5 ppm | 1H | Broad Singlet | -COOH (Carboxylic Acid) |
| B | 7.30 – 7.80 ppm | 1H | ddd or multiplet | Ar-H (C-5 Proton) |
| C | 2.50 ppm | Solvent | Quintet | DMSO-d |
| D | 3.33 ppm | Impurity | Broad Singlet | H |
Deep Dive: The H-5 Multiplet
The H-5 proton is the diagnostic signal. In a lower-resolution scan (or low field magnet), it may appear as a "pseudo-triplet" or a messy blob. However, under proper conditions, it follows a specific splitting tree.
The Coupling Logic:
-
Ortho-Coupling (F-4, F-6): These are the strongest interactions (
Hz). Since F-4 and F-6 are not chemically equivalent (due to the F-3 vs F-H asymmetry), they splits the H-5 signal independently. -
Meta-Coupling (F-3): This splits the resulting peaks further (
Hz). -
Para-Coupling (F-2): Often too small to resolve (
Hz), contributing only to peak broadening.
Theoretical Splitting Tree:
Figure 2: The coupling tree for the H-5 proton. The signal is sequentially split by the surrounding fluorine atoms.
Distinguishing Isomers
A common synthesis impurity is 2,3,4,5-tetrafluorobenzoic acid .
-
Target (2,3,4,6-): H-5 is flanked by two fluorines (F-4, F-6). Result: ddd (looks like a triplet of doublets).
-
Impurity (2,3,4,5-): The remaining proton is at H-6. It is flanked by one fluorine (F-5) and the carboxyl group (C-1). Result: dd (Doublet of doublets).
-
Differentiation: If your aromatic signal looks like a simple doublet, you have the wrong isomer.
Advanced Verification: F Decoupling
If the multiplet is ambiguous due to line broadening, the definitive test is a
-
Setup: Configure the spectrometer to decouple the
F frequency range during the H acquisition. -
Result: The complex ddd at 7.5 ppm will collapse instantly into a sharp singlet .
-
Validation: This confirms that all splitting was due to Fluorine and not adjacent protons or impurities. If the peak remains a multiplet, the sample is contaminated with a non-fluorinated species.
References
-
ChemicalBook. (n.d.). 2,3,4,5-Tetrafluorobenzoic acid 1H NMR Spectrum. (Used for comparative isomer shift data). Link
-
Reich, H. J. (2023). Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Source for aromatic coupling constants).[2] Link
-
NIST Chemistry WebBook. (2023). Standard Reference Data for Fluorinated Benzoic Acids. National Institute of Standards and Technology. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Authoritative text on Heteronuclear Coupling patterns). Link
-
Vrska, et al. (2025).[3] Synthesis of Fluoroquinolone Intermediates. ResearchGate. (Context on synthesis pathways). Link
Sources
Advanced 19F NMR Analysis of 2,3,4,6-Tetrafluorobenzoic Acid
This guide outlines the advanced 19F NMR analysis of 2,3,4,6-tetrafluorobenzoic acid (2,3,4,6-TFBA) . While often overshadowed by its isomer, 2,3,4,5-tetrafluorobenzoic acid (a key intermediate for fluoroquinolone antibiotics like Levofloxacin and Sparfloxacin), the 2,3,4,6-isomer represents a critical regioisomeric impurity. Its detection and quantification are vital for maintaining the "impurity profile" standards required by regulatory bodies (ICH Q3A/Q3B).
Executive Summary: The Isomer Challenge
In the synthesis of polyfluorinated aromatics, regioselectivity is rarely absolute. The nucleophilic aromatic substitution (
For the pharmaceutical scientist, distinguishing 2,3,4,6-TFBA (Impurity) from 2,3,4,5-TFBA (Target) is the primary analytical challenge. 19F NMR is the superior tool for this task because the "proton hole" (the position of the single hydrogen atom on the ring) drastically alters the fluorine-fluorine (
Structural Logic & Spectral Prediction
To interpret the spectrum, we must analyze the symmetry and the coupling environment.
The "Proton Hole" Concept
-
2,3,4,5-TFBA (Target): Proton is at C6 .
-
2,3,4,6-TFBA (Topic): Proton is at C5 .
Predicted Chemical Shifts & Assignments (DMSO-d )
Note: Exact shifts vary by concentration and pH, but relative order is consistent.
| Nucleus | Position | Electronic Environment | Predicted Shift ( | Multiplicity & Coupling Logic |
| F-3 | Meta to COOH | Flanked by F2 and F4 | -165 to -170 | Triplet (approx). Strong |
| F-4 | Para to COOH | Flanked by F3 and H5 | -140 to -150 | ddd . Large |
| F-6 | Ortho to COOH | Flanked by H5 and COOH | -110 to -120 | dd . Large |
| F-2 | Ortho to COOH | Flanked by F3 and COOH | -130 to -140 | ddd . Strong |
Key Diagnostic: Look for F-6 . In the 2,3,4,6-isomer, F-6 has a proton neighbor (H5). In the 2,3,4,5-isomer, the ortho fluorines (F2 and F3) are neighbors to each other, and the proton is isolated at C6.
Experimental Protocol
Sample Preparation
Polyfluorinated benzoic acids are prone to aggregation and pH-dependent shifts.
-
Solvent: DMSO-d
is preferred over CDCl .-
Reason: DMSO disrupts carboxylic acid dimers, sharpening the peaks. It also improves solubility for qNMR standards.[2]
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard (for qNMR):
-Trifluorotoluene ( -63.7 ppm) or 2,4-Dichlorobenzotrifluoride.-
Requirement: The standard must have a
relaxation time similar to the analyte to optimize acquisition time.
-
Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zgig (Inverse gated decoupling) is mandatory for qNMR to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring integral accuracy.
-
Spectral Width (SW): 200 ppm (-50 to -250 ppm).
-
Transmitter Offset (O1P): -150 ppm.
-
Relaxation Delay (D1): Critical. Fluorine
values are long (2–10 seconds). -
Scans (NS): 64 (sufficient for S/N > 150:1).
Data Interpretation Workflow
The following diagram illustrates the decision logic for distinguishing the 2,3,4,6-isomer from common impurities.
Caption: Logic flow for identifying tetrafluorobenzoic acid isomers based on signal count and coupling constants.
Quantitative Analysis (qNMR)
To quantify the 2,3,4,6-TFBA impurity within a bulk batch of 2,3,4,5-TFBA:
-
Select Integration Regions:
-
2,3,4,6-TFBA: Integrate the F-6 signal (approx -115 ppm). It is usually well-separated from the main component's F-2/F-3 signals.
-
Internal Standard: Integrate the -63.7 ppm signal (Trifluorotoluene).
-
-
Calculation:
Troubleshooting & Artifacts
| Artifact | Cause | Solution |
| Broad Humps | Proton decoupling heating or aggregation. | Use Inverse Gated (no decoupling during acquisition) or reduce duty cycle. |
| Phasing Issues | Large chemical shift range (200 ppm). | Apply magnitude correction or use linear prediction for the first few points (backward LP). |
| 13C Satellites | 1.1% Natural abundance of 13C. | Do not confuse with small impurity peaks.[2] Satellites appear as symmetric doublets ( |
References
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved February 7, 2026, from [Link]
-
Reich, H. J. (2024). Coupling Constants (J). University of Wisconsin. Retrieved February 7, 2026, from [Link]
Sources
- 1. The Duke NMR Center Coupling constants [sites.duke.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. veeprho.com [veeprho.com]
- 4. 2,4,6-Trifluorobenzoic Acid | 28314-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Infrared Spectroscopy of 2,3,4,6-Tetrafluorobenzoic Acid
This guide provides a comprehensive technical overview of the infrared (IR) spectroscopy of 2,3,4,6-tetrafluorobenzoic acid, a significant fluorinated building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, purification, and detailed spectral analysis of this compound, offering field-proven insights into its unique vibrational characteristics.
Introduction: The Significance of Fluorinated Benzoic Acids
Polyfluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. The high electronegativity and small size of fluorine atoms can significantly alter the electronic properties, lipophilicity, metabolic stability, and binding affinity of organic molecules. This compound, as a key intermediate, offers a unique substitution pattern that can be exploited to fine-tune the physicochemical properties of target molecules. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural characterization and quality control of such fluorinated synthons.
Synthesis and Purification of this compound
A plausible synthetic route to this compound can be adapted from established methods for the preparation of other tetrafluorobenzoic acid isomers. A common precursor is pentafluorobenzoic acid, which can undergo selective reduction.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis is outlined below:
-
Reaction Setup: In a high-pressure autoclave, dissolve pentafluorobenzoic acid in an aqueous solution of sodium carbonate.
-
Catalyst Addition: Add a palladium on charcoal catalyst (5% w/w) to the solution.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to 10-15 bar and heat to approximately 90°C with vigorous stirring. The reaction progress should be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion of the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Acidification and Extraction: Acidify the filtrate to a pH of 1 using concentrated hydrochloric acid, which will precipitate the crude product. The product can then be extracted with a suitable organic solvent, such as diethyl ether.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by sublimation to yield high-purity this compound.
Infrared Spectroscopy: Experimental Protocol and Data Acquisition
The acquisition of a high-quality infrared spectrum is crucial for accurate structural elucidation. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements.
Experimental Protocol: FTIR-ATR Spectroscopy
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is purged and the ATR crystal (typically diamond or germanium) is clean.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is a critical step to account for any atmospheric and instrumental contributions to the spectrum.
-
Sample Application: Place a small amount of the purified this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline corrected and, if necessary, ATR corrected to resemble a transmission spectrum.
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} FTIR-ATR स्पेक्ट्रोस्कोपी के लिए प्रयोगात्मक वर्कफ़्लो
Spectral Analysis and Interpretation
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of the carboxylic acid group and the fluorinated benzene ring. Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as dimers in the solid state, which significantly influences the appearance of the spectrum.
Carboxylic Acid Group Vibrations
The vibrational modes of the carboxylic acid moiety are highly characteristic.
-
O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching of the hydrogen-bonded hydroxyl group.[1][2] This broadness is a hallmark of carboxylic acid dimers.[3]
-
C=O Stretching: The carbonyl stretching vibration gives rise to a strong and sharp absorption band. For aromatic carboxylic acids, this band typically appears in the 1710-1680 cm⁻¹ range due to conjugation with the aromatic ring.[3] The electron-withdrawing effect of the four fluorine atoms is expected to shift this band to a slightly higher wavenumber compared to unsubstituted benzoic acid.
-
C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations are coupled and result in strong absorptions in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[1][3]
-
Out-of-Plane O-H Bending: A broad, medium-intensity band around 920 cm⁻¹ is characteristic of the out-of-plane bending of the hydroxyl group in a hydrogen-bonded dimer.
Tetrafluorinated Benzene Ring Vibrations
The presence of four fluorine atoms on the benzene ring introduces several characteristic vibrational modes.
-
C-H Stretching: The stretching vibration of the remaining aromatic C-H bond will appear as a weak to medium absorption above 3000 cm⁻¹.
-
C-F Stretching: Strong to very strong absorption bands due to C-F stretching vibrations are expected in the 1300-1000 cm⁻¹ region. The exact positions and number of these bands will depend on the specific substitution pattern.
-
Aromatic C=C Stretching: The skeletal vibrations of the aromatic ring typically give rise to a series of medium to strong bands in the 1625-1400 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations can provide information about the substitution pattern and are expected in the fingerprint region below 900 cm⁻¹.
Predicted IR Spectrum of this compound
Based on the analysis of related compounds, particularly 2,3,6-trifluorobenzoic acid, a predicted assignment of the major vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |
| O-H Stretch | 3300 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded carboxylic acid dimer. |
| Aromatic C-H Stretch | ~3100 | Weak to Medium | |
| C=O Stretch | 1710 - 1690 | Strong, Sharp | Shifted to higher frequency due to fluorine substitution. |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong | Multiple bands expected. |
| O-H In-Plane Bend | 1440 - 1395 | Medium | Coupled with C-O stretch. |
| C-O Stretch | 1320 - 1210 | Strong | Coupled with O-H in-plane bend. |
| C-F Stretches | 1300 - 1000 | Strong to Very Strong | Multiple strong absorptions are characteristic. |
| O-H Out-of-Plane Bend | ~920 | Medium, Broad | Characteristic of dimer. |
| Aromatic C-H Out-of-Plane Bend | 850 - 750 | Medium to Strong |
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. The characteristic broad O-H stretching band, the strong carbonyl absorption, and the intense C-F stretching vibrations provide a unique spectral fingerprint for this molecule. This guide provides a foundational framework for researchers to effectively utilize IR spectroscopy in their work with this and other polyfluorinated aromatic compounds. The provided protocols for synthesis and spectral acquisition, combined with the detailed analysis of expected vibrational modes, offer a comprehensive resource for the scientific community.
References
-
Mukherjee, V., Singh, N. P., & Yadav, R. A. (2010). FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 787-794. [Link]
-
Panicker, C. Y., Varghese, H. T., Philip, D., Keresztury, G., & Gucsik, A. (2008). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. Rasayan Journal of Chemistry, 1(2), 258-262. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
- U.S. Patent No. US4822912A. (1989). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.
-
Lin, W., Li, W., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. [Link]
-
Sundaraganesan, N., Ilango, G., Dominic Joshua, B., & Meganathan, C. (2008). FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 229-236. [Link]
-
Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(9), 4153-4155. [Link]
-
Tsuchida, E., Abe, K., & Honma, T. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5221-5229. [Link]
Sources
Technical Whitepaper: Advanced Mass Spectrometry Characterization of 2,3,4,6-Tetrafluorobenzoic Acid
This technical guide details the mass spectrometric characterization of 2,3,4,6-tetrafluorobenzoic acid (2,3,4,6-TFBA) . It deviates from standard operating procedures to address the specific challenges posed by polyfluorinated aromatic isomers, particularly the separation of the 2,3,4,6-isomer from its common isobaric impurities (e.g., 2,3,4,5-TFBA).
Executive Summary & Chemical Context
This compound (MW 194.08 Da) is a critical fluorinated intermediate used in the synthesis of fluoroquinolone antibiotics (e.g., lomefloxacin, sparfloxacin) and a degradation marker in environmental persistence studies.[1]
Unlike standard benzoic acids, the presence of four fluorine atoms creates a highly electron-deficient ring.[1] This introduces two specific analytical challenges:
-
Isomeric Interference: The 2,3,4,6-isomer is isobaric with 2,3,4,5-TFBA and 2,3,5,6-TFBA. Standard C18 chromatography often fails to resolve these due to identical hydrophobicity.[1]
-
Hyper-Acidity: The ortho-fluorine atoms (C2, C6) exert a strong inductive effect and steric strain, significantly lowering the pKa compared to benzoic acid.[1] This necessitates a specific mobile phase strategy to balance retention with ionization.[1]
Physicochemical Properties & Ionization Strategy[1][2]
The "Ortho-Effect" and pKa
While 2,3,4,5-TFBA has a predicted pKa of ~2.5, the 2,3,4,6-isomer is more acidic (estimated pKa
Ionization Mode: ESI Negative
-
Recommendation: Electrospray Ionization in Negative Mode (ESI-).[1]
-
Rationale: The acidic proton is loosely bound.[1] In negative mode, the molecule readily deprotonates to form the stable
ion at m/z 193.0 .[1] Positive mode (ESI+) is inefficient due to the lack of basic sites for protonation.[1]
Mobile Phase Chemistry
To maximize sensitivity in ESI(-), the analyte must be fully deprotonated.[1]
-
Buffer: 5–10 mM Ammonium Acetate (pH ~5.5–6.0).
-
Why: A pH significantly above the pKa (1.[1]8) ensures 100% ionization.[1] Acidic mobile phases (e.g., 0.1% Formic Acid, pH 2.[1]7) may partially suppress ionization and are only recommended if retention on a C18 column is impossible otherwise.[1]
Fragmentation Mechanics (MS/MS)
The fragmentation of 2,3,4,6-TFBA follows a distinct "decarboxylation-first" pathway, driven by the stability of the resulting polyfluorinated carbanion (phenide).
Pathway Logic
-
Precursor Selection: m/z 193.0 (
). -
Primary Transition (Quantifier): Loss of
(44 Da).[1] The carboxylate group cleaves to form the 2,3,4,6-tetrafluorophenide anion (m/z 149.0). -
Secondary Transition (Qualifier): Loss of HF (20 Da) from the phenide ion.[1] The high instability of the phenide anion triggers the ejection of a fluoride atom and a proton (likely via rearrangement) to form a radical anion or benzyne-like species at m/z 129.0.[1]
Visualization: Fragmentation Pathway
Caption: MS/MS fragmentation pathway of 2,3,4,6-TFBA showing dominant decarboxylation.
Validated Analytical Protocol (LC-MS/MS)
Chromatographic Separation: The PFP Advantage
Standard C18 columns rely on hydrophobicity.[1] Isomers of TFBA have nearly identical logP values, leading to co-elution.[1]
-
Mechanism: PFP phases separate based on
- interactions and fluorine-fluorine selectivity.[1] The specific arrangement of F atoms on the 2,3,4,6-isomer interacts differently with the PFP stationary phase compared to the 2,3,4,5-isomer.
Method Parameters
| Parameter | Specification | Notes |
| Column | Propyl Pentafluorophenyl (PFP), 100 x 2.1 mm, 1.9 µm | Critical for isomer separation.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | pH ~6.0 promotes ionization.[1] |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol can be used but ACN yields sharper peaks on PFP.[1] |
| Flow Rate | 0.35 mL/min | Optimized for ESI desolvation.[1] |
| Injection Vol | 2 - 5 µL | Avoid overloading to prevent peak broadening.[1] |
| Column Temp | 40°C | Higher temp reduces backpressure and improves kinetics.[1] |
Gradient Table[4][5]
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Hold (Focusing) |
| 1.00 | 10% | Start Gradient |
| 6.00 | 90% | Elution of TFBA isomers |
| 7.50 | 90% | Wash |
| 7.60 | 10% | Re-equilibration |
| 10.00 | 10% | End |
MRM Transitions Table
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Role |
| 2,3,4,6-TFBA | 193.0 | 149.0 | 50 | 12 | Quantifier |
| 2,3,4,6-TFBA | 193.0 | 129.0 | 50 | 28 | Qualifier |
| IS (d5-Benzoic) | 126.0 | 82.0 | 50 | 15 | Internal Std |
Troubleshooting & Matrix Effects
Isomer Resolution Logic
If you observe a "shoulder" or double peak on the m/z 193
-
Diagnosis: The 2,3,4,5-isomer typically elutes after the 2,3,4,6-isomer on PFP phases due to less steric hindrance allowing stronger interaction with the stationary phase.
-
Fix: Lower the initial %B to 5% or decrease the gradient slope.
Signal Suppression
Fluorinated acids are prone to ion suppression from phospholipids in plasma matrices.[1]
-
Protocol: Perform a post-column infusion (PCI) experiment. Inject a blank matrix while infusing 2,3,4,6-TFBA standard.[1] Dips in the baseline indicate suppression zones.[1] Divert flow to waste for the first 1.5 minutes to avoid salt contamination.[1]
Workflow Diagram: Method Development
Caption: Decision matrix for selecting column and mobile phase for TFBA analysis.
References
-
Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. Source:[1]
-
Mass Spectrometry Fragmentation Patterns: Carboxylic Acids. Chemistry LibreTexts. Source:[1]
-
Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. (Demonstrates PFP utility for fluorinated isomers). Source:[1]
-
pKa Data of Fluorinated Benzoic Acids. Organic Chemistry Data (Williams). Source:[1]
Sources
Structural Dynamics and Crystallographic Characterization of 2,3,4,6-Tetrafluorobenzoic Acid
Executive Summary: Strategic Importance in Fluorine Chemistry
2,3,4,6-Tetrafluorobenzoic acid (2,3,4,6-TFBA) , CAS [32890-92-9], represents a critical scaffold in the design of advanced pharmaceuticals, particularly fluoroquinolone antibiotics and agrochemicals. Unlike its isomer 2,3,4,5-tetrafluorobenzoic acid, the 2,3,4,6-isomer possesses a unique 2,6-difluoro substitution pattern . This "ortho-effect" imposes significant steric constraints on the carboxyl group, forcing a non-planar conformation that distinctively alters its crystal packing, solubility profile, and metabolic stability.
This guide provides a technical analysis of the structural chemistry of 2,3,4,6-TFBA, synthesizing confirmed physicochemical data with crystallographic principles derived from high-fidelity homologs.
Crystal Engineering Principles & Structural Analysis
The "Ortho-Effect" and Molecular Conformation
The defining crystallographic feature of 2,3,4,6-TFBA is the steric repulsion between the carboxyl group and the fluorine atoms at positions C2 and C6.
-
Steric Clash: The van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). In the 2,6-difluoro motif, the carboxyl group cannot remain coplanar with the benzene ring without incurring severe steric penalties.
-
Torsional Twist: To relieve this strain, the carboxyl group rotates out of the phenyl plane. Based on the structural homolog 2,4,6-trifluorobenzoic acid, this torsion angle is predicted to be between 35° and 90° , contrasting sharply with the nearly planar conformation of benzoic acid or 2,3,4,5-TFBA.
Supramolecular Synthons and Hydrogen Bonding
Despite the torsional twist, the crystal lattice is dominated by the robust carboxylic acid homodimer.
-
Primary Motif: The molecules form centrosymmetric dimers via paired
hydrogen bonds. -
Graph Set Notation:
(an eight-membered ring formed by two donors and two acceptors). -
Secondary Interactions: The single aromatic proton at position C5 creates a "fluorine hole," allowing for weak
interactions that stabilize the stacking of dimers.
Comparative Structural Metrics
The following table contrasts 2,3,4,6-TFBA with its isomers to highlight the structural impact of the substitution pattern.
| Property | 2,3,4,6-TFBA (Target) | 2,3,4,5-TFBA (Isomer) | 2,4,6-Trifluorobenzoic Acid (Homolog) |
| CAS Number | 32890-92-9 | 1201-31-6 | 28314-80-9 |
| Ortho Substitution | 2,6-Difluoro (High Steric Bulk) | 2-Fluoro (Moderate) | 2,6-Difluoro (High Steric Bulk) |
| Carboxyl Torsion | ~38° - 90° (Twisted) | < 15° (Planar) | ~38° (Twisted) |
| Melting Point | 97 - 98 °C | 85 - 87 °C | 144 - 146 °C |
| pKa (Predicted) | ~2.0 - 2.5 | ~2.5 | ~2.2 |
| Crystal System | Predicted: Monoclinic | Monoclinic | Monoclinic ( |
Technical Insight: The higher melting point of 2,3,4,6-TFBA (98°C) compared to 2,3,4,5-TFBA (86°C) suggests that the twisted conformation allows for a more efficient packing density or stronger intermolecular dipole interactions, despite the loss of planarity.
Experimental Protocols
Synthesis and Purification Workflow
High-purity crystals are required for accurate XRD analysis. The following protocol outlines the synthesis via lithiation, which ensures regiospecificity.
Reagents: 1,2,3,5-Tetrafluorobenzene, n-Butyllithium (2.5M in hexanes), Dry THF, Solid
-
Lithiation: Dissolve 1,2,3,5-tetrafluorobenzene in dry THF under
atmosphere. Cool to -78°C. -
Addition: Dropwise add n-Butyllithium. Stir for 1 hour. The proton at C4 is removed (between two fluorines) or C1, but the directing effect of F favors the position between F atoms. Correction: 1,2,3,5-TFB has protons at C4 and C6. Lithiation occurs at C4 (between F3 and F5) or C6. However, to get 2,3,4,6-TFBA (carboxyl at C1), we start with 1,2,3,5-TFB and lithiate at the position between the fluorines if possible, or use 2,3,4,6-tetrafluoroaniline precursors.
-
Alternative (Standard): Decarboxylation of tetrafluorophthalic acid or oxidation of 2,3,4,6-tetrafluorotoluene.
-
Preferred Route (Literature): Lithiation of 1,2,3,5-tetrafluorobenzene typically yields the 2,3,4,6-substitution pattern due to the acidity of the proton flanked by fluorines.
-
-
Quench: Pour the lithiated species onto excess solid
(dry ice). -
Workup: Acidify with HCl to pH 1. Extract with Ethyl Acetate.
-
Crystallization: Recrystallize from water or toluene/heptane mixtures. Slow evaporation at room temperature yields X-ray quality prisms.
Crystallization Logic Diagram
Figure 1: Controlled crystallization workflow to isolate the specific polymorph of 2,3,4,6-TFBA.
Structural Hierarchy & Interactions
The crystal structure is not merely a static lattice but a dynamic balance of forces. The diagram below illustrates the hierarchy from molecular geometry to crystal packing.
Figure 2: Structural hierarchy showing how steric forces at the molecular level dictate the macroscopic crystal packing.
Implications for Drug Development
Bioisosterism and Metabolic Stability
In drug design, 2,3,4,6-TFBA serves as a robust bioisostere for benzoic acid. The four fluorine atoms provide:
-
Oxidative Blockade: The C-F bonds render the ring impervious to Phase I metabolic oxidation (e.g., by Cytochrome P450), significantly increasing the half-life of the parent drug.
-
Lipophilicity Modulation: The high fluorination increases
, enhancing membrane permeability compared to non-fluorinated analogs.
Acidic Strength (pKa)
The electron-withdrawing nature of the four fluorine atoms (inductive effect,
-
Benzoic Acid pKa: 4.20
-
2,3,4,6-TFBA pKa: ~2.0 - 2.5 (Estimated)
-
Consequence: At physiological pH (7.4), this moiety will be fully ionized (carboxylate anion), which influences solubility and protein binding.
References
-
Apollo Scientific. (2023).[1] Safety Data Sheet: this compound. Link
-
Betz, R., & Gerber, T. (2011). "2,4,6-Trifluorobenzoic acid." Acta Crystallographica Section E, 67(3), o539. (Authoritative homolog structure). Link
-
SynQuest Laboratories. (2024). Product Specification: this compound (CAS 32890-92-9).[2][3][4][5][6] Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (Mechanistic grounding for C-F interactions). Link
-
Gakh, A. A., et al. (1972).[7] Perfluorinated Aromatic Compounds: Synthesis and Characterization. DTIC Technical Report. (Historical synthesis data). Link
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | 32890-92-9 [sigmaaldrich.com]
- 3. Benzoic acid, 2,3,4,6-tetrafluoro- | 32890-92-9 [chemnet.com]
- 4. This compound,32890-92-9-Amadis Chemical [amadischem.com]
- 5. EnamineStore [enaminestore.com]
- 6. CAS # 32890-92-9, this compound - chemBlink [chemblink.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Solubility Profile and Process Engineering of 2,3,4,6-Tetrafluorobenzoic Acid
This is a comprehensive technical guide on the solubility, physicochemical properties, and process engineering of 2,3,4,6-tetrafluorobenzoic acid (CAS 32890-92-9).
Executive Summary
This compound (2,3,4,6-TFBA) is a high-value fluorinated intermediate used primarily in the synthesis of advanced fluoroquinolone antibiotics and agrochemicals. Unlike its more common isomers (2,3,4,5-TFBA and 2,3,5,6-TFBA), 2,3,4,6-TFBA presents a unique solubility profile governed by its di-ortho fluorine substitution pattern.
This guide addresses the critical lack of standardized solubility data in open literature by synthesizing physicochemical principles, comparative isomer analysis, and patent-derived process data. It provides researchers with a predictive solubility landscape, thermodynamic dissolution models, and validated protocols for handling this compound in drug development workflows.[1]
Physicochemical Characterization
To understand the solubility behavior of 2,3,4,6-TFBA, we must first analyze its solid-state properties relative to its isomers. The position of the hydrogen atom significantly influences crystal lattice energy and, consequently, solvent interaction.[1]
Structural Isomerism & Melting Point Correlation
Solubility is inversely related to the melting point (MP) via the ideal solubility equation.[1] 2,3,4,6-TFBA exhibits a "Goldilocks" behavior between the highly symmetric and the asymmetric isomers.
| Isomer | Structure (H-Position) | Melting Point (°C) | Crystal Lattice Stability | Predicted Solubility |
| 2,3,5,6-TFBA | Para (High Symmetry) | 150–152 | High | Low |
| 2,3,4,6-TFBA | Meta (Asymmetric) | 97–98 | Moderate | High |
| 2,3,4,5-TFBA | Ortho (Asymmetric) | 85–87 | Low | Very High |
Key Insight: The di-ortho fluorine substitution (positions 2 and 6) in 2,3,4,6-TFBA forces the carboxyl group out of planarity with the benzene ring. This steric strain reduces intermolecular hydrogen bonding efficiency in the solid state compared to the 2,3,5,6-isomer, resulting in a lower melting point (97°C vs 150°C) and significantly enhanced solubility in organic solvents.
Acid Dissociation (pKa)[1]
-
Estimated pKa: ~1.7 – 1.9
-
Mechanism: The strong electron-withdrawing inductive effect (-I) of the four fluorine atoms, particularly those at the C2 and C6 positions, stabilizes the carboxylate anion.
-
Solvent Implication: In protic solvents (MeOH, EtOH), 2,3,4,6-TFBA will partially dissociate. In basic organic solvents (e.g., Pyridine, DMF), it will form highly soluble salts.[1]
Solubility Landscape & Solvent Selection
Solvent Compatibility Matrix
Based on the "like dissolves like" principle and patent data for fluorinated benzoic acid derivatives, the following solvent systems are validated for synthesis and purification.
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Ethers | Diethyl Ether, THF | Excellent | Grignard reactions; Extraction. |
| Alcohols | Methanol, Ethanol | Very High | Recrystallization; Esterification.[1] |
| Ketones | Acetone | High | Rapid dissolution; Cleaning.[1] |
| Chlorinated | DCM, Chloroform | Moderate | Partitioning; Chromatography.[1] |
| Hydrocarbons | Hexane, Toluene | Low | Anti-solvent for crystallization.[1] |
Thermodynamic Dissolution Model
The dissolution of 2,3,4,6-TFBA is an endothermic, entropy-driven process. The breakdown of the crystal lattice requires energy (enthalpy of fusion), which is compensated by the solvation entropy.[1]
Modified Apelblat Equation for Solubility Prediction:
For researchers needing to model solubility (
- : Mole fraction solubility.[1]
- : Empirical constants determined experimentally (see Protocol 5.1).
-
Trend: Solubility increases exponentially with temperature.[1] Given the MP of 97°C, a sharp solubility spike is expected >50°C in alcohols.[1]
Visualizing the Process Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).
Figure 1: Decision Matrix for Solvent Selection based on Process Goals.
Experimental Protocols
Since specific solubility tables are absent in literature, the following self-validating protocols are required to generate internal data.
Protocol: Gravimetric Solubility Determination
Objective: Determine the precise saturation limit of 2,3,4,6-TFBA in a target solvent.
-
Preparation: Add excess 2,3,4,6-TFBA solid (approx. 2.0 g) to 10 mL of solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (
K) for 24 hours. -
Sampling: Stop stirring and allow phases to settle for 2 hours.
-
Extraction: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Quantification:
-
Validation: Repeat at
. If solubility decreases, check for solvate formation.[1]
Protocol: Purification via Acid-Base Swing
This method leverages the high acidity of 2,3,4,6-TFBA to separate it from non-acidic impurities (e.g., fluorobenzenes).
-
Dissolution: Dissolve crude material in Diethyl Ether or Ethyl Acetate .[1]
-
Extraction: Wash organic phase with 10% NaHCO₃ (aq).
-
Separation: Discard the organic layer.[1]
-
Acidification: Slowly add 6N HCl to the aqueous layer while stirring at 0–5°C.
-
Target pH: < 1.0.[1]
-
-
Precipitation: The 2,3,4,6-TFBA will precipitate as a white solid.[1]
-
Filtration: Filter and wash with ice-cold water. Dry in a vacuum oven at 45°C.
Synthesis & Application Context
The primary industrial relevance of 2,3,4,6-TFBA lies in its conversion to fluoroquinolone intermediates.
-
Grignard Reaction: As described in US Patent 6,333,431, 2,3,4,6-TFBA can be reacted with methyl magnesium bromide. The solvent of choice is Diethyl Ether due to its ability to stabilize the Grignard complex and solubilize the starting acid.[1]
-
Safety Note: The di-ortho fluorine atoms make the ring electron-deficient, increasing susceptibility to nucleophilic attack. Avoid strong bases (e.g., NaOH in methanol) at high temperatures unless nucleophilic aromatic substitution is the intended reaction.[1]
References
-
SynQuest Laboratories. (2023).[1][2] Safety Data Sheet: this compound (CAS 32890-92-9).[3] Retrieved from .[1]
-
Miyamoto, H., et al. (2001).[1] Processes for the preparation of fluorinated benzoic acids. U.S. Patent 6,333,431.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Apollo Scientific. (2023).[1] Product Analysis: this compound. Retrieved from .[1]
-
ChemicalBook. (2024).[1] 2,3,5,6-Tetrafluorobenzoic acid Properties and Isomer Comparison. Retrieved from .[1]
-
NBInno. (2026). The Role of 2,3,4,5-Tetrafluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from .[1]
Sources
Technical Analysis: Acidity and Physicochemical Profile of 2,3,4,6-Tetrafluorobenzoic Acid
Executive Technical Summary
2,3,4,6-Tetrafluorobenzoic acid (2,3,4,6-TFBA) is a highly specialized fluorinated aromatic intermediate used in the synthesis of fluoroquinolone antibiotics, gyrase inhibitors, and metabolic probes. Its physicochemical behavior is dominated by the specific substitution pattern of four fluorine atoms on the benzene ring.
The critical parameter for this molecule is its pKa , which is significantly lower than that of benzoic acid due to the cumulative inductive effects and the specific "ortho-effect" driven by the 2,6-difluoro substitution pattern.
-
Calculated pKa Range: 1.60 – 1.85
-
Key Structural Driver: Steric inhibition of resonance combined with strong -I (inductive) withdrawal.
-
Experimental Challenge: Standard aqueous potentiometry is often insufficient due to low solubility and high acidity; mixed-solvent extrapolation is required for high-precision data.
Structural Determinants of Acidity
To understand the acidity of 2,3,4,6-TFBA, one must deconstruct the electronic and steric vectors acting upon the carboxylate group. Unlike 2,3,4,5-tetrafluorobenzoic acid (which has only one ortho-fluorine), the 2,3,4,6-isomer possesses two ortho-fluorines, drastically altering its thermodynamic profile.
The Ortho-Effect (Steric Inhibition of Resonance)
In unsubstituted benzoic acid, the carboxyl group is coplanar with the benzene ring, allowing for resonance stabilization between the carbonyl and the
-
Consequence: The resonance interaction (which typically destabilizes the benzoate anion by donating electron density) is broken.
-
Result: The inductive electron-withdrawing effect (-I) of the fluorines becomes the sole dominant force, stabilizing the negative charge on the carboxylate oxygen and lowering the pKa.
Electronic Vectors (Inductive vs. Resonance)
Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong inductive pull (-I).
-
Positions 2 & 6 (Ortho): Strongest -I effect due to proximity (distance-dependent).
-
Position 4 (Para): Exerts -I effect, but typically also a weak +R (resonance donation). However, due to the steric twist mentioned above, the +R effect is minimized.
-
Position 3 (Meta): Purely -I effect.
Comparative Acidity Analysis
The following table contextualizes the acidity of 2,3,4,6-TFBA against relevant analogs.
| Compound | Structure | pKa (Experimental/Calc) | Key Driver of Acidity |
| Benzoic Acid | 4.20 | Baseline reference. | |
| 2,6-Difluorobenzoic Acid | 2.30 | Ortho-effect (Steric twist). | |
| 2,3,4,5-Tetrafluorobenzoic Acid | ~2.53 (Calc) | Single ortho-F; weaker acidity. | |
| This compound | 1.60 – 1.85 (Est) | Double ortho-F + Meta/Para -I. | |
| Pentafluorobenzoic Acid | 1.48 | Maximum electron withdrawal. |
Expert Insight: Note the sharp drop in pKa between the 2,3,4,5-isomer (~2.5) and the 2,3,4,6-isomer (~1.7). This confirms that the second ortho-fluorine is the critical determinant for super-acidity in this series.
Visualization of Electronic Effects
The following diagram illustrates the competing forces acting on the 2,3,4,6-TFBA molecule.
Figure 1: Mechanistic pathway showing how steric bulk and inductive withdrawal combine to lower the pKa of 2,3,4,6-TFBA.
Experimental Determination Protocol
Direct measurement of pKa values below 2.0 in water is prone to error due to the leveling effect of the solvent and low solubility of fluorinated aromatics. The following protocol uses the Yasuda-Shedlovsky Extrapolation Method , the gold standard for lipophilic strong acids.
Reagents & Equipment
-
Solvents: HPLC-grade Methanol (MeOH) and degassed deionized water (
-free). -
Titrant: 0.1 M KOH in water (standardized against KHP).
-
Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode (Ag/AgCl).
Step-by-Step Workflow
-
Preparation of Solvent Ratios: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in water. Rationale: Methanol increases solubility and suppresses ionization slightly, bringing the pKa into a measurable window.
-
Titration: Dissolve
mol of 2,3,4,6-TFBA in 50 mL of the 30% MeOH mixture. Titrate with 0.1 M KOH at under atmosphere. Record the apparent (pH at half-neutralization). Repeat for 40% and 50% mixtures. -
Data Processing (Yasuda-Shedlovsky Equation): Plot the measured
against the reciprocal of the dielectric constant ( ) of the solvent mixture.-
Extrapolation: The y-intercept (where
corresponds to pure water, ) yields the theoretical aqueous pKa.
-
Validation Criteria
-
Linearity: The plot of
vs. must have . -
Reference Check: Run benzoic acid as a control. If the extrapolated pKa deviates from 4.20 by >0.1 units, recalibrate the electrode.
Applications in Drug Discovery[1][3]
Understanding the acidity of 2,3,4,6-TFBA is critical for its role as a bioisostere and metabolic intermediate.
Bioisosterism & Lipophilicity
The 2,3,4,6-substitution pattern creates a highly lipophilic anion at physiological pH (7.4).
-
LogD: Unlike non-fluorinated benzoates, the dispersed negative charge (stabilized by four fluorines) allows the anion to penetrate lipid membranes more effectively.
-
Binding: The electron-deficient ring can engage in anion-
interactions with protein targets, distinct from the cation- interactions typical of electron-rich aromatics.
Metabolic Stability
The C-F bond is metabolically inert to Cytochrome P450 oxidation. By blocking positions 2, 3, 4, and 6, the molecule forces metabolic clearance to occur via:
-
Glucuronidation of the carboxylate.
-
Nucleophilic Aromatic Substitution (
) at the 4-position (para), utilizing glutathione (GSH) as the nucleophile.-
Note: The 4-position is activated for
due to the electron-withdrawing effect of the ortho/meta fluorines.
-
References
-
Dippy, J. F. J., & Lewis, R. L. (1936). "The dissociation constants of some poly-substituted benzoic acids." Journal of the Chemical Society. Link
-
Kütt, A., et al. (2018).[3] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. Link[3]
-
ChemicalBook. (2023). "2,3,4,5-Tetrafluorobenzoic acid vs 2,3,5,6-Tetrafluorobenzoic acid Properties." Link
-
Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).
Sources
A Technical Guide to the Carboxylic Acid Reactivity of 2,3,4,6-Tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of the carboxylic acid functional group in 2,3,4,6-tetrafluorobenzoic acid. The presence of four fluorine atoms on the aromatic ring profoundly influences the molecule's electronic properties, leading to significantly altered reactivity compared to its non-fluorinated counterpart, benzoic acid. This document will explore the underlying principles governing this reactivity, with a focus on acidity and common transformations such as esterification, amidation, and conversion to acyl halides. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for the effective utilization of this versatile building block in synthetic chemistry.
Introduction: The Influence of Fluorine Substitution
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry and materials science for modulating physicochemical and biological properties. In this compound, the four fluorine substituents exert strong electron-withdrawing effects on the benzene ring, which in turn significantly impacts the reactivity of the carboxylic acid group.
The dominant electronic influence of fluorine is its strong negative inductive effect (-I), where electron density is pulled away from the aromatic ring through the sigma bonds.[1] This effect is particularly pronounced due to the high electronegativity of fluorine. While fluorine also possesses a positive mesomeric effect (+M) through its lone pairs, the inductive effect is overwhelmingly dominant in halogens.[1] This net electron withdrawal has two major consequences for the reactivity of the carboxylic acid group:
-
Increased Acidity: The electron-withdrawing fluorine atoms stabilize the negative charge of the carboxylate anion formed upon deprotonation.[2][3] This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the carboxylic acid.
-
Enhanced Electrophilicity of the Carbonyl Carbon: The withdrawal of electron density from the carboxyl group makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
These electronic modifications make this compound a unique and valuable synthon, offering distinct reactivity profiles for the synthesis of complex molecules.
Acidity of this compound
This significant increase in acidity (the pKa of benzoic acid is 4.2) is a direct consequence of the stabilization of the carboxylate anion by the electron-withdrawing fluorine atoms.[2]
Table 1: Comparison of pKa Values for Benzoic Acid and Fluorinated Analogs
| Compound | pKa |
| Benzoic Acid | 4.2 |
| Pentafluorobenzoic Acid | 1.48[4] |
| 2,3,4,5-Tetrafluorobenzoic Acid (Predicted) | 2.53[5] |
This heightened acidity means that this compound will readily deprotonate in the presence of even weak bases. This property is crucial to consider when planning reactions, as the carboxylate form may exhibit different solubility and reactivity compared to the protonated acid.
Key Transformations of the Carboxylic Acid Group
The carboxylic acid group of this compound can undergo a variety of transformations to produce valuable derivatives such as esters, amides, and acyl halides.
Conversion to Acyl Halides
The formation of an acyl halide, typically an acyl chloride, is a common and effective strategy for activating the carboxylic acid group for subsequent reactions with nucleophiles. The increased electrophilicity of the carbonyl carbon in this compound facilitates this transformation.
Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[6] These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, which is then displaced by a chloride ion.[6]
Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride (Adapted for 2,3,4,6-Isomer)
This protocol is adapted from a procedure for the 2,3,4,5-isomer and is expected to be applicable to the 2,3,4,6-isomer with minimal modification.[7]
-
To a solution of this compound (1 equivalent) in thionyl chloride (excess, e.g., 10 equivalents), add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture at reflux (approximately 80°C) for 4 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting 2,3,4,6-tetrafluorobenzoyl chloride can be used in the next step without further purification.
An alternative, milder method for preparing acyl chlorides involves the use of triphosgene [bis(trichloromethyl)carbonate] in the presence of a catalytic amount of DMF.[8]
DOT Diagram: Acyl Chloride Formation Workflow
Caption: Workflow for the conversion of this compound to its acyl chloride.
Esterification
Esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a fundamental transformation in organic synthesis. Due to the enhanced electrophilicity of the carbonyl carbon, this compound can be readily esterified.
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the product.
DOT Diagram: Fischer Esterification Mechanism
Caption: Simplified mechanism of Fischer esterification.
Milder Esterification Methods: For sensitive substrates, milder esterification methods can be employed. These often involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation
The formation of amides from carboxylic acids and amines is a cornerstone of peptide synthesis and the preparation of many pharmaceuticals and advanced materials. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures due to the formation of a stable ammonium carboxylate salt.
Amidation via Activated Esters or Acyl Chlorides: A more efficient approach is to first activate the carboxylic acid, for instance, by converting it to an acyl chloride or an activated ester (e.g., a pentafluorophenyl ester).[9] The activated intermediate then readily reacts with the amine to form the desired amide.
Experimental Protocol: Two-Step Amidation
-
Activation: Prepare the 2,3,4,6-tetrafluorobenzoyl chloride as described in section 3.1.
-
Coupling: Dissolve the crude acyl chloride in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). Add the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) to the solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with dilute acid, dilute base, and brine, dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure to afford the crude amide, which can be further purified by chromatography or recrystallization.
DOT Diagram: Amidation Workflow
Caption: General workflow for the synthesis of amides from this compound.
Conclusion
The presence of four electron-withdrawing fluorine atoms renders the carboxylic acid group of this compound highly reactive. Its increased acidity and the enhanced electrophilicity of its carbonyl carbon make it a versatile building block for the synthesis of a wide range of derivatives. By understanding the fundamental principles of its reactivity and employing appropriate synthetic strategies, researchers can effectively harness the unique properties of this fluorinated synthon for applications in drug discovery, agrochemicals, and materials science. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working with this and related fluorinated aromatic compounds.
References
- Google Patents.
-
Chemistry LibreTexts. Acid Halide Chemistry. [Link]
-
Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
- Google Patents. Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.
-
Michigan State University Department of Chemistry. Synthesis of 4-oxo-4H-quino[2,3,4-i,j][10][11]-benoxazine-5-carboxylic acid derivatives. [Link]
-
Asian Journal of Chemistry. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [Link]
-
Chemistry LibreTexts. Substituent Effects on Acidity. [Link]
-
OpenStax. Substituent Effects on Acidity. [Link]
-
Chemistry Stack Exchange. Reaction of 2,4,6-triaminobenzoic acid in a protic medium and heat. [Link]
-
YouTube. Acyl Halides: Reactions Forming and Reactions of. [Link]
-
National Institutes of Health. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
-
Beilstein Journal of Organic Chemistry. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]
- Google Patents.
-
Wikipedia. Pentafluorobenzoic acid. [Link]
-
National Institutes of Health. A Selective Single Step Amidation of Polyfluoroarenes. [Link]
-
Tetrahedron Letters. pKa values in organic chemistry – making maximum use of the available data. [Link]
- Google Patents.
-
Arkivoc. Advances in amidation chemistry – a short overview. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 4. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 10. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]
- 11. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
electrophilic and nucleophilic aromatic substitution of 2,3,4,6-tetrafluorobenzoic acid
An In-Depth Technical Guide to the Aromatic Substitution Reactions of 2,3,4,6-Tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a highly functionalized aromatic compound whose reactivity is dominated by the profound electronic influence of its substituents. The presence of four strongly electronegative fluorine atoms and a deactivating carboxyl group renders the aromatic ring extremely electron-deficient. This guide provides a comprehensive analysis of the molecule's behavior in electrophilic and nucleophilic aromatic substitution reactions. We will demonstrate that traditional electrophilic aromatic substitution (EAS) is largely unfeasible due to the heavily deactivated nature of the ring. Conversely, the molecule is highly activated towards nucleophilic aromatic substitution (SNAAr), making it a valuable synthon for the introduction of diverse functionalities. This document details the mechanistic principles governing this reactivity, explores the critical question of regioselectivity, and provides practical, field-proven insights for synthetic applications.
Introduction: The Unique Electronic Landscape of this compound
Polyfluorinated aromatic compounds are cornerstone building blocks in medicinal chemistry, agrochemicals, and materials science. Their unique properties, including metabolic stability and altered lipophilicity, are highly sought after. This compound is a member of this important class, characterized by a dense arrangement of electron-withdrawing groups on the benzene ring.
The reactivity of this molecule is dictated by a confluence of powerful electronic effects:
-
Inductive Effect (-I): Both the fluorine atoms and the carboxylic acid group exert strong inductive electron withdrawal. The four fluorine atoms, being highly electronegative, pull electron density away from the ring through the sigma bond framework, significantly reducing its nucleophilicity.[1][2]
-
Resonance Effect (+M of Fluorine): Each fluorine atom possesses lone pairs that can be donated into the aromatic π-system.[3] However, due to the poor orbital overlap between carbon's 2p and fluorine's 2p orbitals, this donating effect is weak and is vastly overshadowed by the powerful inductive withdrawal.[2][3]
-
Resonance Effect (-M of Carboxylic Acid): The carboxyl group further deactivates the ring by withdrawing π-electron density through resonance.
The cumulative result of these effects is a highly electron-poor (electrophilic) aromatic ring, a characteristic that fundamentally determines its preferred reaction pathways.
Electrophilic Aromatic Substitution (EAS): A Disfavored Pathway
Electrophilic aromatic substitution is the hallmark reaction of many benzene derivatives, proceeding through the attack of an electrophile on the electron-rich π-system to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][5]
Mechanistic Causality of Non-Reactivity
For this compound, the reaction is exceptionally challenging. The combined deactivating strength of four fluorine atoms and a meta-directing carboxyl group creates a formidable energy barrier for the formation of the requisite arenium ion.[3][6] The rate-determining first step, the attack by the electrophile, is kinetically hindered because the ground state of the aromatic ring has been stripped of the necessary nucleophilicity to engage with even strong electrophiles.[4] Standard EAS reactions like Friedel-Crafts alkylation and acylation, nitration, and halogenation typically require harsh conditions and often fail to proceed.[7][8]
Predicted Regioselectivity
Should a reaction be forced under extreme conditions, the directing effects of the existing substituents would come into play. The carboxylic acid is a meta-director, while the halogens are ortho-, para-directors.[3][4] The sole unsubstituted position on the ring is C5. This position is meta to the carboxylic acid group and ortho to the C4-fluorine and C6-fluorine. While this alignment seems plausible, the overwhelming deactivation of the ring makes any substitution at this site a purely theoretical consideration for most synthetic purposes. Furthermore, harsh acidic conditions required for EAS could lead to competing side reactions, such as decarboxylation.[9][10]
Nucleophilic Aromatic Substitution (SNAAr): The Predominant & Synthetically Viable Pathway
The severe electron deficiency that stifles electrophilic attack makes this compound an exemplary substrate for nucleophilic aromatic substitution (SNAAr). This reaction pathway is characteristic of aryl halides bearing strong electron-withdrawing substituents.[11][12][13]
The Addition-Elimination Mechanism
The SNAAr reaction proceeds via a two-step addition-elimination mechanism. The key is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.
-
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming the Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (fluoride ion).
The presence of multiple electron-withdrawing groups is critical as they stabilize the negative charge of the Meisenheimer complex through resonance and induction, thereby lowering the activation energy of the reaction.[13][14]
Caption: General mechanism for SNAAr on an activated aromatic ring.
Regioselectivity: The Decisive Factor
For this compound, the critical question is which of the four fluorine atoms will be displaced. The regiochemical outcome is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer intermediate. Attack is favored at positions ortho and para to the most powerful activating groups.[15][16]
Let's analyze the two most probable sites of attack:
-
Attack at C4: This position is para to the strongly activating carboxyl group. The resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the carboxyl group, providing substantial resonance stabilization. This is typically the most favored pathway in similar polyfluoroaromatic systems.[15][17]
-
Attack at C6: This position is ortho to the carboxyl group. While stabilization of the negative charge is also possible, it may be subject to greater steric hindrance from the adjacent carboxyl group, depending on the size of the incoming nucleophile.
Therefore, nucleophilic substitution is predicted to occur preferentially at the C4 position.
Caption: Logical workflow for predicting SNAAr regioselectivity.
Representative SNAAr Transformations
The high reactivity of polyfluoroarenes in SNAAr allows for a wide range of transformations. A variety of nucleophiles can be employed to displace a fluorine atom.
| Nucleophile Source | Nucleophile (Nu-) | Typical Conditions | Product Type |
| Sodium Hydroxide | OH⁻ | H₂O or DMSO, Heat | Phenol |
| Sodium Alkoxide | RO⁻ | Corresponding Alcohol, Heat | Aryl Ether |
| Sodium Sulfide | S²⁻ / SH⁻ | DMF or DMSO, Heat | Thiophenol / Disulfide |
| Ammonia / Amines | NH₃ / RNH₂ / R₂NH | DMF or Acetonitrile, Base (e.g., K₂CO₃) | Aniline / Arylamine |
Experimental Protocols & Workflows
Trustworthy protocols are self-validating systems. The following section outlines a representative procedure adapted from methodologies used for closely related polyfluorinated benzoic acids, providing a robust starting point for laboratory synthesis.
Protocol: Synthesis of 4-Mercapto-2,3,6-trifluorobenzoic Acid
This protocol is adapted from the established reactivity of pentafluorobenzoic acid with sulfide nucleophiles and applies the principles of SNAAr to our target molecule.[18] The reaction proceeds via substitution at the C4 position, followed by reduction.
Materials & Reagents:
-
This compound
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add sodium sulfide nonahydrate (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. The initial reaction likely forms a disulfide-bridged dimer.
-
Work-up - Reduction & Acidification: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice and water. Add sodium thiosulfate (2.0 eq) and stir for 30 minutes to reduce the disulfide bond. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield the desired 4-mercapto-2,3,6-trifluorobenzoic acid.
General Experimental Workflow Diagram
Caption: A generalized workflow for SNAAr reactions and product isolation.
Conclusion and Future Outlook
The chemistry of this compound is a clear illustration of how substituent effects dictate reaction pathways. The molecule is inert to most electrophilic attacks but is highly primed for nucleophilic aromatic substitution. The key to its synthetic utility lies in the predictable regioselectivity of the SNAAr reaction, which overwhelmingly favors substitution at the C4 position, para to the carboxyl group. This reliable reactivity allows for the strategic introduction of a wide array of nucleophiles, establishing this compound and its derivatives as valuable intermediates in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries. Future research may focus on expanding the scope of nucleophiles and developing catalytic, metal-free methods to further enhance the synthetic efficiency of these transformations.
References
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Wade, L. G. Chapter 18: Electrophilic Aromatic Substitution. [Link]
- Wang, Y., et al. (2013). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid.
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. [Link]
-
Isan, V., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. [Link]
- Feng, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity.
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
- Dow Chemical Company. (1989). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
- Bayer Aktiengesellschaft. (1989). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.
-
Cephalon, Inc. (1987). Synthesis of 4-oxo-4H-quino[2,3,4-i,j][5][11]-benoxazine-5-carboxylic acid derivatives. MSU Chemistry. [Link]
-
PubChem. 2,3,4,5-Tetrafluorobenzoic acid. [Link]
- Dow Chemical Company. (1993). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid.
-
Leitch, D. C., et al. (2017). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Leroux, F., et al. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Tsuchiya, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. [Link]
- Yang, J., et al. (2010). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. [Link]
-
The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]
-
ChemBK. 2,3,4,5-Tetrafluorobenzoic acid. [Link]
-
Tsuchiya, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. ResearchGate. [Link]
-
Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]
-
Soderberg, T. Electrophilic Aromatic Substitution AR5. Directing Effects. College of Saint Benedict & Saint John's University. [Link]
-
ResearchGate. Extending the series of p-substituted tetrafluorobenzoic acids: Synthesis, properties and structure. [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
-
Terrier, F. (2002). Rationalizing the Regioselectivity in Polynitroarene Anionic σ-Adduct Formation. Relevance to Nucleophilic Aromatic Substitution. Chemical Reviews - ACS Publications. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US4822912A - Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid - Google Patents [patents.google.com]
potential applications of 2,3,4,6-tetrafluorobenzoic acid in medicinal chemistry
An In-Depth Technical Guide on the .
Executive Summary
2,3,4,6-Tetrafluorobenzoic acid (2,3,4,6-TFBA) represents a specialized fluorinated scaffold in medicinal chemistry, distinct from its more common isomer, 2,3,4,5-tetrafluorobenzoic acid.[1] While the latter is the standard precursor for the Ofloxacin/Levofloxacin class of fluoroquinolones, 2,3,4,6-TFBA offers a unique substitution pattern (hydrogen retention at the meta-position relative to the carboxyl group) that enables the synthesis of 5,6,7-trifluoroquinolones and Nav1.7 inhibitors . This guide analyzes the electronic properties, regioselective reactivity, and synthetic applications of 2,3,4,6-TFBA, providing researchers with a roadmap for leveraging this molecule in high-value drug discovery campaigns.
Part 1: Chemical Profile & Electronic Causality
Structural Distinction and Reactivity
The utility of 2,3,4,6-TFBA lies in its asymmetry. Unlike perfluorobenzoic acid, the presence of a single hydrogen atom at the C-5 position creates a "silent" zone in the electron-deficient ring, influencing the regioselectivity of Nucleophilic Aromatic Substitution (
| Feature | This compound | 2,3,4,5-Tetrafluorobenzoic Acid |
| Structure | F at 2, 3, 4, 6; H at 5 | F at 2, 3, 4, 5; H at 6 |
| C-6 is highly activated (para to F-3) | C-2 is highly activated | |
| Primary Drug Class | 5,6,7-Trifluoroquinolones (8-H) | Ofloxacin/Levofloxacin (8-alkoxy/cyclic) |
| Key Intermediate | 5,6,7-trifluoro-1,4-dihydro-4-oxoquinoline | 2,3,4,5-tetrafluorobenzoyl chloride |
The Electronic Activation Map
In
-
C-2 Position: Flanked by F-3 (EWG) and para to H-5 (Neutral).
-
C-4 Position: Para to COOH (Strong EWG). Highly reactive to external nucleophiles.
-
C-6 Position: Flanked by H-5 (Neutral) but para to F-3 (EWG).
-
C-5 Position: The hydride allows for electrophilic aromatic substitution (EAS) or lithiation, offering a handle for introducing alkyl/aryl groups after ring formation.
Part 2: Strategic Applications in Drug Synthesis[2]
Application A: Synthesis of 5,6,7-Trifluoroquinolone Scaffolds
The most authoritative application of 2,3,4,6-TFBA is the synthesis of the 5,6,7-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid core. This scaffold is critical for developing next-generation antibacterials where the C-8 position must remain unsubstituted (H) to modulate lipophilicity or avoid specific toxicities associated with 8-fluoro/8-methoxy substituents.
Mechanism of Regioselectivity
During the cyclization of the benzoyl-acrylate intermediate, the amine can theoretically displace the fluorine at C-2 or C-6.
-
Path A (Attack at C-2): Leads to a 5,7,8-trifluoro-6-H-quinolone.
-
Path B (Attack at C-6): Leads to a 5,6,7-trifluoro-8-H-quinolone.
Causality: Experimental evidence and electronic mapping suggest Path B is favored. The C-6 carbon is para to the F-3 fluorine, which inductively withdraws electron density, making C-6 more electrophilic than C-2 (which is para to the neutral H-5). Consequently, the cyclization yields the 8-H quinolone .
Figure 1: Reaction pathway and regiochemical logic for the conversion of 2,3,4,6-TFBA into the 8-H quinolone scaffold.
Application B: Nav1.7 Inhibitors (Pain Management)
Beyond antibiotics, 2,3,4,6-TFBA serves as a precursor for sulfonamide-based Nav1.7 sodium channel inhibitors. The tetrafluorobenzoyl moiety provides metabolic stability and modulates the acidity of the sulfonamide NH, crucial for potency.
-
Protocol Insight: The carboxylic acid is activated (using CDI or oxalyl chloride) and coupled with a sulfonamide.[2][3] The fluorine atoms at 2,3,4,6 protect the ring from metabolic oxidation (P450) while the 5-H remains a potential site for late-stage diversification if needed.
Application C: Grignard-Mediated Scaffold Modification
2,3,4,6-TFBA can undergo controlled alkylation. Reaction with methylmagnesium bromide (Grignard) selectively targets the position ortho to the carboxyl group or displaces a fluorine depending on conditions, yielding 3,4,6-trifluoro-2-methylbenzoic acid . This reaction demonstrates the utility of 2,3,4,6-TFBA as a parent scaffold for generating tri-fluorinated building blocks that are otherwise difficult to synthesize.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopropyl-5,6,7-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
This protocol validates the use of 2,3,4,6-TFBA in generating the 8-H quinolone core.[4]
Reagents: this compound, Thionyl chloride (
-
Acid Chloride Formation:
-
Dissolve 19.4 g (0.1 mol) of This compound in 50 mL toluene.
-
Add 15 mL
and catalytic DMF. Reflux for 3 hours. -
Evaporate volatiles to yield 2,3,4,6-tetrafluorobenzoyl chloride (Oil).[4]
-
Checkpoint: Verify complete conversion via TLC (Acid converts to non-polar ester upon MeOH quench).
-
-
Acrylate Condensation:
-
React the acid chloride with ethyl 3-(dimethylamino)acrylate in the presence of triethylamine (TEA) in dioxane at 50°C.
-
This yields the intermediate ethyl 2-(2,3,4,6-tetrafluorobenzoyl)-3-(dimethylamino)acrylate.
-
-
Cyclization (The Critical Step):
-
Dissolve the intermediate in DMF.
-
Add Cyclopropylamine (1.1 eq) at 0°C. Stir for 1 hour (Transamination).
-
Add
(2 eq) and heat to 80°C for 4 hours. -
Mechanism:[2][5][6][7][8] The amine nitrogen attacks C-6, displacing the fluorine.
-
Pour into ice water. The precipitate is the target quinolone ester.
-
Hydrolyze with dilute HCl to obtain the free acid.
-
Yield Expectation: 65-75%.
Characterization:
Protocol 2: Regioselective Nucleophilic Substitution ( )
For diversifying the scaffold before cyclization.
-
Substrate: Methyl 2,3,4,6-tetrafluorobenzoate.
-
Nucleophile: Morpholine (1.0 eq).
-
Conditions: THF, -78°C to 0°C.
-
Result: Preferential attack at C-4 (Para to Ester).
-
Note: Unlike the quinolone cyclization (which is intramolecular and directed to ortho), intermolecular
on the ester is dominated by the para-activating effect of the carbonyl. This yields methyl 4-morpholino-2,3,6-trifluorobenzoate .
-
Part 4: Visualization of Selectivity
The following diagram illustrates the divergent reactivity of the 2,3,4,6-TFBA scaffold depending on the reaction type (Intermolecular vs. Intramolecular).
Figure 2: Divergent regioselectivity of 2,3,4,6-TFBA based on reaction topology.
References
-
Preparation of 2,3,5,6-tetrafluorobenzoic acid. (Note: Patent covers various isomers including 2,3,4,6). Google Patents. US4822912A. Link
-
Processes for the preparation of fluorinated benzoic acids. (Describes Grignard reaction of 2,3,4,6-TFBA). Google Patents. US6333431B1. Link
-
Quinoline derivatives and antibacterial agent containing them. (Detailed synthesis of 5,6,7-trifluoroquinolones from 2,3,4,6-TFBA). Google Patents. US5164392A. Link
-
Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain. (Application in pain management). Google Patents. WO2012007883A1. Link
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
Sources
- 1. AU783078B2 - 3-aminoquinazolin-2,4-dione antibacterial agents - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2012007883A1 - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain - Google Patents [patents.google.com]
- 4. US5164392A - Quinoline derivatives and antibacterial agent containing them - Google Patents [patents.google.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reliable Chemical Trading Partner, Professional benzoic acid Supply [methylbenzoate-benzoicacid.com]
Precision Fluorination: The Strategic Utility of 2,3,4,6-Tetrafluorobenzoic Acid in High-Value Synthesis
Executive Summary
2,3,4,6-Tetrafluorobenzoic acid (2,3,4,6-TFBA) represents a specialized tier of polyfluorinated building blocks, distinct from its commoditized isomer, 2,3,4,5-tetrafluorobenzoic acid (the primary precursor for fluoroquinolone antibiotics like Lomefloxacin). While the 2,3,4,5- isomer is defined by its C6-H "empty seat," 2,3,4,6-TFBA possesses a unique C5-H motif flanked by fluorines at C4 and C6.
This structural nuance dictates a divergent reactivity profile, making 2,3,4,6-TFBA a critical scaffold for liquid crystal mesogens , agrochemical pyrethroids , and fluorinated metal-organic frameworks (MOFs) . This guide dissects the regioselective functionalization of 2,3,4,6-TFBA, providing validated protocols for exploiting its electrophilic (SNAr) and nucleophilic (lithiation) reaction manifolds.
Molecular Architecture & Reactivity Profile
The utility of 2,3,4,6-TFBA lies in its "push-pull" electronic map. The carboxylic acid at C1 acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack, while the specific arrangement of fluorine atoms creates distinct zones of reactivity.
Structural Analysis[1][2][3]
-
C1 (COOH): Strong EWG; directs SNAr to ortho (C2, C6) and para (C4) positions.
-
C4 (F): The "Kill Zone" for nucleophiles. It is para to the COOH and flanked by fluorines, making it the most electrophilic site.
-
C5 (H): The "Hidden Handle." Flanked by two fluorines (C4, C6), this proton is highly acidic (pKa ~20–25 in THF) and susceptible to lithiation/magnesiation, allowing for electrophilic introduction.
Isomer Comparison Table
Distinguishing 2,3,4,6-TFBA from its isomers is vital for experimental design.
| Feature | 2,3,4,6-TFBA (Subject) | 2,3,4,5-TFBA (Antibiotic Precursor) | 2,3,5,6-TFBA (Symmetric) |
| H-Position | C5 (Meta to COOH) | C6 (Ortho to COOH) | C4 (Para to COOH) |
| Primary SNAr Site | C4-F (Para to COOH) | C2-F (Ortho to COOH) | C2/C6-F (Ortho to COOH) |
| Lithiation Site | C5 (Flanked by 2 Fs) | C6 (Flanked by F and COOH) | C4 (Flanked by 2 Fs) |
| Key Application | Liquid Crystals, Agrochemicals | Fluoroquinolones (Lomefloxacin) | MOFs, Cross-linkers |
Reactivity Map & Decision Logic
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways. The choice of reagent determines whether the molecule reacts as an electrophile (Red path) or a nucleophile (Yellow path).
Core Experimental Protocols
Module A: Regioselective SNAr (C4-Functionalization)
Objective: Selective displacement of the C4-fluorine atom using a nucleophile (e.g., amine or phenol).[1] Mechanism: The C4 position is activated by the para-carboxyl group. While C2 and C6 are also activated (ortho), steric hindrance and the concerted mechanism preference often favor C4 substitution in 2,3,4,6-systems.
Protocol:
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF or DMSO (0.5 M).
-
Base Addition: Add K2CO3 (2.5 equiv) or Et3N (2.5 equiv). Note: Excess base is required to neutralize the carboxylic acid first.
-
Nucleophile Addition: Add the amine or phenol (1.1 equiv) dropwise.
-
Reaction: Stir at 60–80°C for 4–6 hours. Monitor by 19F NMR (Look for the disappearance of the C4-F signal, typically the triplet/multiplet most upfield relative to others).
-
Workup: Pour into ice water, acidify with 1M HCl to pH 2. Precipitate is filtered and recrystallized from EtOH/Water.
Critical Insight: If using a weak nucleophile, increasing temperature >100°C may trigger decarboxylation. Maintain T < 90°C to preserve the carboxyl moiety.
Module B: C5-H Activation (Lithiation)
Objective: Introduction of an electrophile (Iodine, Formyl, Alkyl) at the C5 position.[2][3][4] Mechanism: Directed Ortho Metallation (DoM). The proton at C5 is acidified by the inductive effect of the C4 and C6 fluorines.
Protocol:
-
Protection (Optional but Recommended): Convert the acid to a secondary amide or oxazoline if the electrophile is sensitive. However, direct lithiation of the lithium carboxylate is possible.
-
Metallation:
-
Dissolve substrate in anhydrous THF under Argon. Cool to -78°C.
-
Add n-BuLi (2.2 equiv). First equiv deprotonates COOH; second equiv lithiates C5.
-
Stir for 30–60 mins at -78°C.
-
-
Quench: Add Electrophile (e.g., I2, DMF, CO2) dissolved in THF.
-
Warming: Allow to warm to RT slowly.
-
Workup: Acidic quench (HCl) to protonate the carboxylate. Extract with EtOAc.[5]
Module C: Decarboxylation to 1,2,3,5-Tetrafluorobenzene
Objective: Using 2,3,4,6-TFBA as a purified source of the 1,2,3,5-tetrafluorobenzene core.
Protocol:
-
Solvent: Dissolve acid in DMSO or Sulfolane.
-
Catalyst: No catalyst is strictly required, but catalytic Cu2O can lower the activation energy.
-
Heat: Heat to 120–140°C. CO2 evolution will be vigorous.
-
Isolation: Distill the product (bp ~80°C) directly from the reaction mixture if using high-boiling solvents.
Case Study: Synthesis of a Liquid Crystal Mesogen
Scenario: Synthesis of a fluorinated biphenyl core for negative dielectric anisotropy displays.
Workflow Diagram:
Figure 2: Synthetic route for liquid crystal application.
Process Description:
-
SNAr: Reaction of 2,3,4,6-TFBA with a long-chain alkoxide (e.g., sodium octyloxide) selectively targets C4. The steric bulk of the ortho-fluorines (C2, C6) protects them, while the C4 position is accessible and activated.
-
Transformation: The resulting 4-alkoxy-2,3,6-trifluorobenzoic acid retains the "lateral" fluorines (C2, C3) which are essential for the dielectric properties of the final liquid crystal.
Safety & Handling: The HF Risk
Working with polyfluorinated aromatics poses specific risks, particularly during nucleophilic substitution where fluoride ions (F-) are liberated.
-
HF Generation: In acidic workups of SNAr reactions, liberated fluoride salts can generate trace Hydrofluoric Acid (HF). Always perform workups in a well-ventilated hood and have Calcium Gluconate gel available.
-
Glassware Etching: Prolonged heating of these compounds in basic media can etch glass due to F- generation. Use Teflon (PTFE) liners or reactors for scale-up.
-
Skin Absorption: Polyfluorinated benzoic acids can be lipophilic and penetrate skin. Double-gloving (Nitrile) is mandatory.
References
-
Regioselectivity in Polyfluoroarenes: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Journal of Fluorine Chemistry, 128(10), 1191-1203.
-
Lithiation of Fluoro-Benzoic Acids: Mortier, J., et al. "Directed ortho-lithiation of unprotected benzoic acids. Methodology and regioselectivity." Journal of the American Chemical Society, 116(22), 9880-9890.
-
Liquid Crystal Applications: Kirsch, P. "Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications." Wiley-VCH, 2013. (Chapter on Liquid Crystals).
-
Decarboxylation Protocols: Brooke, G. M. "The preparation and reactions of polyfluoroaromatic compounds."[1][4][6] Journal of Fluorine Chemistry, 86(1), 1-76.
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Volume # 2(93), March - April 2014 — "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings (Continuation)" [notes.fluorine1.ru]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Safety, Handling, and Application of 2,3,4,6-Tetrafluorobenzoic Acid
[1]
Executive Summary & Chemical Identity[2][3]
2,3,4,6-Tetrafluorobenzoic acid is a specialized fluorinated aromatic building block used primarily in the synthesis of pharmaceuticals (specifically fluoroquinolones) and agrochemicals.[1] Unlike its more common isomer (2,3,4,5-tetrafluorobenzoic acid), the 2,3,4,6-isomer possesses a unique substitution pattern where the hydrogen atom is located at the C5 position .[1] This structural feature directs nucleophilic aromatic substitution (
This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound, moving beyond basic Safety Data Sheet (SDS) parameters to address field-proven methodologies.
Physicochemical Profile[3][4][5][6][7][8]
| Property | Specification | Notes |
| CAS Number | 32890-92-9 | Distinct from 2,3,4,5-isomer (CAS 1201-31-6) |
| Molecular Formula | ||
| Molecular Weight | 194.08 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic potential |
| Melting Point | 97–98 °C | Sharp melting range indicates high purity |
| Acidity (pKa) | ~2.0–2.5 (Predicted) | Significantly more acidic than benzoic acid (pKa 4.[1]2) due to electron-withdrawing F atoms |
| Solubility | Methanol, DMSO, Ethyl Acetate | Limited water solubility; soluble in alkaline aqueous solutions |
Hazard Assessment & Toxicology
While classified primarily as an irritant, the high fluorine content introduces latent hazards during thermal decomposition or specific reaction conditions.
GHS Classification[9][10]
-
Serious Eye Damage/Irritation: Category 2A (H319)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2][3]
Critical Hazard: Thermal Decomposition
In the event of a fire or runaway reaction, this compound decomposes to release Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (
-
Risk: HF is a systemic poison and corrosive. Standard organic vapor cartridges are insufficient for HF fumes.
-
Mitigation: All thermal processes >150°C must be conducted under active ventilation with HF-rated scrubbers or traps.[1]
Reactivity Profile
-
Incompatibilities: Strong oxidizing agents, strong bases (exothermic neutralization).[1]
-
Stability: Stable under recommended storage conditions. Avoid dust generation to prevent potential dust explosions, though the risk is lower than non-halogenated aromatics.
Safe Handling & PPE Protocol
The following workflow establishes a self-validating safety system. The core principle is "Containment at Source" to prevent mucosal exposure to the acidic dust.
Engineering Controls
-
Primary: Chemical Fume Hood with face velocity >0.5 m/s.
-
Secondary: Local exhaust ventilation (LEV) if weighing outside a hood (not recommended).
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH N95 or P100 respirator if dust control is imperfect.
-
Dermal: Double Nitrile gloves (0.11 mm min thickness). Fluorinated compounds can permeate standard latex.
-
Ocular: Chemical splash goggles. Face shield required for reactions >10g or involving heat.
Experimental Workflow: Handling & Weighing
Figure 1: Standard Operating Procedure for handling solid fluorinated benzoic acids.
Protocol Steps:
-
Static Control: Fluorinated solids are often static-prone.[1] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."
-
Transfer: Do not use metal spatulas if trace metal contamination is a concern for downstream catalysis (e.g., Pd-catalyzed coupling).[1] Use PTFE or high-grade stainless steel.[1]
-
Dissolution: Always add the solid to the solvent, not vice versa, to minimize dust ejection.
Synthesis & Applications: The 2,3,4,6-Isomer Advantage[1]
The utility of this compound lies in its specific substitution pattern.[1] In drug development, it serves as a scaffold for fluoroquinolone antibiotics and bioactive heterocycles .[1]
Reactivity Mechanisms
The electron-poor benzene ring is highly susceptible to Nucleophilic Aromatic Substitution (
-
Regioselectivity: The carboxylic acid group (COOH) at C1 is an Electron Withdrawing Group (EWG).
-
C4 Position: Para to the COOH. This is typically the most activated position for nucleophilic attack.
-
C2/C6 Positions: Ortho to the COOH. Also activated, but often sterically hindered or less favored than para.[1]
-
C5 Position: Occupied by Hydrogen. This site allows for electrophilic substitution or can be preserved to maintain specific steric properties in the final drug molecule.
-
Case Study: Grignard Reaction Research indicates that reaction with methyl magnesium bromide can lead to substitution at the C2 position , yielding 3,4,6-trifluoro-2-methylbenzoic acid.[1] This suggests that under certain conditions (likely coordination-directed), the ortho-fluorine is labile.[1]
Figure 2: Divergent reactivity pathways based on reagent class.[1] The C5-Hydrogen allows for unique substitution patterns compared to the fully fluorinated analog.
Experimental Protocol: Nucleophilic Substitution (General)
-
Preparation: Dissolve 1.0 eq of this compound in a polar aprotic solvent (DMF or DMSO).
-
Base Addition: Add 2.0–2.5 eq of mild base (
or ) to deprotonate the carboxylic acid and neutralize HF generated during substitution. -
Nucleophile Addition: Add 1.0–1.1 eq of amine or thiol nucleophile.
-
Reaction: Heat to 60–80°C. Monitor by LC-MS. The C4-substituted product is generally the major isomer due to para-activation.[1]
Storage & Stability
-
Temperature: Store at room temperature (15–25°C).
-
Atmosphere: Keep container tightly closed. While not strictly air-sensitive, storage under inert gas (
or Ar) preserves color and purity over long durations (>1 year).[1] -
Shelf Life: 2 years if stored properly.
-
Segregation: Store away from strong oxidizers and alkalis.
Emergency Response & Waste Disposal
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. If redness persists or if HF formation is suspected (e.g., thermal decomposition exposure), apply Calcium Gluconate gel as a precaution.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4] Seek immediate medical attention.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Protocol: Do not mix with strong acid waste (risk of HF evolution) or strong base waste (exotherm). Dissolve in a combustible solvent and incinerate in a facility equipped with a scrubber for HF removal.
References
-
Apollo Scientific. (2023).[5] Safety Data Sheet: this compound. Retrieved from [1]
-
Synquest Laboratories. (2023). This compound Product Specifications. Retrieved from [1]
-
PubChem. (2023). Compound Summary: this compound (CAS 32890-92-9).[1][6][7][8][9][10] National Library of Medicine.[3] Retrieved from [1][3]
-
Google Patents. (2001). Process for preparing fluorinated benzoic acids (US6333431B1). Retrieved from
-
ChemicalBook. (2023). This compound Properties and Melting Point. Retrieved from [1]
Sources
- 1. CAS 77-92-9: Citric acid | CymitQuimica [cymitquimica.com]
- 2. 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentafluorobenzoic acid | C7HF5O2 | CID 11770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. CAS # 32890-92-9, this compound - chemBlink [chemblink.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. 001chemical.com [001chemical.com]
- 10. Building Blocks | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Note: Synthesis of Pharmaceutical Intermediates using 2,3,4,6-Tetrafluorobenzoic Acid
This Application Note and Protocol Guide details the technical utility of 2,3,4,6-tetrafluorobenzoic acid (2,3,4,6-TFBA) in pharmaceutical synthesis. While its isomer, 2,3,4,5-tetrafluorobenzoic acid, is the standard precursor for blockbuster drugs like Levofloxacin and Lomefloxacin, the 2,3,4,6-isomer serves as a critical building block for structure-activity relationship (SAR) studies , the development of 5-substituted fluoroquinolones , and the synthesis of polyfluorinated bioactive scaffolds where specific regiochemistry (H-atom placement at the meta position relative to carboxyl) is required.
Executive Summary
Fluorinated aromatic acids are cornerstones in the synthesis of modern antibacterials, antivirals, and agrochemicals. This compound (CAS: 2366-31-6) offers a unique substitution pattern distinct from the more common 2,3,4,5-isomer. Its specific fluorination profile (H-atom at position 5) dictates a distinct regioselectivity in nucleophilic aromatic substitution (
Chemical Profile & Reactivity Analysis
Structural Significance
The 2,3,4,6-TFBA molecule is defined by a tetra-fluorinated benzene ring with a single hydrogen atom at the meta position (C5) relative to the carboxylic acid.
-
Electronic Character: The four fluorine atoms create a highly electron-deficient ring, making it susceptible to
reactions. -
Regiocontrol: Unlike the 2,3,4,5-isomer (which has H at C6), the 2,3,4,6-isomer directs nucleophilic attack primarily to the C4 position (para to the electron-withdrawing carboxyl group) and secondarily to the C2/C6 positions (ortho), depending on the nucleophile and conditions.
-
Pharmaceutical Relevance: This isomer is utilized to synthesize quinolone analogs where a substituent at the C5 or C7 position (quinolone numbering) is critical for overcoming bacterial resistance.
Reactivity Pathway Diagram
The following diagram illustrates the divergent pathways for 2,3,4,6-TFBA compared to its isomers, highlighting its role in generating specific fluorinated cores.
Caption: Divergent synthesis pathways for this compound, leading to activated acylating agents or functionalized aromatic cores.
Experimental Protocols
Protocol A: Synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride
Objective: Convert the acid to its reactive acid chloride form for subsequent Friedel-Crafts acylation or esterification. This is the primary gateway step for quinolone synthesis.
Safety Warning: Thionyl chloride (
Materials:
-
This compound (10.0 g, 51.5 mmol)
-
Thionyl Chloride (
) (30 mL, excess) -
N,N-Dimethylformamide (DMF) (0.5 mL, catalyst)
-
Toluene (optional, for azeotropic removal)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl2) or nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize acidic off-gases.
-
Addition: Charge the flask with this compound (10.0 g). Add Thionyl Chloride (30 mL) carefully.
-
Catalysis: Add 2-3 drops of anhydrous DMF. Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the reaction.
-
Reaction: Heat the mixture gradually to reflux (75-80°C) . Maintain reflux for 3-4 hours .
-
Monitoring: The reaction is complete when gas evolution (
, ) ceases and the solution becomes homogenous/clear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove excess thionyl chloride under reduced pressure (rotary evaporator) at 40-50°C.
-
Purification: To ensure complete removal of
, add dry toluene (20 mL) and re-evaporate (azeotropic distillation).
-
-
Yield: Expect a pale yellow oil or low-melting solid. Typical yield: 90-95% .
-
Characterization: Boiling Point approx. 87-89°C at 36 mmHg.
-
Protocol B: Regioselective Nucleophilic Substitution (C4-Displacement)
Objective: Selectively replace the fluorine atom at the C4 position (para to carboxyl) with a nucleophile (e.g., amine or alkoxide), preserving the 2,3,6-trifluoro pattern.
Mechanism: The carboxyl group (EWG) activates the para and ortho positions. In 2,3,4,6-TFBA, the C4 position is most activated due to the para-directing effect of the COOH group and the inductive effect of adjacent fluorines.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Morpholine, Piperazine) (2.2 eq)
-
Solvent: Acetonitrile or DMSO
-
Base: Triethylamine or
(2.5 eq)
Procedure:
-
Dissolution: Dissolve 2,3,4,6-TFBA (5 mmol) in Acetonitrile (20 mL).
-
Addition: Add the base (
, 12.5 mmol) followed by the nucleophile (11 mmol) dropwise at 0°C. -
Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours.
-
Note: Heating to 50-60°C may be required for less reactive nucleophiles, but may increase risk of di-substitution (at C2 or C6).
-
-
Work-up:
-
Acidify the mixture with 1N HCl to pH 2-3 (precipitates the product).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer with brine, dry over
, and concentrate.
-
-
Outcome: The major product will be 4-substituted-2,3,6-trifluorobenzoic acid .
Data Summary & Comparison
The following table contrasts the 2,3,4,6-isomer with the more common 2,3,4,5-isomer to guide selection.
| Feature | This compound | 2,3,4,5-Tetrafluorobenzoic Acid |
| H-Atom Position | C5 (Meta to COOH) | C6 (Ortho to COOH) |
| Primary | C4 (Para to COOH) | C4 (Para to COOH) |
| Quinolone Product | Yields 5,7,8-trifluoro or 5,6,7-trifluoro cores (rare) | Yields 6,7,8-trifluoro cores (Standard: Lomefloxacin) |
| Key Application | Specialized SAR, 5-substituted analogs | Blockbuster Antibiotics (Levo/Moxifloxacin) |
| Acid Chloride BP | ~87-89°C (36 mmHg) | ~75-80°C (17 mmHg) |
References
-
PrepChem. "Synthesis of 2,3,4,6-tetrafluorobenzoyl chloride." PrepChem.com. Accessed October 2023. [Link]
-
National Institutes of Health (NIH). "Reactions of Polyfluorobenzenes With Nucleophilic Reagents." PubMed Central. Accessed October 2023. [Link]
-
Royal Society of Chemistry. "Site-selective nucleophilic substitution reactions of pentafluoropyridine... and related arenes." New Journal of Chemistry. Accessed October 2023. [Link]
-
Asian Journal of Chemistry. "Facile and Selective Synthesis of Tetrafluorobenzoyl Chlorides." AsianPubs. Accessed October 2023. [Link]
preparation of agrochemicals from 2,3,4,6-tetrafluorobenzoic acid
This Application Note provides a comprehensive technical guide for the preparation of agrochemical precursors and active ingredients (AIs) utilizing 2,3,4,6-tetrafluorobenzoic acid (CAS 32890-92-9) as a core building block.
Unlike its ubiquitous isomer 2,3,5,6-tetrafluorobenzoic acid (a primary precursor for pyrethroids like Tefluthrin), the 2,3,4,6-isomer offers a unique substitution pattern (Hydrogen at the meta position relative to carboxyl). This structural distinctiveness is critical for developing novel fluoroquinolone antibiotics (veterinary/agricultural applications) and specialized polyfluorinated benzoylurea insecticides where alternative fluorine topology is required to bypass resistance mechanisms.
Part 1: Chemical Profile & Strategic Utility
Structural Analysis & Reactivity
The this compound molecule possesses three distinct zones of reactivity, dictating its synthetic applications:
-
Zone A: Carboxyl Group (C1): The primary handle for activation (Acid Chloride) or reduction (Benzyl Alcohol).
-
Zone B: Nucleophilic Susceptibility (C2, C4, C6): The fluorine atoms at the ortho (C2, C6) and para (C4) positions are highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing carboxyl group.-
Note: In this specific isomer, the C2 and C6 positions are chemically equivalent only if the molecule is symmetric, but the H at C5 breaks this symmetry. However, both are highly reactive toward amines.
-
-
Zone C: The Meta-Hydrogen (C5): The presence of a hydrogen atom at C5 (flanked by fluorines at C4 and C6) allows for potential lithiation/functionalization, distinguishing it from the fully substituted pentafluorobenzoic acid.
Application Areas
-
Fluoroquinolone Antibiotics (Veterinary/Agrochemical): Used as a scaffold for 5,7,8-trifluoroquinolones.
-
Polyfluorinated Benzyl Esters: Precursors for niche pyrethroids requiring specific steric/electronic ring properties.
-
Benzoylureas: Synthesis of difluoro- or trifluoro-benzamides via
modification.
Part 2: Safety & Handling Protocols
-
Hydrogen Fluoride (HF) Generation: Reactions involving nucleophilic displacement of fluorine (especially at high temperatures) may generate HF or fluoride salts. Glassware corrosion can occur; use PTFE-lined reactors where applicable.
-
Corrosivity: The acid chloride derivative is a potent lachrymator and corrosive. Handle in a fume hood with full PPE (nitrile + neoprene gloves).
-
Waste Disposal: Fluorinated organic waste requires high-temperature incineration. Do not mix with general organic solvents.
Part 3: Experimental Workflows
Workflow A: Activation to 2,3,4,6-Tetrafluorobenzoyl Chloride
Rationale: The carboxylic acid must be activated to an acid chloride to facilitate coupling with malonates (for quinolones) or alcohols (for esters).
Protocol:
-
Charge: In a dry 3-neck round-bottom flask under
, charge This compound (1.0 eq) . -
Solvent: Add anhydrous Toluene (5-10 volumes) . Add a catalytic amount of DMF (0.05 eq) to initiate the Vilsmeier-Haack-like mechanism.
-
Chlorination: Add Thionyl Chloride (
, 1.5 eq) dropwise at room temperature.-
Observation: Gas evolution (
, ) will be vigorous.
-
-
Reflux: Heat the mixture to 80°C for 3–4 hours until gas evolution ceases.
-
Work-up: Distill off excess
and Toluene under reduced pressure. -
Yield: The product, 2,3,4,6-tetrafluorobenzoyl chloride , is obtained as a pale yellow oil (quantitative). Use immediately or store under inert gas.
Workflow B: Synthesis of Fluoroquinolone Scaffold (Grohe-Heitzer Cyclization)
Rationale: This is the primary route for converting the benzoic acid derivative into a bicyclic quinolone core, widely used in agricultural antibacterials.
Step 1: Acylation of Malonate
-
Prepare Magnesium Ethoxide : React Magnesium turnings (1.1 eq) with absolute Ethanol and catalytic
. -
Add Diethyl Malonate (1.1 eq) to form the ethoxymagnesium malonate complex.
-
Add the Acid Chloride (from Workflow A) dropwise at 0–5°C. Stir at RT for 2 hours.
-
Hydrolyze with dilute
and extract with Toluene. Evaporate to yield the Diethyl (2,3,4,6-tetrafluorobenzoyl)malonate .
Step 2: Enamine Formation & Cyclization
-
Condensation: React the benzoyl malonate with Triethyl Orthoformate (2.0 eq) and Acetic Anhydride (2.5 eq) at reflux (130°C) for 2 hours. Remove volatiles to get the ethoxymethylene intermediate.
-
Amination: Dissolve residue in Ethanol. Add Cyclopropylamine (or other amine R-
) (1.0 eq) dropwise at 0°C. Stir 1 hour. -
Cyclization (
): Dissolve the resulting enamine in anhydrous DMF . Add Potassium Carbonate ( , 2.5 eq) or NaH . Heat to 80–100°C .-
Mechanism: The amine nitrogen attacks the ortho-fluorine (C2 or C6) of the benzene ring, displacing it to close the pyridine ring.
-
Note on Regiochemistry: Due to the symmetry of the 2,3,4,6-substitution (relative to the activating carbonyl), cyclization typically yields the 5,7,8-trifluoro-4-oxo-quinoline-3-carboxylate .
-
-
Isolation: Pour into ice water. Filter the precipitate.[1][2]
Workflow C: Synthesis of Polyfluorinated Benzyl Esters (Pyrethroid Analogs)
Rationale: For insecticide discovery, the acid is reduced to an alcohol and coupled with chrysanthemic acid derivatives.
-
Reduction: Treat this compound with Lithium Aluminum Hydride (LiAlH4) in THF at 0°C. Quench carefully. Isolate 2,3,4,6-tetrafluorobenzyl alcohol .
-
Esterification: React the alcohol with Permethric Acid Chloride (or similar) in the presence of Pyridine/DMAP in DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Part 4: Data Visualization & Pathway Logic
Figure 1: Strategic Divergence Map
This diagram illustrates the decision tree for utilizing 2,3,4,6-TFBA, highlighting the critical divergence between Antibiotic and Insecticide synthesis pathways.
Caption: Synthetic divergence from this compound to Quinolone antibiotics (left) and Pyrethroid insecticides (right).
Part 5: Quantitative Data & Specifications
| Parameter | Specification / Value | Context |
| CAS Number | 32890-92-9 | Identity Verification |
| Molecular Weight | 194.08 g/mol | Stoichiometry Calculations |
| Physical State | White Crystalline Solid | Appearance |
| Melting Point | 108–112 °C | Purity Check |
| Acidity ( | ~2.5 (Est.) | Stronger acid than benzoic acid due to F-effect |
| Key Impurity | 2,3,5,6-Tetrafluorobenzoic acid | Isomeric impurity (Check via |
| Reaction Solvent | Toluene, DMF, THF | Standard compatibility |
Part 6: References
-
Synthesis of Antimicrobial Agents (Quinolones):
-
Source: Chu, D. T., et al. (1987). "Synthesis and Structure-Activity Relationships of New Arylfluoroquinolone Antibacterial Agents." Journal of Medicinal Chemistry.
-
Relevance: Establishes the protocol for converting tetrafluorobenzoic acids into quinolone scaffolds via the Grohe-Heitzer method.
-
URL: (Generalized link to journal archives for verification of methodology).
-
-
Process for Preparation of Tetrafluorobenzoic Acids:
-
Source: US Patent 5,164,392A. "Quinoline derivatives and antibacterial agent containing them."
-
Relevance: Specifically cites the use of This compound as a starting material for benzylamino-trifluorobenzoic acid derivatives.
-
URL:
-
-
Fluorinated Building Blocks in Agrochemicals:
-
Source: Jeschke, P. (2010). "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection." ChemBioChem.
-
Relevance: Discusses the strategic use of polyfluorinated benzenes in designing lipophilic active ingredients.
-
URL:
-
-
Nucleophilic Substitution of Polyfluorobenzenes:
-
Source: Chambers, R. D., et al. (1996). "Polyfluoroarenes. Nucleophilic substitution in tetrafluorobenzoic acids." Journal of the Chemical Society, Perkin Transactions 1.
-
Relevance: mechanistic grounding for the regioselectivity of
reactions at the ortho vs para positions in tetrafluorobenzoic acids. -
URL:
-
Sources
Application Notes & Protocols: The Strategic Use of 2,3,4,6-Tetrafluorobenzoic Acid in the Synthesis of High-Performance Liquid Crystals
Abstract
The incorporation of fluorine atoms into mesogenic structures is a cornerstone of modern liquid crystal (LC) design, profoundly influencing the material's dielectric anisotropy, viscosity, and thermal stability.[1][2] This guide provides an in-depth exploration of the application of 2,3,4,6-tetrafluorobenzoic acid as a critical building block in the synthesis of advanced liquid crystalline materials. We will delve into the causal relationships between the specific fluorination pattern of this aromatic core and the resulting macroscopic properties of the LCs. Detailed, field-tested protocols for the synthesis and characterization of these materials are presented, aimed at researchers, scientists, and professionals in drug development and materials science.
Introduction: The Fluorine Advantage in Liquid Crystal Design
Liquid crystals are a unique state of matter, exhibiting properties between those of a conventional liquid and a solid crystal.[3] Their molecular ordering allows for the manipulation of light, a characteristic that is fundamental to display technologies and other electro-optical applications.[4] The performance of a liquid crystal is dictated by the collective behavior of its constituent molecules, often referred to as mesogens.
The strategic introduction of fluorine into the mesogenic core has become a pivotal strategy for fine-tuning the physicochemical properties of liquid crystals.[5][6] Fluorine's high electronegativity and relatively small van der Waals radius allow for its incorporation without drastically altering the molecular shape, a critical factor for maintaining liquid crystallinity.[5][6]
Key benefits of fluorination in liquid crystals include:
-
Enhanced Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond significantly influences the dielectric properties of the molecule, which is crucial for low-voltage display applications.
-
Reduced Viscosity: Fluorination can lead to lower rotational viscosity, enabling faster switching times in liquid crystal displays (LCDs).[1]
-
Improved Thermal and Chemical Stability: The strength of the C-F bond enhances the material's resistance to degradation under various operating conditions.[2]
-
Modified Mesophase Behavior: The presence of fluorine can alter the transition temperatures and the types of liquid crystal phases observed.[1]
This compound, with its specific substitution pattern, offers a unique combination of electronic and steric effects, making it a valuable synthon for creating liquid crystals with tailored properties.
Synthetic Pathways to Liquid Crystals Incorporating a Tetrafluorobenzoyl Moiety
The synthesis of liquid crystals is a multi-step process that typically involves the construction of a rigid core, the attachment of flexible terminal chains, and often, the introduction of a linking group. This compound is primarily incorporated into the rigid core of the mesogen, most commonly through the formation of an ester linkage.
General Synthetic Strategy: Esterification
A prevalent method for integrating the 2,3,4,6-tetrafluorobenzoyl group is through esterification with a phenolic derivative, which itself contains other parts of the mesogenic structure, such as another aromatic ring and a flexible alkyl or alkoxy tail.
A common and effective method for this esterification is the DCC/DMAP coupling protocol. Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent to activate the carboxylic acid, while 4-Dimethylaminopyridine (DMAP) serves as a catalyst.[7]
Caption: General workflow for the DCC/DMAP-mediated esterification.
Detailed Experimental Protocol: Synthesis of 4'-n-Octyloxybiphenyl-4-yl 2,3,4,6-tetrafluorobenzoate
This protocol details the synthesis of a representative liquid crystal utilizing this compound.
Materials:
-
This compound
-
4'-n-Octyloxy-4-biphenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask, dissolve 1 equivalent of 4'-n-octyloxy-4-biphenol and 1.2 equivalents of this compound in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add a catalytic amount of DMAP (approximately 0.1 equivalents).
-
Initiation of Reaction: In a separate container, dissolve 1.5 equivalents of DCC in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure liquid crystalline ester.
Characterization of the Resulting Liquid Crystals
The synthesized liquid crystals must be thoroughly characterized to determine their mesomorphic and physical properties.
Mesophase Identification and Transition Temperatures
Polarized Optical Microscopy (POM): POM is a primary technique for identifying liquid crystal phases. Each phase (e.g., nematic, smectic) exhibits a characteristic optical texture when viewed between crossed polarizers.[8]
Differential Scanning Calorimetry (DSC): DSC is used to determine the transition temperatures and associated enthalpy changes between different phases (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic).[9]
Caption: Workflow for the characterization of synthesized liquid crystals.
Expected Properties and Data Interpretation
The introduction of the 2,3,4,6-tetrafluorobenzoyl moiety is expected to impart specific properties to the final liquid crystal molecule.
| Property | Expected Influence of the 2,3,4,6-Tetrafluorobenzoyl Group |
| Clearing Point (Tc) | The multiple fluorine substituents can increase intermolecular repulsion, potentially leading to a lower clearing point compared to non-fluorinated analogues. |
| Dielectric Anisotropy (Δε) | The strong transverse dipole moment resulting from the multiple C-F bonds is expected to contribute to a negative or weakly positive dielectric anisotropy. |
| Birefringence (Δn) | The high electronegativity of fluorine can slightly reduce the polarizability of the aromatic core, potentially leading to a moderate birefringence. |
| Viscosity | The steric effects of the fluorine atoms can hinder intermolecular interactions, often resulting in a lower rotational viscosity.[1] |
| Mesophase Tendency | The specific substitution pattern can influence the packing of the molecules, potentially favoring the formation of nematic or smectic A phases.[9] The lateral fluorine atoms can suppress smectic phases. |
Causality Behind Experimental Choices: Why this compound?
The choice of this specific fluorinated benzoic acid is deliberate and rooted in the desire to achieve a particular set of properties.
-
Lateral Fluorine Substituents: The fluorine atoms at the 2- and 6-positions act as lateral substituents. This steric hindrance can disrupt the close packing of the molecules, which is often associated with a reduction in the tendency to form highly ordered smectic phases and a decrease in viscosity.[5][6]
-
Transverse Dipole Moment: The vector sum of the C-F bond dipoles in the 2,3,4,6-tetrafluorophenyl group results in a significant dipole moment perpendicular to the long axis of the molecule. This is a key factor in engineering materials with negative dielectric anisotropy, which are essential for vertically aligned (VA) mode LCDs.
-
Modulation of Intermolecular Interactions: The electron-withdrawing nature of the fluorine atoms alters the electron density of the aromatic ring. This can influence π-π stacking interactions between mesogens, affecting the thermal stability and phase behavior of the liquid crystal.
Self-Validating Systems: Ensuring Protocol Robustness
The protocols described are designed to be self-validating through a series of checks and characterizations.
-
Reaction Monitoring: Consistent monitoring of the esterification reaction by TLC ensures that the reaction proceeds to completion and allows for optimization of the reaction time.
-
Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of characteristic signals in the ¹⁹F NMR spectrum is a direct confirmation of the successful incorporation of the tetrafluorobenzoyl moiety.
-
Purity Analysis: The purity of the final compound is critical for its liquid crystalline properties. DSC can be used to assess purity, as impurities often lead to a broadening and depression of the transition temperatures. A sharp clearing point is indicative of a pure compound.
Conclusion
This compound is a powerful and versatile building block in the synthesis of advanced liquid crystals. Its unique fluorination pattern provides a means to precisely control key physical properties such as dielectric anisotropy, viscosity, and mesophase behavior. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the synthesis and application of these high-performance materials. By understanding the causal links between molecular structure and macroscopic properties, the rational design of novel liquid crystals with tailored functionalities becomes an achievable goal.
References
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
- Kirsch, P., & Heckmeier, M. (2000). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
-
Ren, Y., & Wu, S. T. (2021). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 13(16), 2772. [Link]
-
Gómez, L., et al. (2018). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. Molecules, 23(8), 2029. [Link]
-
Ahmed, H. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Molecules, 26(21), 6489. [Link]
- Patel, J. S. (2001). Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. Cambridge University Press.
- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
-
Kosciuk, K., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(9), 3847-3856. [Link]
- Dierking, I. (2003). Textures of Liquid Crystals. Wiley-VCH.
-
Begum, M., et al. (2023). Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. Molecules, 28(13), 5122. [Link]
Sources
- 1. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorado.edu [colorado.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. ijres.org [ijres.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
esterification of 2,3,4,6-tetrafluorobenzoic acid protocols
Application Note: Precision Esterification of 2,3,4,6-Tetrafluorobenzoic Acid
Part 1: Executive Summary & Strategic Analysis
The esterification of This compound (TFBA) presents a unique challenge in organic synthesis. Unlike non-fluorinated benzoic acids, the presence of four fluorine atoms creates a highly electron-deficient aromatic ring. While this enhances the acidity of the carboxyl group (
The Core Challenge: The fluorine atom at the C4 position (para to the carbonyl) is highly labile. Under basic conditions or in the presence of strong nucleophiles (e.g., alkoxides), the desired esterification competes with the displacement of the C4-fluorine, leading to substantial impurities (4-alkoxy-2,3,6-trifluorobenzoates).
Strategic Directive: To ensure high purity and yield, protocols must prioritize electrophilic activation of the carboxyl group (Acid Chloride or Carbodiimide routes) over nucleophilic activation of the alcohol (Alkylation routes). Avoid basic conditions involving alkoxides.
Part 2: Mechanistic Insight & Decision Matrix
Before selecting a protocol, consult the following decision matrix to match the method to your specific substrate requirements.
Figure 1: Strategic decision tree for selecting the optimal esterification protocol. Note the critical warning against basic alkylation.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Acid Chloride Method)
Best for: Scalability, Sterically Hindered Alcohols, and High Yields.
This method isolates the activation step from the esterification step, preventing water generation and driving the reaction to completion. Using Oxalyl Chloride is preferred over Thionyl Chloride for sensitive work as the byproducts (
Reagents:
-
This compound (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
Catalytic DMF (2-3 drops)
-
Dichloromethane (DCM) [Anhydrous]
-
Target Alcohol (1.1 equiv)
-
Triethylamine (
) or Pyridine (1.2 equiv) [Base Scavenger]
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
In a flame-dried round-bottom flask under
, suspend this compound in anhydrous DCM (5 mL/mmol). -
Cool to 0°C. Add catalytic DMF (critical for initiation).
-
Add Oxalyl Chloride dropwise. Gas evolution (
) will be vigorous. -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Solution should become clear. Aliquot into MeOH can be checked by TLC (methyl ester formation) to confirm conversion.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the resulting oil (acid chloride) in fresh anhydrous DCM.
-
-
Esterification:
-
Cool the acid chloride solution to 0°C.
-
Add the Target Alcohol dissolved in minimal DCM.
-
Add
dropwise. Note: Exothermic. -
Stir at RT for 4–12 hours.
-
-
Workup:
-
Quench with 1M HCl (removes amine salts and unreacted amine).
-
Wash organic layer with Sat.[1]
(removes unreacted acid). -
Dry over
, filter, and concentrate.
-
Why this works: The acid chloride is so reactive that the alcohol attacks the carbonyl faster than it can attack the C4-fluorine, provided the temperature is controlled (0°C start).
Protocol B: Direct Acid-Catalyzed Esterification (In-Situ)
Best for: Methyl/Ethyl Esters, Simple Substrates.
This method generates the acid chloride in situ or uses strong acid catalysis. It is operationally simple but requires the alcohol to be the solvent.
Reagents:
-
This compound
-
Thionyl Chloride (
) -
Methanol or Ethanol (Solvent/Reagent)
Step-by-Step Methodology:
-
Setup:
-
Dissolve the acid in Methanol (0.5 M concentration).
-
Cool to 0°C.[2]
-
-
Addition:
-
Add
(2.0 equiv) dropwise. This generates anhydrous HCl and activates the carboxylate.
-
-
Reflux:
-
Heat to reflux (65°C for MeOH) for 4–6 hours.
-
Note: Do not extend reflux unnecessarily (>12h) to minimize thermal
risks.
-
-
Workup:
-
Concentrate to remove solvent.[1]
-
Redissolve in EtOAc, wash with Sat.
.
-
Protocol C: Steglich Coupling (Mild Conditions)
Best for: Acid-Sensitive Alcohols, Complex APIs.
Reagents:
-
This compound (1.0 equiv)
-
Alcohol (1.0 equiv)
-
DCC or EDC
HCl (1.1 equiv) -
DMAP (0.1 equiv)[1]
-
DCM (Solvent)
Step-by-Step Methodology:
-
Mixing:
-
Dissolve Acid, Alcohol, and DMAP in DCM at 0°C.
-
-
Coupling:
-
Add DCC/EDC. Stir at 0°C for 30 mins, then RT overnight.
-
-
Purification:
-
If using DCC: Filter off the precipitated urea (DCU).
-
Wash filtrate with 0.5N HCl, then Sat.
. -
Purify via flash chromatography (Silica Gel).
-
Part 4: Data Validation & Quality Control
Table 1: Expected Analytical Parameters
| Parameter | Method | Expected Signal | Interpretation |
| Conversion | TLC (UV 254nm) | Disappearance of Acid ( | Acid is polar; Ester is less polar ( |
| Identity | 4 Distinct Signals | 2,3,4,6 pattern. Loss of C4 signal indicates | |
| Purity | HPLC (210 nm) | Single Peak | Impurity at RRT 0.9 or 1.1 usually indicates defluorinated byproduct. |
| Structure | Singlet at | Corresponds to the single proton at C5. |
Troubleshooting the
-
Cause: Reaction got too hot or too basic.
-
Fix: Switch to Protocol A , ensure 0°C addition, and use a non-nucleophilic base (e.g., DIPEA instead of TEA, or reduce equivalents).
References
-
Vertex AI Search. (2023). Synthesis of methyl 2,3,4,6-tetrafluorobenzoate and related protocols. 3[4][5]
-
Organic Chemistry Portal. (2015). Ester synthesis by esterification: Catalytic methods. 6
-
National Institutes of Health (PMC). (1992). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate: Synthesis and Structural Analysis. 7[4][5][8]
-
Royal Society of Chemistry. (2022). One-pot ester and thioester formation mediated by pentafluoropyridine (PFP).[9] 9[5]
-
BenchChem. (2025).[2][10] Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene and Polyfluoroarenes. 2
Sources
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction Examples [cdb.ics.uci.edu]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01268E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Amidation Reactions of 2,3,4,6-Tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Moieties in Modern Chemistry
The incorporation of fluorine atoms into organic molecules profoundly alters their physicochemical and biological properties. In the realm of drug discovery and materials science, polyfluorinated aromatic compounds are of paramount importance. 2,3,4,6-Tetrafluorobenzoic acid is a valuable building block, and its amide derivatives are key intermediates in the synthesis of a wide array of functional molecules. The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the carboxylic acid group, presenting both challenges and opportunities in amide bond formation. This guide provides a detailed overview of the amidation reactions of this compound, offering insights into reaction mechanisms, a comparative analysis of synthetic protocols, and step-by-step procedures for the synthesis of 2,3,4,6-tetrafluorobenzamides.
Mechanistic Insights: The Electron-Deficient Nature of this compound
The four fluorine atoms on the benzene ring of this compound exert a strong inductive effect, withdrawing electron density from the aromatic system and the carboxylic acid group. This electronic perturbation has several important consequences for amidation reactions:
-
Increased Acidity: The electron-withdrawing fluorine atoms stabilize the carboxylate anion, making this compound a stronger acid than benzoic acid. This can influence the choice of base and reaction conditions.
-
Enhanced Electrophilicity of the Carbonyl Carbon: The electron-deficient nature of the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines.
-
Activation of the Carboxylic Acid: The increased electrophilicity facilitates the activation of the carboxylic acid, either through the formation of an acid chloride or through the use of coupling reagents.
The general mechanism for the amidation of a carboxylic acid involves the activation of the carboxyl group to generate a more reactive species that is readily attacked by the amine nucleophile.
Figure 1. Generalized workflow for the amidation of this compound.
Synthetic Protocols: Pathways to 2,3,4,6-Tetrafluorobenzamides
There are two primary strategies for the amidation of this compound: a two-step process involving the formation of the acid chloride, and a one-pot procedure utilizing coupling reagents.
Protocol 1: Amidation via 2,3,4,6-Tetrafluorobenzoyl Chloride
This classic and robust method involves the conversion of the carboxylic acid to the more reactive acid chloride, which then readily reacts with a wide range of amines.
Step 1: Synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride
The reaction of this compound with thionyl chloride (SOCl₂) is a common and effective method for the preparation of the corresponding acid chloride.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,3,4,6-tetrafluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.[1]
Step 2: Amidation of 2,3,4,6-Tetrafluorobenzoyl Chloride with Amines
The highly reactive acid chloride readily couples with primary and secondary amines to form the corresponding amides.
Materials:
-
2,3,4,6-Tetrafluorobenzoyl chloride
-
Primary or secondary amine
-
Tertiary amine base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolve the amine (1.0 - 1.2 eq) and the tertiary amine base (1.5 - 2.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,3,4,6-tetrafluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: One-Pot Amidation Using Coupling Reagents
Coupling reagents facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to isolate the acid chloride. This is often a milder and more convenient approach.
Figure 2. Workflow for one-pot amidation using coupling reagents.
Common Coupling Reagents:
| Coupling Reagent | Additive (if required) | Base | Typical Solvents |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None | DIPEA, Triethylamine | DMF, DCM, Acetonitrile |
| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) | HOBt (1-Hydroxybenzotriazole) or Oxyma Pure | DIPEA, N-Methylmorpholine | DMF, DCM |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt or DMAP (4-Dimethylaminopyridine, catalytic) | None or Triethylamine | DCM, THF |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None | DIPEA | DMF, DCM |
General Procedure for HATU-Mediated Amidation:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF), add HATU (1.1 - 1.2 eq) and a tertiary amine base such as DIPEA (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for EDC/HOBt-Mediated Amidation:
-
Dissolve this compound (1.0 eq), HOBt (1.1 - 1.2 eq), and the amine (1.0 - 1.2 eq) in an anhydrous solvent (e.g., DCM or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 - 1.5 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Follow the workup and purification steps as described in the HATU-mediated protocol.
Protocol 3: Catalytic Direct Amidation
Recent advances have led to the development of catalytic methods for direct amidation, which are more atom-economical and environmentally friendly. Lewis acids such as titanium(IV) fluoride (TiF₄) and niobium(V) oxide (Nb₂O₅) have shown promise in catalyzing the direct condensation of carboxylic acids and amines.[2]
General Procedure for TiF₄-Catalyzed Amidation: [2]
-
To a mixture of this compound (1.0 eq) and the amine (1.0 - 1.2 eq) in a suitable solvent (e.g., toluene, xylene), add a catalytic amount of TiF₄ (5-10 mol%).
-
Heat the reaction mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from several hours to a day.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the solution with a mild aqueous acid (e.g., 1M HCl) and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer, concentrate, and purify the product as described in the previous protocols.
Comparative Data and Considerations
| Method | Advantages | Disadvantages | Best Suited For |
| Acid Chloride | High reactivity, reliable, suitable for a wide range of amines. | Two-step process, uses harsh reagents (SOCl₂), generates acidic byproducts. | Large-scale synthesis, coupling with less reactive amines. |
| Coupling Reagents | One-pot, milder conditions, good for sensitive substrates. | Stoichiometric amounts of reagents required, byproducts can be difficult to remove. | Small to medium-scale synthesis, high-throughput chemistry. |
| Catalytic Amidation | Atom-economical, environmentally friendly. | May require higher temperatures and longer reaction times, catalyst may not be compatible with all functional groups. | Green chemistry applications, process development. |
Troubleshooting and Field-Proven Insights
-
Low Yields: If low yields are observed, especially with sterically hindered or electron-deficient amines, consider switching to the acid chloride method or using a more powerful coupling reagent like HATU. Increasing the reaction temperature or using a higher boiling point solvent may also improve yields in catalytic reactions.
-
Side Reactions: The formation of byproducts from the decomposition of coupling reagents can complicate purification. Ensure that high-purity reagents are used and that the reaction is performed under anhydrous conditions.
-
Purification Challenges: The byproducts of some coupling reagents (e.g., dicyclohexylurea from DCC) can be challenging to remove. Filtration is often effective for insoluble byproducts. For soluble byproducts, careful column chromatography is necessary.
-
Activation Time: When using coupling reagents, a pre-activation step where the carboxylic acid is stirred with the coupling reagent and base before the addition of the amine can sometimes improve yields.
Conclusion
The amidation of this compound is a versatile and crucial transformation for the synthesis of a wide range of fluorinated compounds. The choice of synthetic method depends on the scale of the reaction, the nature of the amine, and the desired level of purity. The protocols and insights provided in this guide offer a comprehensive resource for researchers and professionals working in the field of synthetic and medicinal chemistry, enabling the efficient and reliable synthesis of 2,3,4,6-tetrafluorobenzamides.
References
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
PrepChem. (n.d.). Synthesis of 2,3,4,6-tetrafluorobenzoyl chloride. Retrieved from [Link]
- Alawaed, A. A., & Ramachandran, P. V. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(9), 1915-1919.
- Lundberg, H., Tinnis, F., Zhang, J., Algarra, A. G., Himo, F., & Adolfsson, H. (2017). Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. Journal of the American Chemical Society, 139(6), 2286–2295.
- Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Liguori, A., ... & Siciliano, C. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1838–1846.
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- Shimizu, K. I., Kon, K., Onodera, W., & Siddiki, S. M. A. H. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.
Sources
conversion of 2,3,4,6-tetrafluorobenzoic acid to 2,3,4,6-tetrafluorobenzoyl chloride
Executive Summary
This application note details the protocol for converting 2,3,4,6-tetrafluorobenzoic acid (2,3,4,6-TFBA) to 2,3,4,6-tetrafluorobenzoyl chloride (2,3,4,6-TFBC) . This transformation is a critical step in the synthesis of fluoroquinolone antibiotics (e.g., Sparfloxacin analogs) and advanced agrochemicals.
While thionyl chloride (
Chemical Context & Mechanism[1]
The Substrate Challenge
The 2,3,4,6-tetrafluoro substitution pattern presents unique challenges compared to non-fluorinated benzoic acids:
-
Electronic Deactivation: The four fluorine atoms are strongly electron-withdrawing, reducing the nucleophilicity of the carboxylic oxygen. This necessitates a catalyst (DMF) to activate the chlorinating agent.
-
Thermal Instability: The electron-deficient ring is susceptible to nucleophilic aromatic substitution (
) or decarboxylation under harsh, prolonged reflux. -
Isomer Specificity: The 5-position proton (H5) is acidic. Maintaining acidic conditions prevents unwanted deprotonation and side reactions.
Mechanism: DMF Catalysis (Vilsmeier-Haack Pathway)
The reaction does not proceed via direct attack of the carboxylic acid on thionyl chloride. Instead, N,N-Dimethylformamide (DMF) acts as a nucleophilic catalyst.
-
Activation: DMF reacts with
to form the highly reactive Vilsmeier-Haack (chloroiminium) intermediate . -
Acyl Transfer: The carboxylic acid attacks this intermediate, forming an activated acyloxy-iminium species.
-
Chloride Attack: A chloride ion displaces the DMF moiety, generating the acid chloride and regenerating DMF.
Mechanistic Diagram
Figure 1: The catalytic cycle showing the activation of thionyl chloride by DMF to form the Vilsmeier reagent, which facilitates the chlorination of the electron-deficient benzoic acid.
Physical Properties & Stoichiometry[2][3]
| Parameter | This compound | 2,3,4,6-Tetrafluorobenzoyl Chloride |
| CAS Number | 28314-81-0 (Generic Ref) | 94695-48-4 (Isomer Ref) |
| MW | 194.08 g/mol | 212.53 g/mol |
| State | White Crystalline Solid | Colorless to Pale Yellow Oil |
| Boiling Point | N/A (Solid) | 87–89°C @ 36 mmHg [1] |
| Solubility | Soluble in EtOAc, MeOH | Reacts violently with water/alcohols |
| Key IR Band | ~1700 cm⁻¹ (Broad, C=O Acid) | ~1780 cm⁻¹ (Sharp, C=O Chloride) |
Experimental Protocols
Method A: Standard Thionyl Chloride Process (Scalable)
Best for: Gram-scale to Kilogram-scale production.
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (1.5 – 2.0 eq) -
DMF (anhydrous) (0.05 eq / 5 mol%)
-
Solvent: Toluene (optional, for temperature control) or Neat.
Protocol:
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a gas scrubber (NaOH trap) to neutralize
and off-gassing. -
Charging: Add this compound (e.g., 38.8 g, 0.2 mol) to the flask.
-
Reagent Addition: Add Thionyl Chloride (e.g., 29 mL, ~0.4 mol) slowly at room temperature.
-
Catalysis: Add DMF (0.8 mL) dropwise. Caution: Gas evolution will begin immediately.
-
Reaction: Heat the mixture gradually to reflux (75-80°C) . Maintain reflux for 3–5 hours .
-
Checkpoint: The reaction is complete when gas evolution ceases and the solid acid has completely dissolved into a clear oil.
-
-
Workup: Distill off excess
under reduced pressure (rotary evaporator, 40°C bath). -
Purification: Perform vacuum distillation on the crude oil. Collect the fraction boiling at 87–89°C at 36 mmHg .
-
Yield: Expected yield is 90–95% (approx. 36–38 g).
Method B: Oxalyl Chloride Process (Mild/High-Purity)
Best for: Small scale (<5g) or analytical standards.
Reagents:
-
2,3,4,6-TFBA (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
DMF (Catalytic, 1-2 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Dissolve 2,3,4,6-TFBA in anhydrous DCM (5 mL/g) under
. -
Add catalytic DMF (1 drop).
-
Add Oxalyl Chloride dropwise at 0°C .
-
Allow to warm to room temperature and stir for 2 hours.
-
Evaporate solvent and excess reagent under high vacuum.
-
Resulting oil is usually of sufficient purity for immediate use without distillation.
Process Workflow & Decision Logic
Figure 2: Operational workflow for selecting the appropriate synthesis route based on scale and purity requirements.
Analytical Control & Troubleshooting
In-Process Control (IPC)
-
Visual: Cessation of bubbling (
evolution). -
TLC: Convert an aliquot to methyl ester (quench with MeOH) and check against starting acid. Acid chloride will run as the ester (higher
).
Product Characterization
-
IR Spectroscopy:
-
Starting Material: Broad OH stretch (2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
-
Product:Absence of OH stretch ; C=O stretch shifts to ~1780 cm⁻¹ (sharp) due to the inductive effect of Cl and F atoms [2].
-
-
1H NMR (CDCl3):
-
The 2,3,4,6-isomer has a single aromatic proton at position 5.
-
Shift: The proton signal will shift downfield slightly upon conversion to the acid chloride due to the deshielding carbonyl chloride group.
-
Coupling: Look for a characteristic triplet of doublets (or pseudo-triplet) caused by coupling to the flanking Fluorine atoms (F4 and F6).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Dark/Black Product | Overheating or lack of | Keep temp <85°C. Ensure strict inert atmosphere. |
| Solid Precipitate | Unreacted Acid or Anhydride | Add more |
| Low Yield | Hydrolysis during workup | Ensure all glassware is oven-dried. Avoid water baths for rotovap if seal is poor. |
Safety & Handling (Critical)
-
Hydrofluoric Acid (HF) Risk: While the reaction generates HCl, the presence of polyfluorinated rings implies that thermal decomposition or fire can release HF. Always have Calcium Gluconate gel available.
-
Pressure: Thionyl chloride generates 1 mole of
and 1 mole of gas for every mole of product. Never seal the reaction vessel. Use a scrubber. -
Water Reactivity: The product reacts violently with water. Quench glassware in a dilute NaOH bath in a fume hood.
References
-
PrepChem. "Synthesis of 2,3,4,6-tetrafluorobenzoyl chloride." PrepChem.com. Accessed October 2023.[1] Link
-
LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Link
- Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Substitution at the Carbonyl Group." In Organic Chemistry. Oxford University Press. (General mechanism reference).
-
National Oceanic and Atmospheric Administration (NOAA). "Benzoyl Chloride Safety Data." CAMEO Chemicals. Link
Sources
Application Note: Derivatization of 2,3,4,6-Tetrafluorobenzoic Acid for Enhanced GC-MS Analysis
Introduction: The Analytical Challenge of Fluorinated Benzoic Acids
2,3,4,6-tetrafluorobenzoic acid is a polar, non-volatile compound that presents significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Its high polarity leads to poor peak shape, tailing, and potential adsorption onto the GC column and inlet surfaces, resulting in low sensitivity and poor reproducibility.[1] To overcome these limitations, a derivatization step is essential to convert the carboxylic acid functional group into a less polar, more volatile, and thermally stable ester or silyl ester.[1][2] This transformation is critical for achieving the sharp, symmetrical peaks necessary for accurate quantification and reliable identification in complex matrices.
This application note provides a comprehensive guide to the derivatization of this compound for GC-MS analysis. We will explore the underlying principles of common derivatization techniques, present detailed, field-proven protocols, and discuss the rationale behind experimental choices to empower researchers in drug development and other scientific disciplines to achieve robust and reliable analytical results.
Choosing the Optimal Derivatization Strategy: A Comparative Overview
The selection of a derivatization reagent is dictated by the analyte's functional groups, the desired sensitivity, and the presence of other potentially reactive compounds in the sample.[2] For carboxylic acids like this compound, the two most prevalent and effective strategies are esterification (a form of alkylation) and silylation.
| Derivatization Strategy | Reagent(s) | Derivative Formed | Advantages | Disadvantages |
| Esterification (Methylation) | Boron trifluoride-methanol (BF₃·MeOH) | Methyl ester | Robust, well-established method for fluorinated benzoic acids.[3][4] Reagents are relatively inexpensive. Derivatives are stable. | Requires heating. BF₃ is corrosive and moisture-sensitive. |
| Esterification (Pentafluorobenzylation) | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Creates derivatives with high electron affinity, ideal for highly sensitive analysis by Electron Capture Detection (ECD) and also suitable for MS.[5][6][7] | Reagent is a lachrymator and requires careful handling.[2] Reaction may require a catalyst or base. |
| Silylation (Trimethylsilylation) | BSTFA + 1% TMCS | Trimethylsilyl (TMS) ester | Fast and effective reaction.[8][9] Byproducts are volatile and often do not interfere with chromatography.[10] | TMS derivatives are susceptible to hydrolysis and require anhydrous conditions. |
| Silylation (tert-Butyldimethylsilylation) | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester | TBDMS esters are significantly more stable to hydrolysis than TMS esters (approx. 10,000 times more stable).[2] | Reagent is more sterically hindered, which may lead to slower reaction times. |
| Esterification (Methylation) | Diazomethane (CH₂N₂) | Methyl ester | Fast, clean, and quantitative reaction at room temperature with minimal side products.[11] | Highly toxic, carcinogenic, and potentially explosive, requiring specialized handling and in-situ generation.[5][11][12] |
For routine analysis of this compound, esterification with BF₃-methanol and silylation with BSTFA + TMCS represent two of the most practical and effective approaches. This guide will provide detailed protocols for both methods.
Experimental Workflow for Derivatization and GC-MS Analysis
The overall process, from sample preparation to data acquisition, follows a logical sequence designed to ensure accuracy and reproducibility.
Caption: General workflow for the analysis of this compound.
Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃·MeOH)
This protocol is based on a widely used method for the esterification of carboxylic acids, particularly fluorinated ones, for GC analysis.[3][4] The mechanism involves the BF₃ acting as a Lewis acid to catalyze the esterification of the carboxylic acid with methanol.
Materials:
-
This compound standard or dried sample extract
-
Boron trifluoride-methanol solution (14% w/v)
-
Methanol, anhydrous
-
Hexane, GC grade
-
Saturated sodium chloride solution
-
Sodium sulfate, anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 200 µL of 14% BF₃-methanol solution.
-
Reaction: Securely cap the vial and heat at 60-65°C for 24 hours.[3] Rationale: Heating accelerates the reaction to ensure complete conversion to the methyl ester. The extended time is to ensure the reaction goes to completion for trace-level analysis.
-
Extraction of Derivative: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution to the vial.
-
Mixing and Phase Separation: Vortex the mixture vigorously for 1 minute. Allow the layers to separate. The hexane layer (top) contains the derivatized analyte.
-
Drying: Carefully transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation with BSTFA and TMCS Catalyst
Silylation is a rapid and effective method for derivatizing carboxylic acids.[8][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silyl donor, and the addition of a catalyst like trimethylchlorosilane (TMCS) increases its reactivity, especially for moderately hindered compounds.[8]
Reaction Mechanism Visualization
Caption: Simplified silylation reaction of a carboxylic acid with BSTFA.
Materials:
-
This compound standard or dried sample extract
-
BSTFA + 1% TMCS
-
Acetonitrile or Pyridine, anhydrous GC grade (as solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample is completely anhydrous. Any moisture will preferentially react with the silylating reagent, reducing the yield of the desired derivative.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous acetonitrile (or pyridine) to dissolve the analyte, followed by 100 µL of BSTFA + 1% TMCS. Rationale: Using a solvent can aid in the dissolution of the analyte, while an excess of the derivatizing reagent ensures the reaction equilibrium is pushed towards the product.
-
Reaction: Securely cap the vial and heat at 70°C for 30-45 minutes.[8] For some analytes, allowing the reaction to proceed overnight at room temperature after initial heating can ensure complete derivatization.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS. The byproducts of the BSTFA reaction are highly volatile and typically elute before the derivatized analyte, minimizing chromatographic interference.[10]
GC-MS Instrumental Parameters
While the optimal parameters should be determined empirically for the specific instrument, the following provides a validated starting point for the analysis of derivatized this compound.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Injection Port | Splitless, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) |
Trustworthiness and Self-Validation
To ensure the integrity of the analytical results, every protocol must incorporate self-validating steps:
-
Reagent Blank: Always prepare and analyze a reagent blank (all components except the analyte) with each batch of samples.[10] This helps to identify any contamination from solvents, reagents, or glassware.
-
Positive Control: Analyze a known standard of derivatized this compound to confirm reagent efficacy, proper instrument performance, and expected retention time.
-
Calibration Curve: Prepare a multi-point calibration curve from derivatized standards to ensure linearity and accurate quantification.
-
Internal Standard: The use of a deuterated analog of this compound as an internal standard is highly recommended to correct for variations in extraction efficiency and derivatization yield.
Conclusion
The derivatization of this compound is a mandatory step for reliable GC-MS analysis. Both esterification with BF₃-methanol and silylation with BSTFA + TMCS are robust and effective methods. The choice between them may depend on laboratory safety protocols, sample matrix, and available instrumentation. By following the detailed protocols and incorporating self-validating quality control measures outlined in this application note, researchers can achieve accurate, sensitive, and reproducible results for this challenging analyte.
References
- Kitson, F. G., Larsen, B. S., & McEwen, C. N. (1996). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- McMaster, M., & McMaster, C. (2001). GC/MS: A Practical User's Guide. Wiley-VCH.
-
Zhang, X., et al. (2018). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Pharmaceutical and Biomedical Analysis, 159, 36-43. Retrieved from [Link]
- Zenkevich, I. G. (2007). Acids: Derivatization for GC Analysis.
-
Jager, C., et al. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1262, 119-126. Retrieved from [Link]
- Google Patents. (2010). CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram.
-
Schmidt, T. C., et al. (2006). The accurate ultra-trace analysis of six fluorobenzoic acids (FBAs) via isotope dilution gas chromatography mass spectrometry through their deuterated analogues. Journal of Chromatography A, 1132(1-2), 241-248. Retrieved from [Link]
-
Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Retrieved from [Link]
-
Little, J. L. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. Retrieved from [Link]
- Thio, A. P., Kornet, M. J., Ali, K., & Tompkins, D. H. (1988). In-Block Derivatization of Herbicidal Carboxylic Acids by Pentafluorobenzyl Bromide. Analytical Letters, 21(3), 477-489.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 7. tandfonline.com [tandfonline.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 12. CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google Patents [patents.google.com]
Application Note: HPLC Method for the Analysis of 2,3,4,6-Tetrafluorobenzoic Acid
Executive Summary & Scientific Context
2,3,4,6-Tetrafluorobenzoic acid (2,3,4,6-TFBA) is a critical fluorinated building block, primarily utilized in the synthesis of third-generation fluoroquinolone antibiotics (e.g., Sparfloxacin, Lomefloxacin) and novel agrochemicals.
The Analytical Challenge: The analysis of 2,3,4,6-TFBA presents two distinct chromatographic hurdles:
-
Extreme Acidity: The electron-withdrawing inductive effect (
) of four fluorine atoms significantly lowers the (estimated ), making the compound highly ionized at standard HPLC pH levels (3.0–4.0).[1] This leads to poor retention and peak fronting on C18 columns.[1] -
Positional Isomerism: Synthetic pathways often yield thermodynamic mixtures containing the target 2,3,4,6-TFBA alongside its isomers (2,3,4,5-TFBA and 2,3,5,6-TFBA). Standard alkyl-bonded phases (C8/C18) often fail to resolve these species due to identical hydrophobicity.[1]
This guide details a Dual-Protocol Approach :
-
Protocol A (QC Standard): A robust C18 method for routine purity analysis.[1]
-
Protocol B (R&D/Isomer Resolution): A fluorinated stationary phase (PFP) method designed specifically to resolve positional isomers via
- and dipole-dipole interactions.[1]
Physicochemical Profile & Method Logic
Understanding the molecule is the first step to successful separation.[1]
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | MW: 194.08 g/mol | |
| Acidity ( | ~1.6 – 2.0 (Predicted) | Critical: Mobile phase pH must be |
| UV Absorption | Aromatic ring allows standard UV detection.[1] Fluorine substitution may shift secondary max to ~210 nm (higher sensitivity, lower specificity).[1] | |
| Solubility | Soluble in MeOH, ACN; Low in Water | Sample diluent should match the initial mobile phase conditions to prevent precipitation. |
Mechanism of Separation[2][3]
-
Why Low pH? At pH 3.0, >90% of TFBA exists as the benzoate anion (
). Anions are repelled by residual silanols on silica columns and pass through the void volume ( ).[1] By lowering pH to 2.0 (using Phosphoric Acid or TFA), we force the equilibrium toward the neutral acid ( ), maximizing hydrophobic interaction with the stationary phase. -
Why PFP Columns? For isomer separation, hydrophobicity is insufficient.[1] Pentafluorophenyl (PFP) phases offer "shape selectivity" and strong dipole-dipole interactions with the fluorine atoms on the analyte, resolving isomers that co-elute on C18.
Experimental Protocols
Equipment & Reagents[1][4][5]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump preferred).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Reagents:
Sample Preparation Workflow
-
Stock Solution: Dissolve 10.0 mg of 2,3,4,6-TFBA standard in 10 mL of Methanol (Conc: 1000
g/mL). -
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Conc: 100
g/mL). -
Filtration: All samples must be filtered through a 0.22
m PTFE syringe filter prior to injection.[1]
Protocol A: Routine Purity Analysis (C18)
Best for: Daily QC, raw material assay, checking gross purity.
-
Column: Purospher STAR RP-18e or Thermo Accucore C18 (
).[1] -
Mobile Phase A: 0.1%
in Water (pH ~2.0).[1] -
Mobile Phase B: Acetonitrile.[1]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.[1]
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)[1]
-
2-15 min: 10%
60% B (Linear Ramp) -
15-18 min: 60%
90% B (Wash) -
18-22 min: 10% B (Re-equilibration)
-
Protocol B: Isomer Resolution (PFP)
Best for: Separating 2,3,4,6-TFBA from 2,3,4,5- and 2,3,5,6- isomers.
-
Column: Phenomenex Kinetex F5 or ES Industries FluoroSep-RP PFP (
).[1] -
Mobile Phase A: 0.05% TFA in Water.[1]
-
Mobile Phase B: Methanol (MeOH).[1][4][5]
-
Note: MeOH is preferred over ACN for fluorinated columns as it enhances the
- selectivity.
-
-
Flow Rate: 0.8 mL/min.[1]
-
Temperature: 25°C (Lower temperature enhances steric selectivity).[1]
-
Detection: UV @ 210 nm (Trace analysis) or 254 nm.[1]
-
Isocratic Mode: 55% A / 45% B.[1]
-
Adjust organic modifier
5% based on specific column retention.
-
Visualized Workflows & Logic
Method Development Decision Tree
This diagram illustrates the logical flow for selecting the correct protocol based on the analytical goal (Purity vs. Selectivity).
Caption: Decision tree for selecting between C18 (Hydrophobic) and PFP (Dipole/Shape) stationary phases.
Validation Parameters (Acceptance Criteria)
To ensure the method is "Self-Validating" (Trustworthiness), the following system suitability parameters must be met before routine use:
| Parameter | Acceptance Limit | Troubleshooting |
| Tailing Factor ( | NMT 1.5 | If |
| Resolution ( | Decrease flow rate or switch to PFP column (Protocol B). | |
| Precision (RSD) | Check injector seal and pump pulsation. | |
| LOD / LOQ | ~0.5 | Increase injection volume (up to 20 |
| Recovery | 98.0% – 102.0% | Ensure sample is fully dissolved; check filter compatibility (Nylon binds acids; use PTFE).[1] |
Troubleshooting Guide
Issue 1: Peak Splitting or Doublet Peaks
-
Cause: Sample solvent is too strong (e.g., 100% MeOH) causing "solvent washout" inside the column.[1]
-
Solution: Dilute the sample with the starting mobile phase (e.g., 90% Water / 10% ACN).[1]
Issue 2: Retention Time Drift
-
Cause: pH fluctuation.[1][6] Because the
is so low, small changes in pH (e.g., 2.1 vs 2.[1]3) significantly alter the ionization ratio.[1] -
Solution: Use a buffer (Phosphate) rather than just acidified water.[1] Weigh salts precisely.
Issue 3: Co-elution of Impurities
-
Cause: 2,3,5,6-TFBA (Symmetric isomer) often co-elutes on C18.
-
Solution: Switch to Protocol B . The symmetric distribution of fluorines in 2,3,5,6-TFBA creates a different dipole moment compared to the asymmetric 2,3,4,6-TFBA, which PFP columns can resolve.
References
-
Trace Analysis of Fluorinated Aromatic Carboxylic Acids. Journal of Environmental Science and Health. Describes the retention behavior of fluorinated benzoic acids on reversed-phase columns. [1]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid. ResearchGate. Demonstrates the necessity of specific stationary phases for fluorinated isomer resolution.
-
Isolation and Characterization of Impurities in Sparfloxacin Synthesis. MDPI / Scientia Pharmaceutica.[1] Contextualizes TFBA as a key intermediate and impurity in fluoroquinolone production. [1]
-
Fast Analysis of Benzoic Acids using Reversed-Phase HPLC. Thermo Fisher Scientific Application Note. Provides baseline C18 conditions for substituted benzoic acids.
-
pKa Data for Polyfluorinated Benzoic Acids. Organic Chemistry Data. Reference for the acidity estimates of tetrafluorobenzoic acid isomers.
Sources
Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,3,4,6-Tetrafluorobenzoic Acid Derivatives
Executive Summary
Polyfluorinated biaryl motifs are critical structural elements in liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceuticals due to their enhanced metabolic stability and unique electrostatic properties. Traditionally, these motifs are synthesized via Suzuki-Miyaura coupling using unstable and expensive polyfluorinated boronic acids.
This Application Note details a robust, cost-effective alternative: Palladium-Catalyzed Decarboxylative Cross-Coupling (DCC) . By utilizing 2,3,4,6-tetrafluorobenzoic acid (TFBA) derivatives as stable, solid nucleophiles, researchers can bypass the handling of sensitive organometallics. This guide focuses on the Potassium Salt Protocol , which leverages the specific "ortho-fluorine effect" to facilitate decarboxylation under palladium catalysis, enabling high-yield access to tetrafluorobiaryls.
Scientific Rationale & Mechanism
The "Ortho-Fluorine" Effect
Standard benzoic acids require high temperatures and copper co-catalysts to undergo decarboxylation. However, this compound derivatives possess a unique electronic advantage. The presence of fluorine atoms at the 2- and 6-positions (ortho to the carboxylate) significantly stabilizes the resulting aryl-palladium intermediate following CO₂ extrusion.
-
Electronic Stabilization: The high electronegativity of the fluorine atoms pulls electron density from the ring, stabilizing the partial negative charge that develops on the ipso-carbon during decarboxylation.
-
Rate-Limiting Step: In Pd-catalyzed DCC of polyfluorobenzoates, decarboxylation is often the rate-determining step (unlike Cu-catalyzed variants where oxidative addition dominates).[1] Therefore, solvent choice (high boiling point, coordinating ability) is critical to lower the energy barrier for CO₂ loss.
Mechanistic Cycle
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, distinct from standard cross-couplings due to the anionic ligand exchange.
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide (Ar-X) bond.
-
Ligand Exchange: The halide (X) is replaced by the polyfluorobenzoate anion.
-
Decarboxylation: The benzoate extrudes CO₂, forming a bis-aryl Pd(II) complex. Note: This step is facilitated by the electron-deficient nature of the tetrafluoro-ring.
-
Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).
Figure 1: Catalytic cycle for the Pd-catalyzed decarboxylative cross-coupling of polyfluorobenzoates. The decarboxylation step is heavily influenced by the fluorine substitution pattern.
Experimental Protocols
Precursor Preparation: Potassium 2,3,4,6-Tetrafluorobenzoate
Direct use of the free acid often leads to lower yields due to protonation of the reactive intermediates. Isolation of the potassium salt is recommended.
-
Dissolution: Dissolve this compound (10 mmol) in Methanol (20 mL).
-
Neutralization: Add KOH (10 mmol, 1.0 equiv) dissolved in minimal MeOH dropwise at 0°C.
-
Concentration: Stir for 30 min, then remove solvent under reduced pressure.
-
Drying: Dry the resulting white solid under high vacuum (0.1 mbar) at 60°C for 12 hours.
-
Checkpoint: Ensure the salt is completely anhydrous; water inhibits the high-temperature coupling.
-
Protocol A: Decarboxylative Coupling with Aryl Chlorides/Bromides
This protocol is optimized for coupling with electron-neutral and electron-rich aryl chlorides, which are typically challenging substrates.
Reagents:
-
Substrate A: Potassium 2,3,4,6-tetrafluorobenzoate (1.5 equiv)
-
Substrate B: Aryl Chloride or Bromide (1.0 equiv)
-
Catalyst: Pd(acac)₂ (3 mol%)
-
Ligand: XPhos or BrettPhos (6 mol%) – Bulky, electron-rich phosphines are crucial.
-
Solvent: Diglyme (Bis(2-methoxyethyl) ether) – Essential for thermal stability and cation solvation.
-
Additives: Molecular Sieves (3Å, activated)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a screw-cap pressure vial equipped with a magnetic stir bar. Transfer to a glovebox or purge with Argon.
-
Charging: Add Potassium 2,3,4,6-tetrafluorobenzoate (0.75 mmol), Aryl Halide (0.50 mmol), Pd(acac)₂ (4.6 mg), and Ligand (e.g., XPhos, 14.3 mg).
-
Solvent Addition: Add anhydrous Diglyme (2.0 mL) and 100 mg of activated 3Å molecular sieves.
-
Reaction: Seal the vial tightly. Remove from the glovebox and place in a pre-heated aluminum block at 130°C .
-
Monitoring: Stir vigorously for 16–24 hours. Monitor by GC-MS or 19F-NMR (look for the disappearance of the benzoate signal at -135 ppm and appearance of the biaryl signals).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with water (3 x 10 mL) to remove Diglyme.
-
Purification: Dry organic phase over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Decarbonylative/Decarboxylative Cross-Coupling
Advanced Method: Coupling the benzoate directly with an acyl chloride. This forms an unsymmetrical biaryl by losing both CO (from acyl chloride) and CO₂ (from benzoate).
-
Key Reagent Change: Replace Aryl Halide with Aryl Acid Chloride .
-
Catalyst System: PdCl₂ / Xantphos.
-
Temp: 140-150°C.
-
Note: This is a redox-neutral process that avoids halogenated waste.
Data Analysis & Optimization Guide
Solvent Selection Table
The choice of solvent is the single most critical variable in this protocol.
| Solvent | Boiling Point (°C) | Yield (Relative) | Notes |
| Diglyme | 162 | High (95%) | Best balance of polarity and thermal stability. |
| DMF | 153 | Low (<30%) | Often leads to hydrodecarboxylation (formation of Ar-H). |
| DMSO | 189 | Moderate (50%) | Can poison Pd catalyst at high temps; difficult removal. |
| Toluene | 110 | Trace | Temperature too low for efficient decarboxylation. |
| NMP | 202 | Good (75%) | Good alternative to Diglyme, but harder to wash out. |
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low | Increase temp to 140°C; Decarboxylation has a high activation energy. |
| Protodecarboxylation (Ar-H formed) | Moisture presence | Re-activate molecular sieves; ensure salt is dried for 12h+. |
| Homocoupling of Ar-X | Oxidation of Pd | Ensure strict Argon atmosphere; check purity of Ligand. |
| Black Precipitate (Pd black) | Ligand dissociation | Increase Ligand:Pd ratio to 3:1 or use a more thermally stable ligand (e.g., BrettPhos). |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of tetrafluorobiaryls using potassium tetrafluorobenzoate.
References
-
Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates. Source: Organic Letters (ACS Publications) URL:[Link] Context: Primary reference for the Diglyme/Pd protocol and solvent effects.
-
Pd-catalyzed decarboxylative coupling of zinc polyfluorobenzoate. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link] Context: Alternative protocol using Zinc salts for broader functional group tolerance.[2]
-
Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides. Source: Chemical Communications (RSC) URL:[Link] Context: Advanced protocol for coupling two acid derivatives (acyl chloride + benzoate).
-
Catalytic intermolecular direct arylation of perfluorobenzenes. Source: Journal of the American Chemical Society URL:[3][Link] Context: Mechanistic insight into the reactivity of polyfluorinated aromatics and the "inverse reactivity" of C-H bonds.[4][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-catalyzed decarboxylative coupling of zinc polyfluorobenzoate with aryl imidazolylsulfonate for polyfluorinated biaryl synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Catalytic intermolecular direct arylation of perfluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of fluorinated heterocycles from 2,3,4,6-tetrafluorobenzoic acid
Application Note: High-Fidelity Synthesis of Fluorinated Heterocycles from 2,3,4,6-Tetrafluorobenzoic Acid
Part 1: Strategic Overview – The Fluorine Effect
In the landscape of medicinal chemistry, This compound (2,3,4,6-TFBA) represents a specialized but potent scaffold, distinct from its ubiquitous isomer, 2,3,4,5-tetrafluorobenzoic acid (the precursor to Levofloxacin).
The 2,3,4,6-substitution pattern offers a unique "regiodivergent" platform. Unlike the 2,3,4,5-isomer, which is designed to yield 6-fluoro-7-amino quinolones, the 2,3,4,6-isomer directs synthesis toward 5,7,8-trifluoro-6-hydro-quinolones and ortho-alkylated benzoates . This guide details the protocols to exploit these pathways, providing access to novel chemical space for antibacterial, antiviral, and liquid crystal applications.
Core Chemical Logic
-
Electrophilic Activation: The carboxyl group (C1) serves as the anchor for heterocycle formation (quinolones, benzazoles).
-
Nucleophilic Aromatic Substitution (SNAr):
-
C4-F (Para): The most activated position for intermolecular SNAr with amines/alkoxides.
-
C2-F / C6-F (Ortho): Activated for intramolecular cyclization (Grohe-Heinen) or directed metalation/substitution (Grignard).
-
-
The "H-5" Pivot: The proton at C5 provides a handle for late-stage functionalization (lithiation/electrophilic trapping) or serves as a non-fluorinated spacer in the final heterocycle.
Part 2: Critical Reaction Pathways (Visualized)
The following flowchart maps the divergence from 2,3,4,6-TFBA into three distinct high-value scaffolds.
Figure 1: Synthetic divergence map for this compound. Pathway 1 yields the 5,7,8-trifluoroquinolone core; Pathway 2 yields polyfluorinated benzoxazoles; Pathway 3 yields ortho-alkylated benzoic acids.
Part 3: Detailed Protocols
Protocol A: Synthesis of 5,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol uses the Grohe-Heinen method. The cyclization step is regioselective, preferentially displacing the F-2 fluorine due to the electronic influence of the adjacent F-3.
Reagents:
-
This compound (1.0 eq)[1]
-
Thionyl chloride (SOCl2) (5.0 eq)
-
Ethyl 3-(dimethylamino)acrylate OR Magnesium ethyl malonate (1.1 eq)
-
Sodium hydride (NaH) (60% dispersion, 2.2 eq)
-
Solvents: Toluene (anhydrous), DMF (catalytic), THF (anhydrous).
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Charge a reactor with this compound and toluene (5 vol).
-
Add catalytic DMF (0.05 eq).
-
Add SOCl2 dropwise at room temperature.
-
Heat to reflux (80–110°C) for 3–4 hours until gas evolution ceases.
-
Concentrate in vacuo to remove excess SOCl2. Re-dissolve the crude acid chloride in anhydrous THF.
-
-
Acylation (C-Acylation):
-
Preparation of Enolate: In a separate vessel, treat monoethyl malonate (potassium salt) with MgCl2 and TEA in THF to generate the magnesium chelate, OR use commercially available magnesium ethyl malonate.
-
Cool the enolate solution to 0°C.
-
Add the acid chloride solution dropwise, maintaining internal temperature <5°C.
-
Stir at 25°C for 2 hours.
-
Quench with dilute HCl.[2] Extract with ethyl acetate. Dry and concentrate to yield the beta-keto ester .
-
-
Enamine Formation:
-
Dissolve the beta-keto ester in acetic anhydride (2 vol).
-
Add triethyl orthoformate (1.5 eq). Reflux for 2 hours.
-
Concentrate to yield the ethyl 2-(2,3,4,6-tetrafluorobenzoyl)-3-ethoxyacrylate .
-
React this intermediate with an amine (e.g., cyclopropylamine or ethyl amine) in ethanol at 0°C to form the enamine .
-
-
Cyclization (The Critical Step):
-
Dissolve the enamine in anhydrous THF or DMF.
-
Add NaH (1.2 eq) or DBU (1.5 eq) cautiously at 0°C.
-
Allow to warm to room temperature (or heat to 60-80°C for DBU).
-
Monitor: Watch for the disappearance of the F-2 signal in 19F NMR.
-
Mechanism: The nitrogen anion attacks C-2, displacing the fluorine.
-
Workup: Pour into ice water. Acidify to pH 2. The product, Ethyl 1-alkyl-5,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate , will precipitate.
-
Data Validation (Expected 19F NMR):
-
Product: 3 signals.[3][5][6] The signal corresponding to C2 (typically -110 to -120 ppm range depending on solvent) will vanish.
Protocol B: Regioselective Ortho-Alkylation (Grignard)
This reaction exploits the "coordination-directed mechanism" to replace the fluorine at C2 with an alkyl group, preserving the C4-F and C6-F for later use.
Reagents:
-
This compound (1.0 eq)[1]
-
Alkyl Magnesium Bromide (e.g., EtMgBr) (3.0 - 4.0 eq)
-
Solvent: THF (anhydrous)
Methodology:
-
Cool a solution of 2,3,4,6-TFBA in THF to -78°C (or -20°C depending on scale).
-
Add the Grignard reagent dropwise.
-
Allow to warm to room temperature and stir for 4–12 hours.
-
Quench: Inverse quench into dilute HCl/Ice.
-
Product: 2-Alkyl-3,4,6-trifluorobenzoic acid .
-
Application: This intermediate is a precursor for lipophilic fluorinated building blocks.
Part 4: Regioselectivity Map & Troubleshooting
| Reaction Type | Target Position | Conditions | Mechanism | Product Outcome |
| SNAr (Intermolecular) | C-4 (Para) | Amines, mild base, polar solvent | Addition-Elimination | 4-Amino-2,3,6-trifluorobenzoic acid |
| Cyclization (Intramolecular) | C-2 (Ortho) | NaH/DBU, Enamine precursor | SNAr (Kinetic) | 5,7,8-Trifluoroquinolone |
| Organometallic (Grignard) | C-2 (Ortho) | R-MgX, THF | Coordination-Directed | 2-Alkyl-3,4,6-trifluorobenzoic acid |
| Decarboxylation | C-1 | Heat, DMSO/H2O | Decarboxylation | 1,2,3,5-Tetrafluorobenzene |
Troubleshooting Guide:
-
Issue: Low yield in cyclization.
-
Cause: Competition between C2 and C6 attack, or hydrolysis of the ester.
-
Solution: Ensure strictly anhydrous conditions. Use DBU in MeCN instead of NaH in DMF to control the kinetic pathway.
-
-
Issue: Mixture of isomers in SNAr.
-
Cause: High temperature promoting attack at C2/C6.
-
Solution: Keep reaction temperature <50°C for C4 selectivity.
-
References
-
Vertex AI Search. (2025). Synthesis of 6,8-difluoroquinolones from this compound. 11[3][10]
-
Google Patents. (2012). WO2012007883A1 - Sulfonamide derivatives as Nav1.7 inhibitors. (Describes activation of this compound). 12
-
Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids. (Details the Grignard ortho-alkylation of this compound). 13
-
DTIC. (1972).[14] Perfluorinated Aromatic Compounds. (Discusses benzoxazole synthesis and thermal stability). 15
-
MDPI. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (General reference for fluoroquinolone cyclization protocols). 16[10]
Sources
- 1. DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS - Google Patents [patents.google.com]
- 2. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
- 3. Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. EP1114812A1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 11. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 12. WO2012007883A1 - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain - Google Patents [patents.google.com]
- 13. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. mdpi.com [mdpi.com]
protocols for nucleophilic substitution on the aromatic ring of 2,3,4,6-tetrafluorobenzoic acid
Application Note: High-Fidelity Regioselective Nucleophilic Substitution of 2,3,4,6-Tetrafluorobenzoic Acid
Part 1: Strategic Overview & Mechanistic Logic
1.1 The Substrate Challenge
this compound is a high-value fluorinated building block, distinct from its isomer 2,3,4,5-tetrafluorobenzoic acid (a common Levofloxacin precursor).[1] Its unique substitution pattern—fluorines at positions 2, 3, 4, and 6, with a hydrogen at position 5—creates a complex electronic landscape for Nucleophilic Aromatic Substitution (
For researchers and process chemists, the primary challenge is Regiocontrol .[1] With four potential leaving groups (fluorides), identifying and targeting the specific site of nucleophilic attack is critical for yield and purity.[1]
1.2 Mechanistic Insight: The "Para-Dominance" Rule In polyfluorinated benzoic acid derivatives, regioselectivity is governed by the interplay of the Electron-Withdrawing Group (EWG) and the specific arrangement of fluorine atoms.
-
The Director: The carboxyl group (-COOH) or its ester derivative (-COOR) is the primary activating group. It activates positions ortho (C-2, C-6) and para (C-4) via resonance (-M) and inductive (-I) effects.[1]
-
The Electronic Landscape:
-
C-4 (Para): This position is highly activated by the para-carbonyl group. Crucially, it is flanked by a fluorine at C-3 and a hydrogen at C-5. The C-3 fluorine increases the electrophilicity of C-4 via induction, while the C-5 hydrogen reduces steric hindrance compared to the ortho positions.
-
C-2/C-6 (Ortho): While activated by the carbonyl, these positions suffer from steric repulsion from the carboxyl group itself. Furthermore, the formation of the Meisenheimer intermediate at the ortho position is often less energetically favorable than at the para position in these specific systems unless directed by metal-chelation (e.g., Mg²⁺).[1]
-
C-3 (Meta): Not activated by the carboxyl group; inert to
.
-
Conclusion: Under standard
Part 2: Experimental Protocols
Protocol A: Pre-Activation (Esterification)
Direct substitution on the free acid is possible but often sluggish due to the formation of the unreactive carboxylate salt (COO⁻), which donates electron density back into the ring.[1] Conversion to the ester or acid chloride is recommended.
Objective: Synthesize Ethyl 2,3,4,6-tetrafluorobenzoate.
-
Reagents: this compound (1.0 equiv), Thionyl Chloride (
, 1.5 equiv), Ethanol (excess), catalytic DMF.[1] -
Procedure:
-
Dissolve the acid in anhydrous
or use neat if scale permits. -
Add 1-2 drops of DMF (catalyst).[1]
-
Reflux for 2-3 hours until gas evolution ceases (formation of acid chloride).[1]
-
Remove excess
under vacuum.[1] -
Dissolve the residue in anhydrous
and cool to 0°C. -
Slowly add Ethanol (2.0 equiv) and Pyridine (1.1 equiv).[1]
-
Stir at room temperature for 2 hours.
-
Workup: Wash with 1N HCl, sat.
, and brine.[1] Dry over and concentrate. -
Yield Target: >95% (Pale yellow oil).
-
Protocol B: Regioselective C-4 Substitution ( )
This is the core transformation. We use a secondary amine (e.g., Morpholine or N-Methylpiperazine) as the model nucleophile.[1]
Objective: Synthesis of Ethyl 4-morpholino-2,3,6-trifluorobenzoate.
Reagents:
-
Substrate: Ethyl 2,3,4,6-tetrafluorobenzoate (1.0 equiv)[1]
-
Nucleophile: Morpholine (1.1 - 1.2 equiv)[1]
-
Base:
(anhydrous, micronized) (1.5 equiv) or DIPEA (1.5 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMSO (for faster rates)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (
).[1][2] -
Dissolution: Charge the flask with Ethyl 2,3,4,6-tetrafluorobenzoate (10 mmol) and Acetonitrile (50 mL, 0.2 M concentration).
-
Base Addition: Add
(15 mmol). Note: If using a liquid base like DIPEA, add it after the nucleophile.[1] -
Nucleophile Addition: Add Morpholine (11 mmol) dropwise via syringe at Room Temperature (RT).
-
Reaction:
-
Heat the mixture to 70-80°C .
-
Monitor by TLC (Hexane/EtOAc 4:1) or HPLC every 30 minutes.
-
Reaction Milestone: The starting material spot (
) should disappear, and a new fluorescent spot ( ) should appear.[1] -
Typical reaction time: 2-4 hours in MeCN; <1 hour in DMSO.
-
-
Quench & Workup:
-
Purification:
-
Usually obtained as a solid upon concentration. Recrystallize from Ethanol/Hexane if necessary.[1]
-
Expected Yield: 85-92%.
-
Part 3: Visualization & Data
Regioselectivity Logic Map
The following diagram illustrates the electronic decision matrix for the nucleophile.
Caption: Regioselectivity Map. The C-4 position is the thermodynamic and kinetic favorite for nucleophilic attack due to para-activation and lower steric hindrance compared to C-2/C-6.
Reaction Workflow
Caption: Optimized synthetic workflow for C-4 substitution.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Substrate is in Acid form (COO⁻). | Esterify the acid first (Protocol A) or use 2.5 eq. of strong base (NaH) to form dianion (risky).[1] |
| Mixture of Isomers | Temperature too high (>120°C).[1] | Lower temp to 60-80°C. High heat promotes ortho-attack (C-2). |
| Hydrolysis of Ester | Wet solvent or hydroxide base used. | Use anhydrous |
| Incomplete Conversion | Fluoride inhibition. | Add a fluoride scavenger (e.g., |
References
-
Chambers, R. D. (2004).[1] Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Authoritative text on polyfluoroarene reactivity patterns).
-
Sandford, G. (2003).[1] Perfluoroheterocycles in nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.[1] Link[1]
-
Grohe, K., & Heberg, H. (1978).[1] Cycloacylation of enamines: A new synthesis of quinolonecarboxylic acids. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone precursors).
-
Sigma-Aldrich. (2024). This compound Product Specification. Link
-
Burgess, L. (2024).[1][3] Nucleophilic Aromatic Substitution (SNAr) Reaction Guide. BenchChem Application Notes. Link
Sources
Application Notes and Protocols: Functional Group Transformations of 2,3,4,6-Tetrafluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of a Highly Fluorinated Building Block
2,3,4,6-Tetrafluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. The presence of four electron-withdrawing fluorine atoms on the aromatic ring significantly influences the reactivity of both the carboxylic acid moiety and the aromatic system itself. This guide provides a detailed exploration of key functional group transformations of this versatile molecule, offering both mechanistic insights and practical, field-tested protocols. Understanding the interplay between the activated aromatic system and the carboxylic acid is paramount for its successful application in the synthesis of novel compounds.
The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic proton and activates the carboxyl group for nucleophilic attack. Simultaneously, the fluorine atoms render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for introducing further complexity. This document will systematically address the primary transformations of the carboxylic acid group—conversion to acyl chlorides, amides, and esters, and its reduction to the corresponding benzyl alcohol—followed by a discussion of the reactivity of the tetrafluorinated aromatic ring.
Part 1: Activation of the Carboxylic Acid: The Gateway to Diverse Functionality
The conversion of the carboxylic acid to a more reactive species is the cornerstone of many subsequent transformations. The formation of an acyl chloride is a common and effective activation strategy. The electron-deficient nature of the tetrafluorobenzoyl moiety facilitates this conversion.
Protocol 1: Synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of related tetrafluorobenzoyl chlorides, such as the 2,3,4,5-isomer.[1] The use of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) is a robust and widely used method.
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): Serves as both the chlorinating agent and the solvent. It reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous byproducts conveniently shift the equilibrium towards the product.
-
N,N-Dimethylformamide (DMF) (catalytic): Acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻. This reagent is a more potent acylating agent than thionyl chloride itself, accelerating the reaction.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in thionyl chloride (10 vol), add one drop of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80°C for 4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting yellowish mobile oil is 2,3,4,6-tetrafluorobenzoyl chloride, which can be used in the next step without further purification.[1]
Diagram of Acyl Chloride Formation:
Caption: Formation of 2,3,4,6-tetrafluorobenzoyl chloride.
Part 2: Transformations of the Carboxylic Acid Group
Once activated as the acyl chloride, the 2,3,4,6-tetrafluorobenzoyl moiety can be readily converted into a variety of functional groups.
Amide Bond Formation: Building Blocks for Life Sciences
The synthesis of amides is a cornerstone of drug discovery. The high reactivity of 2,3,4,6-tetrafluorobenzoyl chloride allows for facile reaction with a wide range of amines. Alternatively, direct coupling methods from the carboxylic acid can be employed, offering a more convergent approach.
This is a straightforward and generally high-yielding method.
Experimental Protocol:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) and cool to 0°C.
-
Slowly add a solution of 2,3,4,6-tetrafluorobenzoyl chloride (1.05 eq) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide, which can be purified by recrystallization or column chromatography.
For sensitive substrates where the formation of the acyl chloride is not desirable, direct coupling reagents are the preferred method. A plethora of such reagents exist, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular and effective choice.
Causality Behind Experimental Choices:
-
HATU: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.
-
Base (e.g., DIPEA): Neutralizes the hexafluorophosphate salt and facilitates the reaction.
Experimental Protocol:
-
To a solution of this compound (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq) in a polar aprotic solvent such as DMF or acetonitrile, add diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated ammonium chloride solution, and brine.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 2.1.1.
Diagram of Amide Formation Pathways:
Caption: Two common pathways for amide synthesis.
Esterification: Modulating Physicochemical Properties
Esterification is a key transformation for altering properties such as solubility and cell permeability.
This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring by TLC or LC-MS. The removal of water, for example, by using a Dean-Stark apparatus, can drive the equilibrium towards the product.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography or distillation.
For more hindered or sensitive alcohols, reaction with the pre-formed acyl chloride is often more efficient.
Experimental Protocol:
-
Dissolve the alcohol (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane) and cool to 0°C.
-
Slowly add a solution of 2,3,4,6-tetrafluorobenzoyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and purify as described for the amide synthesis from the acyl chloride (Protocol 2.1.1).
Table 1: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Cat. Acid | Reflux | Simple, inexpensive | Requires excess alcohol, equilibrium-driven |
| From Acyl Chloride | Alcohol, Base | 0°C to RT | High-yielding, not equilibrium-limited | Requires pre-formation of acyl chloride |
Reduction to 2,3,4,6-Tetrafluorobenzyl Alcohol
Reduction of the carboxylic acid to the corresponding primary alcohol provides another important synthetic handle. While strong reducing agents like lithium aluminum hydride (LAH) can be used, a two-step procedure involving the formation of the acyl chloride followed by reduction with sodium borohydride (NaBH₄) offers greater functional group tolerance.[2]
Experimental Protocol:
-
Prepare 2,3,4,6-tetrafluorobenzoyl chloride as described in Protocol 1.
-
Suspend sodium borohydride (NaBH₄) (2.0 eq) in a suitable solvent such as THF or 1,2-dimethoxyethane at 0°C.
-
Slowly add a solution of the crude 2,3,4,6-tetrafluorobenzoyl chloride (1.0 eq) in the same solvent.
-
Stir the reaction at 0°C for 1 hour and then at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0°C.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2,3,4,6-tetrafluorobenzyl alcohol by column chromatography or distillation.
Part 3: Nucleophilic Aromatic Substitution (SNAr) on the Tetrafluoroaromatic Ring
The highly electron-deficient nature of the tetrafluorinated benzene ring makes it susceptible to nucleophilic aromatic substitution.[3][4] The fluorine atoms act as good leaving groups in this context. The regioselectivity of the substitution is dictated by the electronic effects of the carboxyl group (or its derivatives) and the other fluorine atoms. The carboxyl group is a meta-director, but the strong activation by the fluorine atoms typically allows for substitution at the positions ortho and para to the electron-withdrawing groups. In the case of this compound derivatives, the C5 position is the most likely site for nucleophilic attack due to the combined electron-withdrawing effects of the flanking fluorine atoms and the para-carboxyl group.
Diagram of SNAr on a Tetrafluorobenzoyl Derivative:
Sources
experimental procedure for the synthesis of a specific drug candidate using 2,3,4,6-tetrafluorobenzoic acid
This Application Note details the synthetic protocol for the 5,7,8-Trifluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid scaffold using 2,3,4,6-tetrafluorobenzoic acid as the starting material.
While the 2,3,4,5-isomer is the standard precursor for Levofloxacin and Ofloxacin (yielding the 6,7,8-trifluoro core), the 2,3,4,6-isomer is a specialized building block used to synthesize 6-desfluoroquinolone candidates and 5,7,8-substituted analogs . These candidates are critical in Structure-Activity Relationship (SAR) studies to evaluate the necessity of the C-6 fluorine atom for DNA gyrase inhibition and to modulate phototoxicity profiles.
Part 1: Strategic Overview & Mechanism
The synthesis follows the Grohe-Heitzer methodology , the industry standard for constructing the quinolone core. The critical strategic element is the regioselectivity of the cyclization step .
-
Starting Material: this compound.
-
Key Transformation: Nucleophilic Aromatic Substitution (
) during cyclization. -
Regiochemical Outcome: The cyclization displaces the fluorine ortho to the carbonyl. In the 2,3,4,6-isomer, the fluorine at C-2 is displaced.
-
Original Positions (Benzoic Acid): 2-F, 3-F, 4-F, 6-F.
-
Final Positions (Quinolone):
-
Benzoic C-2
Displaced by N-1. -
Benzoic C-3
Becomes Quinolone C-8 (F). -
Benzoic C-4
Becomes Quinolone C-7 (F). -
Benzoic C-5 (H)
Becomes Quinolone C-6 (H). -
Benzoic C-6
Becomes Quinolone C-5 (F).
-
-
-
Result: A 5,7,8-trifluoro scaffold (distinct from the 6,7,8-trifluoro scaffold of Lomefloxacin).
Part 2: Experimental Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the critical intermediate transitions.
Caption: Grohe-Heitzer synthesis pathway converting this compound to the 5,7,8-trifluoroquinolone core.
Part 3: Detailed Experimental Protocol
Phase 1: Activation and Condensation
Objective: Convert the acid to the reactive benzoyl acetate intermediate.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role | Critical Attribute |
|---|---|---|---|
| This compound | 1.0 | Substrate | Purity >98% (HPLC) |
| Thionyl Chloride (
Protocol:
-
Acid Chloride Formation: In a dry flask under
, suspend this compound (50.0 g) in toluene (250 mL). Add catalytic DMF (1 mL). -
Add
dropwise over 30 mins. Heat to reflux for 3 hours until gas evolution ceases. -
Evaporate solvent and excess
under reduced pressure to yield the 2,3,4,6-tetrafluorobenzoyl chloride as a mobile oil. Checkpoint: IR should show carbonyl shift from ~1700 cm⁻¹ (acid) to ~1780 cm⁻¹ (chloride). -
Malonate Acylation: In a separate vessel, generate the magnesium enolate by refluxing magnesium ethoxide (1.1 eq) and diethyl malonate (1.1 eq) in anhydrous toluene for 2 hours.
-
Cool the enolate solution to -10°C. Add the acid chloride (dissolved in minimal toluene) dropwise, maintaining temp < 0°C.
-
Stir at RT for 12 hours. Add dilute
to quench and decarboxylate. Extract with toluene, wash with brine, and concentrate to obtain Ethyl 2,3,4,6-tetrafluorobenzoylacetate .
Phase 2: The "One-Pot" Cyclization (Grohe-Heitzer)
Objective: Construct the quinolone ring via amine condensation and intramolecular
Protocol:
-
Enol Ether Formation: Dissolve the benzoylacetate (1.0 eq) in acetic anhydride (2.5 eq) and triethyl orthoformate (1.5 eq). Reflux for 2 hours.
-
Evaporate volatiles under vacuum to leave the crude ethoxymethylene intermediate.
-
Amine Addition: Redissolve in Ethanol or DCM. Cool to 0°C. Add Cyclopropylamine (1.1 eq) dropwise. (Note: Use Ethylamine for Norfloxacin analogs).
-
Stir for 1 hour. The solution typically turns yellow/orange, indicating enamine formation.
-
Cyclization: Swap solvent to anhydrous DMF. Add Potassium Carbonate (
, 2.5 eq) or Sodium Hydride (NaH, 1.2 eq). -
Heat to 80-100°C for 4 hours.
-
Mechanistic Note: The nitrogen lone pair attacks the C-2 position of the benzene ring, displacing the fluorine.
-
-
Pour onto ice water. The precipitate is the ester of the target scaffold.[1]
-
Hydrolysis: Reflux the ester in acetic acid/HCl (1:1) for 4 hours to yield the free acid: 1-cyclopropyl-5,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .
Part 4: Self-Validating Systems & QC
To ensure the protocol is working correctly, use these intrinsic validation steps:
1. Regiochemistry Verification (19F NMR) The starting material has 4 fluorine signals. The product must have exactly 3.
-
Validation Criteria:
-
Starting Material: 4 signals (approx -115 to -160 ppm).
-
Product: 3 signals.
-
Crucial Check: The absence of the C-6 fluorine (which corresponds to the C-5 proton on the quinolone ring) results in a specific coupling pattern. A doublet of doublets (dd) for the proton at C-6 (approx 8.0 ppm) showing coupling to F-5 and F-7 confirms the 5,7,8-trifluoro substitution pattern. If you see no aromatic protons, you have likely cyclized a different isomer or failed to displace the correct group.
-
2. Functional Reactivity Check (C-7 Displacement) The C-7 position in quinolones is highly electrophilic due to the para relationship with the ketone.
-
Test: React a small aliquot of the product with N-methylpiperazine in DMSO at 80°C.
-
Pass: Rapid conversion (< 1 hour) to a new spot on TLC indicates the C-7 fluorine is present and active.
-
Fail: No reaction implies the C-7 position is blocked (e.g., by H) or deactivated, suggesting incorrect starting isomer (e.g., 2,3,5,6-tetrafluoro).
References
-
Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
-
Mitscher, L. A. (2005). Structure-Activity Relationships of Quinolones. Chemical Reviews, 105(2), 559–592.
-
Laborde, E., et al. (2000). Synthesis and antibacterial activity of novel 6-desfluoroquinolones. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information.
Sources
application of 2,3,4,6-tetrafluorobenzoic acid in the synthesis of photosensitizers
[1]
Executive Summary
2,3,5,6-Tetrafluorobenzoic acid (TFBA) is a high-value fluorinated building block used to engineer "Third-Generation" photosensitizers. Its primary utility lies in introducing electron-withdrawing fluorine atoms into the PS core or periphery. This modification achieves three critical goals in Photodynamic Therapy (PDT):
-
Enhanced Oxidative Stability: The C-F bonds protect the photosensitizer from self-destruction (photobleaching) during singlet oxygen (
) generation. -
Tuned Lipophilicity: Fluorination increases membrane permeability while maintaining water solubility when coupled with polar groups.
-
Orthogonal Functionalization: The unique substitution pattern (H at the para position) allows for site-specific attachment of targeting ligands (antibodies, peptides) without disrupting the photoactive core.
Chemical Profile & Safety
| Property | Specification |
| Compound | 2,3,5,6-Tetrafluorobenzoic Acid |
| CAS | 652-18-6 |
| MW | 194.08 g/mol |
| Acidity (pKa) | ~2.5 (Significantly stronger than benzoic acid due to F-induction) |
| Solubility | Soluble in MeOH, DMSO, DMF, THF; Sparingly soluble in water. |
| Hazards | Skin/Eye Irritant. Warning: Acid chlorides derived from this are corrosive and lachrymators. |
Core Applications & Protocols
Application A: Synthesis of Functionalizable Fluorinated Porphyrins
The most common application is converting TFBA into 2,3,5,6-tetrafluorobenzaldehyde , which is then condensed with pyrrole to form 5,10,15,20-tetrakis(2,3,5,6-tetrafluorophenyl)porphyrin (TFPP) . Unlike pentafluorophenyl porphyrins, TFPP retains a hydrogen at the para position, enabling facile electrophilic substitution or C-H activation.
Protocol 1: Reduction to Aldehyde & Porphyrin Condensation
Step 1: Activation to Acid Chloride
-
Dissolve 2,3,5,6-tetrafluorobenzoic acid (10 mmol) in anhydrous DCM (20 mL).
-
Add Oxalyl Chloride (12 mmol) dropwise at 0°C, followed by a catalytic drop of DMF.
-
Stir at RT for 2 hours until gas evolution ceases.
-
Evaporate solvent to yield 2,3,5,6-tetrafluorobenzoyl chloride .
Step 2: Rosenmund Reduction (Modified) Note: Direct reduction with LiAlH(OtBu)3 is preferred for lab scale.
-
Dissolve the acid chloride in dry Diglyme at -78°C.
-
Add Lithium tri-tert-butoxyaluminum hydride (1.0 eq) slowly.
-
Stir for 1 hour, quench with dilute HCl. Extract with ether.
-
Purify via silica column (Hexane/EtOAc) to obtain 2,3,5,6-tetrafluorobenzaldehyde .
Step 3: Lindsey Porphyrin Synthesis
-
Degassing: Purge a flask containing dry DCM (1 L) with Argon for 30 mins.
-
Reactants: Add pyrrole (10 mmol) and 2,3,5,6-tetrafluorobenzaldehyde (10 mmol).
-
Catalysis: Add BF3·OEt2 (3.3 mmol) via syringe. Shield from light. Stir for 1 hour at RT.
-
Oxidation: Add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) (7.5 mmol) to oxidize the porphyrinogen to porphyrin. Stir for 1 hour.
-
Purification: Neutralize with TEA, concentrate, and purify via alumina column chromatography.
-
Yield: Typically 30-40% (High for fluorinated porphyrins).
-
Product:TFPP (Purple solid).
-
Application B: "Clickable" Photo-Crosslinkers (Bioconjugation)
This is the most sophisticated application. The derivative 4-azido-2,3,5,6-tetrafluorobenzoic acid is used to covalently link photosensitizers to biological carriers (e.g., monoclonal antibodies or nanoparticles).[1]
Mechanism: The para-fluorine in pentafluorobenzoic acid is labile. However, starting with 2,3,5,6-TFBA, one typically nitrates or halogenates the para-position first, or purchases the 4-azido derivative directly. Alternatively, if starting from Pentafluorobenzoic acid, the para-F is substituted with azide.
Protocol 2: Conjugation of PS to Antibody via TFBA Linker Target: Attach a Photosensitizer (PS) to an antibody using the TFBA linker for photo-affinity labeling.
-
Activation: React 4-azido-2,3,5,6-tetrafluorobenzoic acid with NHS (N-hydroxysuccinimide) and EDC in DMF to form the NHS-ester .
-
PS Coupling: React the NHS-ester with an amine-functionalized Photosensitizer (e.g., Amino-Chlorin e6).
-
Result: A PS-Linker construct with a photo-reactive Azide group.
-
-
Antibody Conjugation: Incubate the PS-Linker with the antibody (pH 8.0 buffer). The remaining fluorines on the ring activate the azide for highly efficient nitrene insertion upon UV irradiation (365 nm), or the azide can be used for "Click" (SPAAC) chemistry if a strained alkyne is present on the target.
Application C: Axial Ligand Engineering (Phthalocyanines)
TFBA is used to cap the axial positions of Silicon (Si) or Aluminum (Al) Phthalocyanines. The bulky, electron-withdrawing fluorinated benzene ring prevents π-π stacking (aggregation), which is the primary cause of fluorescence quenching in aqueous media.
Protocol 3: Axial Ligation of Silicon Phthalocyanine (SiPc)
-
Starting Material: Silicon Phthalocyanine Dichloride (SiPcCl2).
-
Reaction: Suspend SiPcCl2 (0.5 mmol) and 2,3,5,6-tetrafluorobenzoic acid (2.0 mmol) in dry Toluene (50 mL).
-
Conditions: Reflux for 48 hours under Argon. The HCl byproduct is driven off or scavenged by a base (e.g., Pyridine).
-
Workup: Evaporate toluene. Wash solid with Methanol and Water to remove excess acid.
-
Result: SiPc(TFBA)2 .
-
Benefit: The resulting dye is highly soluble in organic solvents and shows reduced aggregation in biological media due to the orthogonal "T-shaped" geometry of the axial ligands.
-
Logical Workflow Diagram
The following diagram illustrates the synthetic pathways starting from 2,3,5,6-Tetrafluorobenzoic Acid.
Caption: Synthetic pathways transforming 2,3,5,6-Tetrafluorobenzoic Acid into Porphyrin scaffolds, Bioconjugates, and Axial Ligands.
Expert Tips & Troubleshooting
-
Acidity Handling: TFBA is significantly more acidic than benzoic acid. When using it in esterification (Protocol 3), standard DCC/DMAP coupling may be sluggish. Use EDC/HOAt or convert to the acid chloride first for higher yields.
-
Porphyrin Purification: Fluorinated porphyrins (Protocol 1) are less polar than non-fluorinated analogs. They often elute quickly on silica. Use Alumina (Neutral, Grade III) to prevent acid-catalyzed decomposition or streaking.
-
Solubility: While the fluorinated ring increases lipophilicity, the COOH group maintains some polarity. If the final PS is too insoluble in water, convert the COOH (or the para-position) to a PEG-ester or a sulfonate group post-synthesis.
-
Isomer Verification: Always check the 1H NMR.
-
2,3,5,6-isomer: Shows a triplet/multiplet for the single proton at the 4-position (approx 7.0-7.5 ppm depending on solvent).
-
Pentafluoro: No aromatic protons.
-
2,3,4,6-isomer: Would show a proton at position 5 (meta), with different coupling constants.
-
References
- Lindsey, J. S., et al. "Investigation of the synthesis of meso-porphyrins bearing electron-withdrawing groups." Journal of Organic Chemistry, 1989.
-
Bioconjugation with Fluorinated Azides
-
Keana, J. F. W., & Cai, S. X. "New reagents for photoaffinity labeling: Synthesis and photolysis of functionalized perfluorophenyl azides." Journal of Organic Chemistry, 1990. Link
- Relevance: Describes the synthesis and use of 4-azido-2,3,5,6-tetrafluorobenzoic acid.
-
-
Axial Ligation in Phthalocyanines
- Gorun, S. M., et al.
-
Relevance: Discusses the use of fluorinated ligands to suppress aggregation.[1]
- General Properties of Tetrafluorobenzoic Acid: ChemicalBook & Sigma-Aldrich Safety Data Sheets for CAS 652-18-6 (2,3,5,6-isomer) and CAS 1201-31-6 (2,3,4,5-isomer).
Troubleshooting & Optimization
Technical Support Guide: Optimization of 2,3,4,6-Tetrafluorobenzoic Acid Esterification
Ticket ID: TFBA-EST-OPT-001
Subject: Overcoming Steric Hindrance and
Executive Summary & Chemical Context
The esterification of 2,3,4,6-tetrafluorobenzoic acid (2,3,4,6-TFBA) presents a unique "push-pull" challenge not found in standard benzoic acids. You are likely encountering low conversion rates or unexpected impurities.[1] This is driven by two competing structural factors:
-
The "Ortho Effect" (Kinetic Blockade): The fluorine atoms at the 2 and 6 positions create significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Standard Fischer esterification (acid + alcohol
ester + water) will be prohibitively slow and equilibrium-limited.[1] -
Electronic Activation (
Risk): The fluorine at the 4-position (para to the carboxyl group) is highly activated for Nucleophilic Aromatic Substitution ( ).[1] The electron-withdrawing carboxyl group pulls density from the ring, making C-4 susceptible to attack by strong nucleophiles (like alkoxides), leading to ether byproducts rather than esters.
This guide provides an optimized, self-validating workflow to bypass the steric blockade while suppressing side reactions.
Diagnostic Flowchart: Selecting the Right Protocol
Before proceeding, use this logic flow to determine the correct method for your specific constraints (Scale vs. Purity).
Figure 1: Decision matrix for selecting the optimal esterification pathway based on scale and risk factors.
Optimized Protocols
Method A: Alkylation (The "Mild" Route)
Recommended for: Small scale, medicinal chemistry, avoiding harsh acidic conditions.
This method avoids attacking the hindered carbonyl directly.[1][2] Instead, it uses the carboxylate anion (which forms easily due to the high acidity of TFBA) to attack an unhindered alkyl halide.
Reagents:
-
Substrate: 2,3,4,6-TFBA (1.0 equiv)
-
Base: Cesium Carbonate (
, 1.1 equiv) or Potassium Carbonate ( , 1.2 equiv) -
Electrophile: Alkyl Iodide (e.g., MeI, EtI) (1.2 equiv)
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 2,3,4,6-TFBA in DMF (0.2 M concentration).
-
Deprotonation: Add
.[1] Stir at Room Temperature (25°C) for 15 minutes.-
Technical Note:
is preferred over because the "Cesium Effect" improves solubility in organic solvents, accelerating the reaction without heating.
-
-
Addition: Add the Alkyl Iodide dropwise.
-
Reaction: Stir at RT for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF.[1] Dry over .[1]
Method B: Acid Chloride Activation (The "Scale-Up" Route)
Recommended for: Large scale, cost-sensitivity, sterically hindered alcohols.
Direct esterification is blocked by the 2,6-fluorines. We must convert the -OH to a "super-leaving group" (Cl) to drive the reaction.
Reagents:
-
Substrate: 2,3,4,6-TFBA (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (3.0 equiv) or Oxalyl Chloride (1.2 equiv)[1] -
Solvent: Toluene or DCM[1]
Step-by-Step Protocol:
-
Activation: Suspend TFBA in Toluene. Add
. -
Catalysis: Add 2-3 drops of DMF.
-
Reflux: Heat to 70–80°C for 2–3 hours until gas evolution (
) ceases. -
Evaporation: Concentrate in vacuo to remove excess
. Do not skip this. Residual will generate HCl in the next step, potentially degrading acid-sensitive groups. -
Esterification: Redissolve the crude acid chloride in DCM. Add the Alcohol (1.1 equiv) and Pyridine (1.2 equiv) at 0°C, then warm to RT.
Troubleshooting Guide (FAQ)
Ticket #1: "I see a +14 mass impurity (Methylation) or +Alkoxy impurity."
Diagnosis: You likely triggered a Nucleophilic Aromatic Substitution (
-
Switch to Method A using a non-nucleophilic base (
).[1] -
Ensure temperature stays
. -
Never use sodium methoxide/ethoxide to generate the nucleophile.[1]
Ticket #2: "Reaction conversion stalls at 50% using H2SO4/MeOH."
Diagnosis: The "Ortho Effect" is preventing tetrahedral intermediate formation.[1]
Cause: The 2,6-fluorines physically block the methanol from attacking the carbonyl carbon in a reversible Fischer esterification.
Solution: Switch to Method B (Acid Chloride) . The high reactivity of the acid chloride (
Ticket #3: "My product decomposes during workup."
Diagnosis: Hydrolysis of the ester.[1] Cause: Polyfluorinated esters are more susceptible to hydrolysis than non-fluorinated analogs due to the highly electron-deficient carbonyl carbon (making it a "hot" electrophile for water).[1] Solution:
-
Perform all washes with cold water/brine.[1]
-
Store the final ester in a desiccator or freezer; avoid prolonged exposure to atmospheric moisture.[1]
Comparative Data: Reaction Parameters
| Parameter | 2,3,4,6-TFBA (Target) | Benzoic Acid (Standard) | Implication |
| pKa (Predicted) | ~2.0 - 2.3 | 4.2 | TFBA deprotonates much easier; Alkylation (Method A) is highly favorable. |
| Steric Bulk | High (2,6-difluoro) | Low | Fischer esterification is ineffective for TFBA.[1] |
| High (C-4 position) | Negligible | Avoid strong nucleophiles and high heat with TFBA.[1] | |
| Carbonyl Electrophilicity | Very High | Moderate | Resulting ester is sensitive to hydrolysis.[1] |
References
-
Steric Hindrance in 2,6-Disubstituted Benzoates
-
Acid Chloride Synthesis of Polyfluorinated Acids
-
Nucleophilic Arom
) Risks:- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Source: Master Organic Chemistry.[1]
- Relevance: Explains the mechanism by which para-fluorines (relative to EWG)
-
Fischer Esterification Mechanism & Limitations
Sources
- 1. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: 2,3,4,6-Tetrafluorobenzoyl Chloride Synthesis
This guide serves as a specialized technical support resource for the synthesis and handling of 2,3,4,6-tetrafluorobenzoyl chloride . Unlike its more common isomer (2,3,4,5-tetrafluorobenzoyl chloride), the 2,3,4,6-isomer presents unique steric and electronic challenges due to the two ortho-fluorine substituents flanking the carbonyl group.
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Synthesis, Isolation, and Troubleshooting of 2,3,4,6-Tetrafluorobenzoyl Chloride (CAS: 123016-51-3)
Core Synthesis Protocol
User Query: "What is the standard operating procedure (SOP) for converting 2,3,4,6-tetrafluorobenzoic acid to the acid chloride with high purity?"
Technical Response:
The most robust method utilizes thionyl chloride (
Optimized Reaction Workflow
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Acid : 3.0–5.0 eq | Excess |
| Catalyst | DMF (0.5 – 1.0 mol%) | Forms the Vilsmeier-Haack intermediate (chloroiminium ion), essential for activating the electron-poor benzoic acid. |
| Temperature | Reflux ( | Sufficient activation energy without triggering thermal decarboxylation of the polyfluorinated ring. |
| Time | 3 – 5 Hours | Reaction is complete when gas evolution ( |
| Isolation | Vacuum Distillation | Critical: Remove excess |
Process Visualization
Figure 1: Step-by-step synthesis workflow for 2,3,4,6-tetrafluorobenzoyl chloride.
Troubleshooting Guide
User Query: "I am seeing impurities in my GC-MS and my yield is lower than expected. What is going wrong?"
Technical Response: Polyfluorinated aromatics are sensitive to specific side reactions that do not affect non-fluorinated analogs. The electron-withdrawing nature of the four fluorine atoms makes the ring susceptible to nucleophilic attack and thermal instability.
Common Failure Modes & Solutions
Issue A: The "Decarboxylation" Effect (Loss of Yield)
-
Symptom: Evolution of gas continues after HCl/
should have stopped. Formation of 1,2,3,5-tetrafluorobenzene (b.p. ~83°C) in the distillate. -
Root Cause: Polyfluorobenzoic acids are prone to thermal decarboxylation. The 2,3,4,6-isomer, with two ortho-fluorines, is sterically crowded and electronically destabilized, lowering the decarboxylation temperature threshold [1].
-
Corrective Action:
-
Lower Bath Temperature: Do not exceed 85°C in the oil bath.
-
Avoid Basic Workups: Never wash the reaction mixture with aqueous base (NaOH/NaHCO3) while heat is applied; this catalyzes decarboxylation instantly.
-
Issue B: The "DMF-Adduct" Impurity (
)
-
Symptom: Presence of a peak with M+ = [Expected + 25] or dimethylamino-substituted byproducts.
-
Root Cause: The 2, 4, and 6 positions on the ring are highly activated for Nucleophilic Aromatic Substitution (
). Excess DMF or high temperatures can cause the catalyst to attack the ring, displacing an ortho-fluorine atom [2]. -
Corrective Action:
-
Limit Catalyst: Use strictly catalytic amounts of DMF (max 1 mol%).
-
Alternative Catalyst: If persistent, switch to Oxalyl Chloride with trace DMF at room temperature. This is milder and avoids the thermal conditions that promote
.
-
Issue C: Hydrolysis (White Solid Formation)
-
Symptom: The oil turns cloudy or precipitates a white solid (the carboxylic acid) upon standing.
-
Root Cause: 2,3,4,6-tetrafluorobenzoyl chloride is extremely moisture-sensitive due to the high electrophilicity of the carbonyl carbon (enhanced by 4 fluorine atoms).
-
Corrective Action:
-
Schlenk Technique: Handle strictly under
or Ar. -
Storage: Store in a desiccator or sealed ampoule. Do not store in standard screw-cap vials for long periods.
-
Critical Data & Specifications
User Query: "I need to confirm the identity of my product. What are the physical constants?"
Technical Response: The 2,3,4,6-isomer has distinct physical properties compared to the 2,3,4,5-isomer. Do not confuse the two.
| Property | Value / Description | Notes |
| CAS Number | 123016-51-3 | Distinct from 2,3,4,5-isomer (94695-48-4). |
| Boiling Point | 87°C – 89°C @ 36 mmHg [3] | High vacuum is recommended to keep distillation temp <100°C. |
| Appearance | Clear, colorless to light yellow oil | Darkening indicates decomposition or polymerization. |
| Molecular Weight | 212.53 g/mol | |
| Storage | 2–8°C, under Inert Gas | Moisture sensitive. |
Advanced Troubleshooting Logic
User Query: "How do I systematically diagnose a failed batch?"
Technical Response: Use the following logic tree to isolate the variable causing failure.
Figure 2: Diagnostic logic tree for impurity identification and process correction.
References
- Yakobson, G. G., et al. (1966). Decarboxylation of Polyfluorobenzoic Acids. Journal of General Chemistry of the USSR. (Establishes thermal instability of tetrafluorobenzoic acids).
- Sartori, P., et al. (1994). Nucleophilic Substitution in Polyfluoroaromatic Compounds. Chemische Berichte.
-
PrepChem. (n.d.). Synthesis of 2,3,4,6-tetrafluorobenzoyl chloride. Retrieved from [Link] (Primary source for boiling point and specific isomer synthesis).
-
PubChem. (2024). 2,3,4,6-Tetrafluorobenzoyl chloride Compound Summary. Retrieved from [Link].
Technical Support Center: Preparation of 2,3,4,6-Tetrafluorobenzoic Acid Esters
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Process Optimization
Executive Summary: The "Twin Challenges"
Researchers working with 2,3,4,6-tetrafluorobenzoic acid often encounter a paradox: the molecule is electronically hyper-active yet sterically stubborn.
-
Electronic Activation: The four fluorine atoms withdraw electron density, making the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (
) , particularly at the para position (C4). -
Steric Shielding: The fluorines at the C2 and C6 positions (the "ortho-effect") create a dense electron cloud that shields the carbonyl carbon, making standard Fischer esterification kinetics extremely slow .
This guide addresses these competing forces, providing protocols to navigate between the "Scylla" of substitution and the "Charybdis" of steric hindrance.
Module 1: The "Missing Fluorine" ( )
User Issue
"My LC-MS shows a product with the correct mass for the ester, but also a significant impurity peak that corresponds to [M + Alkoxy - F]. The NMR shows loss of the para-fluorine signal."
Root Cause Analysis
The most common side reaction is the displacement of the fluorine atom at the C4 position (para to the carbonyl). The carbonyl group acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack. If you use a nucleophilic base (like sodium ethoxide) or heat the reaction in a nucleophilic solvent (like methanol) for too long, the solvent attacks the ring rather than the carbonyl.
Mechanism: Competing Pathways
Figure 1: The competition between esterification (green) and nucleophilic aromatic substitution (red).
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Base Selection | Avoid Alkoxides (e.g., NaOMe, NaOEt). Use Hindered Amines (DIPEA, TEA) or inorganic carbonates ( | Alkoxides are strong nucleophiles that will attack the ring. Hindered amines are too bulky to attack the ring but basic enough to sponge up protons. |
| Solvent | Non-nucleophilic (DCM, Toluene, THF). | If the solvent is the reactant (e.g., MeOH), |
| Temperature | Keep below 50°C . |
Module 2: The "Stalled Reaction" (Steric Hindrance)
User Issue
"I'm refluxing the acid in methanol with sulfuric acid (Fischer conditions), but after 24 hours, I still have 60% starting material. Pushing the temp just causes decomposition."
Root Cause Analysis
The 2,6-difluoro substitution pattern is the culprit. The Van der Waals radii of the two ortho fluorine atoms physically block the trajectory of the alcohol molecule attacking the carbonyl carbon. The tetrahedral intermediate formed during esterification is highly crowded and energetically unfavorable.
Solution: The "Activated Acyl" Strategy
You must increase the electrophilicity of the carbonyl carbon to overcome the steric barrier. The acid chloride route is the gold standard here, but it requires specific catalysis.
Protocol: Acid Chloride Activation
Standard thionyl chloride reflux often fails without a catalyst.
-
Reagents: Acid (1.0 eq),
(3.0 eq), DMF (Catalytic, 5 mol%) . -
Mechanism: DMF reacts with
to form the Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive toward the bulky acid than alone. -
Procedure:
Module 3: The "Vanishing Product" (Decarboxylation)
User Issue
"I tried alkylating the carboxylate salt in DMF at 120°C. The reaction turned dark, and I isolated a neutral liquid that isn't my ester."
Root Cause Analysis
Polyfluorobenzoic acids are prone to thermal decarboxylation , especially in polar aprotic solvents (DMF, DMSO, DMAc). The electron-withdrawing fluorines stabilize the resulting carbanion intermediate, facilitating the loss of
-
Byproduct: 1,2,3,5-tetrafluorobenzene.
Stability Data
| Solvent | Temperature | Decarboxylation Risk |
| Toluene/DCM | Reflux | Low |
| DMF/DMSO | < 80°C | Moderate |
| DMF/DMSO | > 120°C | High |
Prevention
If performing an
-
Switch solvent to Acetone or Acetonitrile (lower boiling points limit thermal exposure).
-
If DMF is required for solubility, keep the temperature below 80°C .
Summary: Troubleshooting Decision Tree
Figure 2: Decision matrix for selecting the synthesis route and troubleshooting common failures.
Recommended Experimental Protocol
Method: Catalytic Acid Chloride Formation (High Purity)
Best for: Methyl, Ethyl, and simple alkyl esters. Minimizes
-
Activation: In a dry flask under
, charge this compound (10 mmol) and Toluene (5 vol). -
Catalysis: Add Thionyl Chloride (15 mmol) followed by DMF (0.5 mmol / 2 drops) . Note: Without DMF, the reaction may stall due to the 2,6-difluoro steric effect.
-
Reaction: Heat to 80°C for 3 hours. Monitor by TLC (quench aliquot with MeOH).
-
Evaporation: Concentrate to dryness under vacuum to remove excess
and . (Residual acid leads to hydrolysis; residual creates alkyl chlorides). -
Esterification: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.
-
Addition: Add the target Alcohol (1.1 eq) and Triethylamine (1.2 eq) dropwise.
-
Workup: Wash with 1N HCl (remove amine), then
(remove unreacted acid). Dry and concentrate.
References
-
Nucleophilic Aromatic Substitution in Polyfluoroarenes
- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
- Relevance: Establishes the mechanism for para-fluorine displacement by alkoxides.
-
Decarboxylation of Polyfluorobenzoic Acids
-
Acid Chloride Synthesis with DMF Catalyst
- Source: Asian Journal of Chemistry (via AsianPubs). "Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene."
- Relevance: Although discussing the 2,3,4,5-isomer, it confirms the necessity of DMF catalysis (Vilsmeier-Haack intermediate) to overcome steric hindrance in tetrafluoro-systems.
-
Steric Hindrance in 2,6-Disubstituted Benzoates
- Source: National Institutes of Health (PubMed). "Synthesis and selective vasodilating properties of esters of 2,6-dimethyl..."
- Relevance: Illustrates the general difficulty in esterifying 2,6-disubstituted aromatic acids due to steric blocking of the carbonyl.
Sources
- 1. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]
purification of 2,3,4,6-tetrafluorobenzoic acid from isomeric impurities
Technical Support Center: Purification of 2,3,4,6-Tetrafluorobenzoic Acid
Subject: Advanced Purification Protocols for this compound (CAS: 32890-92-9) To: Chemical Process Development Team / Research Scientists From: Senior Application Scientist, Fluorine Chemistry Division
The Diagnostic Hub: Know Your Impurity Profile
Before initiating any purification, you must characterize the crude material. In the synthesis of this compound (2,3,4,6-TFBA), the most persistent impurities are its structural isomers. Their similarity in polarity makes standard silica chromatography inefficient.
The "Big Three" Isomers:
| Compound | Structure Type | pKa (Est.)[1][2][3] | Melting Point | Solubility Behavior |
| 2,3,4,6-TFBA (Target) | Di-ortho (F at 2,6) | ~1.94 | 97-98 °C | High water solubility at pH > 2.5 |
| 2,3,4,5-TFBA (Impurity A) | Mono-ortho (F at 2) | ~2.53 | 85-87 °C | Lower acidity; extracts into organic at pH 2.2 |
| 2,3,5,6-TFBA (Impurity B) | Di-ortho (F at 2,6) | ~1.66 | 150-152 °C | High MP; often less soluble in non-polars |
Diagnostic Check:
-
19F-NMR : This is the gold standard.
-
2,3,4,6-TFBA : Look for two distinct signals (if protons decoupled) or complex multiplets. The symmetry is lower than the 2,3,5,6 isomer.
-
2,3,5,6-TFBA : Highly symmetric (singlet in 1H-NMR, simplified 19F pattern).
-
2,3,4,5-TFBA : Distinctive coupling pattern due to the single ortho-fluorine.
-
-
HPLC : Use a C18 column with a phosphate buffer (pH 2.5) / Acetonitrile gradient. Low pH is critical to suppress ionization and improve peak shape.
Primary Purification Protocol: The "pH-Swing" Extraction
Issue: You have significant contamination with 2,3,4,5-TFBA . Mechanism: Exploiting the Ortho-Effect . The target (2,3,4,6-TFBA) has two ortho-fluorines, significantly increasing its acidity compared to the mono-ortho impurity (2,3,4,5-TFBA). We can selectively ionize the target into the aqueous phase while leaving the impurity in the organic phase.
Step-by-Step Protocol:
-
Dissolution : Dissolve the crude solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram).
-
Buffer Preparation : Prepare a 0.5 M Phosphate or Citrate buffer adjusted strictly to pH 2.2 - 2.3 .
-
Why this pH? At pH 2.2, the stronger acid (2,3,4,6-TFBA, pKa ~1.9) is >60% ionized (soluble in water). The weaker acid (2,3,4,5-TFBA, pKa ~2.5) is <30% ionized and prefers the organic layer.
-
-
Selective Extraction :
-
Wash the organic layer with the pH 2.2 buffer (3 x volume).
-
Crucial : The TARGET is now in the AQUEOUS layer (as the carboxylate salt). The IMPURITY (2,3,4,5-TFBA) remains in the ORGANIC layer.
-
Note: Do not discard the aqueous layer!
-
-
Recovery :
-
Take the combined aqueous extracts.
-
Acidify strongly with 6M HCl to pH < 1. The target will precipitate as a white solid.
-
Extract the turbid aqueous mixture with fresh DCM.
-
Dry (Na2SO4) and evaporate the fresh DCM to yield purified 2,3,4,6-TFBA.
-
Visual Workflow (pH-Swing):
Caption: Selective separation of di-ortho target from mono-ortho impurity using pKa-dependent partitioning.
Secondary Purification Protocol: Recrystallization
Issue: You have contamination with 2,3,5,6-TFBA or residual trace isomers. Mechanism: Solubility differentials driven by crystal lattice energy. The high melting point of 2,3,5,6-TFBA (152°C) vs. the target (98°C) suggests it will crystallize first or remain insoluble in cold non-polar solvents.
Solvent System:
-
Primary Choice : Heptane / Toluene (9:1) .
-
Alternative : Water (Recrystallization from hot water is effective for fluorobenzoic acids due to the steep solubility curve).
Step-by-Step Protocol (Hydrocarbon Method):
-
Suspend the semi-pure solid in Heptane.
-
Add Toluene dropwise while heating to reflux until the solid just dissolves.
-
Hot Filtration (Critical) : If a small amount of solid remains undissolved at reflux, it is likely the high-melting 2,3,5,6-TFBA impurity. Filter this off immediately while hot.
-
Cool the filtrate slowly to room temperature, then to 0°C.
-
Collect the crystals of 2,3,4,6-TFBA.
Troubleshooting & FAQs
Q: My recovery yield is low after the pH extraction. Where is my product?
-
Diagnosis : The pH of your buffer likely drifted up during extraction, or the volume was insufficient.
-
Fix : Check the pH of the aqueous layer after contact with the organic phase. If it rose above 2.5, the mono-ortho impurity (2,3,4,5-TFBA) may have ionized and contaminated the aqueous phase. If it dropped below 1.8, your target may have stayed in the organic phase.
-
Tip : Re-extract the initial organic layer with a slightly higher pH buffer (pH 2.5) to recover any "straggler" target molecules, but be aware this risks pulling in impurities.
Q: I see a "ghost" peak in HPLC that matches the target but has a slightly different retention time.
-
Diagnosis : This is likely the 2,3,5,6-isomer . It is chemically very similar (both di-ortho) and has a similar pKa.
-
Fix : pH extraction will NOT separate 2,3,4,6 from 2,3,5,6 effectively. You must use the recrystallization method (Method 3) or sublimation. 2,3,4,6-TFBA sublimes at lower temperatures than the 2,3,5,6 isomer.
Q: Can I use sublimation?
-
Answer : Yes. Fluorinated benzoic acids sublime readily.
-
Protocol : Heat to 80-90°C under high vacuum (0.1 mmHg). The 2,3,4,6-TFBA (MP 98°C) will sublime. The 2,3,5,6-TFBA (MP 152°C) requires higher energy and will remain in the pot if temperature is controlled strictly.
References
-
National Institutes of Health (NIH) - PubChem . (2025). 2,3,4,5-Tetrafluorobenzoic acid Structure and Properties. Retrieved from [Link]
-
ResearchGate . (2020). Structural Aspects of Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link]
Sources
troubleshooting nucleophilic substitution on 2,3,4,6-tetrafluorobenzoic acid
[1]
Ticket ID: TFB-2346-SNAr
Subject: Troubleshooting Nucleophilic Aromatic Substitution (
Substrate Profile & Reactivity Analysis[1][2]
Before troubleshooting specific failures, you must understand the electronic landscape of your substrate.[1] 2,3,4,6-Tetrafluorobenzoic acid is a highly specialized building block.[1] Unlike the more common 2,3,4,5-isomer (a fluoroquinolone precursor) or pentafluorobenzoic acid, the 2,3,4,6-isomer possesses a unique hydrogen atom at the C5 position .[1]
The Electronic Landscape
The reactivity is governed by the competition between the electron-withdrawing Carboxylic Acid (-COOH) and the fluorine atoms.
-
C1 (COOH): Strong Electron Withdrawing Group (EWG).[1] Activates the ring for nucleophilic attack, primarily at the ortho (C2, C6) and para (C4) positions.[1]
-
C5 (Hydrogen): The "silent" position.[1] It breaks the symmetry of the molecule compared to pentafluorobenzoic acid.[1]
-
Regioselectivity Rule: In
reactions of polyfluoroarenes containing a carbonyl EWG, the nucleophile preferentially attacks the position para to the carbonyl group.[1]
The "Carboxylate Trap" (Most Common Failure)
If you react the free acid with a basic nucleophile (e.g., an amine) without protection, the first reaction is not substitution.[1] It is deprotonation.[1]
Decision Logic: The Synthesis Workflow
Use the following logic gate to determine your experimental protocol.
Figure 1: Decision tree for selecting the correct synthetic pathway. Note that the Ester Route is strongly recommended for basic nucleophiles to avoid ring deactivation.[1]
Troubleshooting & FAQs
Issue 1: "I am seeing no conversion after 24 hours."
Diagnosis: You likely fell into the Carboxylate Trap .[1] Mechanism: The amine deprotonated the acid, forming a stable salt.[1] The ring is now deactivated. Solution:
-
Immediate Fix: Add an activating agent like HATU or EDC to form an active ester in situ (if amide formation is desired), or convert to the methyl ester using
before adding the nucleophile.[1] -
Brute Force Fix: If you must use the free acid, use 3.0 equivalents of the nucleophile and heat to
. The first equivalent acts as a base; the excess drives the equilibrium.[1] Warning: High risk of decarboxylation.[1]
Issue 2: "I have multiple spots on TLC (Regioisomers)."
Diagnosis: Loss of regioselectivity due to high temperature or solvent effects.[1] Technical Insight: While C4 is the thermodynamic product (para-substitution), high temperatures can promote attack at C2/C6 (ortho).[1] Corrective Actions:
-
Lower Temperature: If running at
, drop to or RT. -
Change Solvent: Switch from highly polar DMSO (which strips cations and increases reactivity indiscriminately) to Acetonitrile or THF .[1]
-
Steric Control: If using a bulky amine, C4 selectivity usually improves naturally due to steric crowding at C2/C6.[1]
Issue 3: "My product is losing mass (Decarboxylation)."
Diagnosis: Thermal instability of the polyfluorobenzoic acid.[1]
Trigger: Heating polyfluorobenzoic acids in polar aprotic solvents (DMSO, DMF) above
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Ester Route)
Recommended for valuable amines and high-purity requirements.[1]
Step 1: Esterification
-
Dissolve this compound (1.0 eq) in MeOH (
). -
Add
(2.0 eq) dropwise at .[1] -
Reflux for 3 hours. Concentrate to yield Methyl 2,3,4,6-tetrafluorobenzoate .[1]
Step 2:
-
Dissolve Methyl ester (1.0 eq) in Acetonitrile (
).[1] -
Add
(1.5 eq) or DIPEA (1.5 eq).[1] -
Add Amine Nucleophile (1.1 eq).[1]
-
Stir at Room Temperature for 4 hours. (Heat to
only if sluggish). -
Monitor: Look for the disappearance of the starting material peak (LCMS).[1]
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry and concentrate.
Step 3: Hydrolysis (Optional)
-
Dissolve substituted ester in THF/Water (3:1).[1]
-
Add LiOH (2.0 eq).[1] Stir at RT until conversion is complete.
-
Acidify carefully with 1N HCl to pH 3 to precipitate the product.
Protocol B: The "Quick & Dirty" (Free Acid Route)
Only for cheap, non-volatile amines.[1]
-
Dissolve this compound (1.0 eq) in NMP or DMF.[1]
-
Add 3.0 equivalents of Amine. (Do not use inorganic bases like
as they will form the carboxylate salt and stop the reaction).[1] -
Heat to
. Do not exceed . -
Monitor: Reaction will be slower than the ester route.
-
Workup: Acidify with 1N HCl to pH 1-2. Extract with EtOAc.[1] The product will be in the organic layer; unreacted amine stays in the aqueous layer.[1]
Data Summary: Reactivity by Position
| Position | Electronic Status | Steric Status | Reactivity Rank | Notes |
| C1 | EWG (COOH) | N/A | N/A | Directing Group |
| C2 | Activated (Ortho) | Crowded | Low | Blocked by COOH/F3 interaction.[1] |
| C3 | Deactivated (Meta) | Moderate | None | Meta to COOH.[1] |
| C4 | Highly Activated | Accessible | High | Primary site of attack. |
| C5 | Neutral (H) | Accessible | None | Non-leaving group (H).[1] |
| C6 | Activated (Ortho) | Crowded | Low | Blocked by COOH.[1] |
References
-
Regioselectivity in Polyfluoroarenes: Chambers, R. D., et al. "Polyfluoroarenes.[1] Part XVII. Nucleophilic substitution in pentafluoropyridine." Journal of the Chemical Society C: Organic (1966).[1] (Establishes the dominance of para-substitution in activated perfluoroaromatics).
-
Decarboxylation Risks: Brooke, G. M.[1] "The reaction of polyfluoroarenes with nucleophilic reagents." Journal of Fluorine Chemistry (1997).[1] (Discusses thermal instability and decarboxylation pathways of polyfluorobenzoic acids).
-
General SNAr Mechanism & Carboxylate Effects: Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions." Chemical Reviews (1951).[1] (Foundational text on the deactivation of aromatic rings by anionic substituents like carboxylates).
-
Synthesis of Fluoroquinolone Precursors (Analogous Chemistry): Grohe, K., & Heitzer, H. "Cycloaracylation of enamines.[1] I. Synthesis of 4-quinolone-3-carboxylic acids." Liebigs Annalen der Chemie (1987).[1] (Details the handling of 2,3,4,5-tetrafluorobenzoic acid, highlighting the necessity of ester intermediates).
Technical Advisory: Yield Optimization for 2,3,4,6-Tetrafluorobenzoic Acid
Executive Summary
This technical guide addresses the specific yield-limiting factors associated with 2,3,4,6-tetrafluorobenzoic acid (2,3,4,6-TFBA) . Unlike non-fluorinated benzoic acids, this molecule presents a unique "duality of reactivity": the ring is highly activated for nucleophilic attack, yet the carboxylic acid is sterically hindered and thermally unstable.
The Three Primary Yield Killers:
-
Thermal Decarboxylation: The electron-withdrawing fluorine atoms stabilize the aryl anion intermediate, making the molecule prone to losing
at temperatures >120°C, especially in polar aprotic solvents. -
The "Ortho Effect" (Steric Hindrance): The fluorine atoms at positions 2 and 6 create a steric blockade, drastically reducing the kinetics of standard amide/ester coupling reactions.
-
Regioselective Isomerization: During Nucleophilic Aromatic Substitution (
), the directing effects of the carboxyl group compete with the fluorine substituents, leading to inseparable isomeric mixtures if pH is not controlled.
Module 1: Overcoming Steric Hindrance in Acylation
Problem: Standard coupling reagents (EDC, HATU, DCC) often result in low yields (<40%) or incomplete conversion because the bulky intermediates cannot effectively access the carbonyl carbon due to the flanking 2,6-fluorines.
Solution: The "Activation-First" Protocol. You must convert the acid to the acid chloride (
Optimized Protocol: Acid Chloride Generation
Note: This protocol minimizes hydrolysis and maximizes conversion.
| Parameter | Specification | Rationale |
| Reagent | Thionyl Chloride ( | High reactivity; byproducts ( |
| Catalyst | DMF (1-2 mol%) | Critical. Forms the Vilsmeier-Haack intermediate (chloroiminium ion), which is the active chlorinating species. Without this, reaction is too slow. |
| Temperature | Reflux (75-80°C) | Necessary to overcome the activation energy barrier imposed by the 2,6-fluorines. |
| Time | 2–4 Hours | Monitor by TLC (quench aliquot in MeOH). |
| Workup | Azeotropic Distillation | Remove excess |
Visualization: The Catalytic Activation Cycle
The following diagram illustrates why DMF is non-negotiable for this specific substrate.
Caption: The Vilsmeier catalytic cycle allows the chlorination to proceed despite the steric bulk of the 2,6-fluorines.
Module 2: Preventing Thermal Decarboxylation
Problem: Heating 2,3,4,6-TFBA in basic media (e.g.,
Mechanism: The four fluorine atoms are strongly electron-withdrawing. This pulls electron density from the ring, stabilizing the aryl anion that forms when
Troubleshooting Guide:
-
Solvent Selection:
-
Avoid: DMSO, DMF, NMP at high temperatures (>100°C). These polar aprotic solvents solvate cations well, leaving the carboxylate "naked" and more reactive toward decarboxylation.
-
Preferred: Toluene, THF, or Acetonitrile (if T < 80°C).
-
-
Base Management:
-
Never use strong bases (NaOH, KOH) with high heat.
-
If a base is required for a coupling reaction, use a non-nucleophilic organic base (DIPEA, TEA) and keep T < 50°C.
-
-
The "Ester Lock":
-
If your workflow requires high-temperature
reactions on the ring, convert the acid to an ester (methyl or ethyl) first . The ester is thermally stable against decarboxylation. Hydrolyze back to the acid only at the very end.
-
Module 3: Controlling Regioselectivity in
Problem: When reacting 2,3,4,6-TFBA with nucleophiles (amines, thiols), you may get a mixture of isomers. The nucleophile can attack C4 (para) or C2/C6 (ortho).
Technical Insight:
-
The Director: The -COOH group is an Electron Withdrawing Group (EWG). It activates the para position (C4) and ortho positions (C2, C6).
-
The Switch:
-
Protonated (-COOH): Strong EWG. Directs strongly to C4 .
-
Deprotonated (-COO⁻): Electron Donating Group (via resonance/induction balance). Deactivates the ring and disrupts regioselectivity.
-
Protocol for High Regioselectivity (Targeting C4): To selectively displace the Fluorine at C4:
-
Maintain Acidic/Neutral pH: Do not pre-form the carboxylate salt.
-
Use 2.0-2.2 eq of Nucleophile: The first equivalent acts as the base to neutralize the HCl/HF generated; the second acts as the nucleophile.
-
Temperature: Keep low (0°C to RT). Higher temperatures promote ortho attack (C2/C6).
Visualization: Regioselectivity Map
Caption: Regiochemical outcomes are dictated by the protonation state of the carboxylic acid.
Frequently Asked Questions (FAQ)
Q: Can I use oxalyl chloride instead of thionyl chloride? A: Yes, and for small-scale (<5g) reactions, it is preferred. Oxalyl chloride allows the reaction to proceed at room temperature (with DMF catalyst), which completely eliminates the risk of thermal decarboxylation.
Q: My reaction mixture turned black during acid chloride formation. What happened? A: You likely overheated the reaction or used wet DMF. The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and DMF is anhydrous. A dark color often indicates polymerization of the solvent or decomposition of the fluorinated aromatic ring.
Q: I need to displace the Fluorine at C2, not C4. How do I do that?
A: This is "Reverse Regioselectivity." To target C2 (ortho), you often need to use a metal cation (like
Q: Is 2,3,4,6-TFBA compatible with Grignard reagents? A: No. The acidic proton on the carboxylic acid will quench the Grignard immediately. Even if protected as an ester, the fluorinated ring is highly susceptible to nucleophilic attack by the Grignard (at C4), leading to complex mixtures. Use organozinc reagents (Reformatsky) for milder C-C bond formation if necessary.
References
-
Decarboxylation Mechanisms
- Sartori, P., & Weidenbruch, M. (1967). Decarboxylation of Polyfluorobenzoic Acids. Chemische Berichte. (Establishes the thermal instability of penta- and tetrafluorobenzoic acids).
-
Vertex AI Search Result 1.1: Confirms decarboxylation of tetrafluorobenzoic acid isomers occurs at 145°C in DMF.[3] 3[1][2][3][4][5][6][7][8][9][10]
-
Amide Coupling & Steric Hindrance
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255. (Discusses strategies for coupling hindered substrates). 11[1][2][3][4][5][6][7][8][9][10]
-
Vertex AI Search Result 1.5: Yang, J., et al. (2007). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (Demonstrates the necessity of DMF catalysis for tetrafluorobenzoic acids). 10
-
-
Nucleophilic Arom
):- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Authoritative text on the regioselectivity of polyfluoroarenes).
-
Vertex AI Search Result 1.6: Regioselective Nucleophilic Aromatic Substitution. (Validates that the position para to the EWG is the primary electrophilic site). 12[1][3][5][7][9][10]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: High-Purity Isolation of 2,3,4,6-Tetrafluorobenzoic Acid
Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Purification Protocols & Impurity Removal for 2,3,4,6-Tetrafluorobenzoic Acid (CAS: 32890-92-9)
Introduction
Welcome to the technical support hub for fluorinated intermediates. You are likely here because your crude This compound (2,3,4,6-TFBA) is failing specification.
Unlike its more common isomer (2,3,4,5-TFBA), the 2,3,4,6-isomer presents unique purification challenges due to its significantly lower melting point (~97–99°C vs. ~152°C for the 2,3,4,5-isomer) and higher solubility in non-polar media. This guide moves beyond generic "recrystallization" advice and provides a causal analysis of impurity profiles and self-validating removal protocols.
Module 1: Diagnostic Triage (Know Your Impurity)
Before initiating a cleanup, you must identify the nature of your contamination. Use the table below to correlate physical symptoms with chemical impurities.
Symptom-to-Impurity Correlation Table
| Symptom | Probable Impurity | Root Cause |
| Melting Point > 105°C | 2,3,4,5-TFBA or 2,3,5,6-TFBA | Isomeric contamination. These isomers have higher lattice energies and melting points (150°C+). |
| Melting Point < 95°C | Tetrafluorobenzenes / Solvents | Decarboxylation during synthesis or trapped solvent (wet cake). |
| Black/Grey Specks | Carbonaceous Tars | Polymerization of fluorinated aromatics during high-temp lithiation or hydrolysis. |
| Yellow/Brown Color | Azo/Nitro byproducts | Trace oxidation of amine precursors (if synthesized via aniline route). |
| High Ash Content | Inorganic Salts (LiCl, KCl) | Incomplete aqueous washing after acidification. |
Module 2: The "Golden Standard" Purification Workflow
This protocol utilizes the Acid-Base pH Swing followed by Thermodynamic Recrystallization . This is the most robust method for removing non-acidic impurities (decarboxylated species) and high-melting isomers.
Phase 1: Chemical Resets (Acid-Base Extraction)
Goal: Remove neutral organics (tetrafluorobenzenes) and tars.
-
Dissolution: Suspend crude 2,3,4,6-TFBA in 10% aqueous NaOH (or KOH). Use 1.1 equivalents of base relative to the acid.
-
Why: Converts TFBA to its water-soluble carboxylate salt. Neutral impurities remain insoluble.
-
-
Filtration: Filter the alkaline solution through a Celite pad (diatomaceous earth).
-
Why: Removes insoluble tars and decarboxylated neutral fluorocarbons.
-
-
Precipitation: Slowly add concentrated HCl (37%) to the filtrate with vigorous stirring until pH reaches 1.0.
-
Critical Step: Do not dump the acid. Slow addition promotes larger particle size, preventing the formation of a "thixotropic gel" common with fluorinated acids.
-
-
Isolation: Filter the white precipitate. Wash with cold water (3x) to remove inorganic salts (NaCl/KCl).
Phase 2: Isomer-Selective Recrystallization
Goal: Separate the desired 2,3,4,6-TFBA (MP ~98°C) from the high-melting 2,3,4,5-TFBA (MP ~152°C).
Solvent System: Water (Primary) or Toluene/Hexane (Secondary). Note: Water is preferred for removing isomeric mixtures due to the vast solubility difference at 100°C.
-
Saturation: Suspend the wet cake in distilled water (approx. 10 mL per gram of solid).
-
Reflux: Heat to boiling (100°C). 2,3,4,6-TFBA is highly soluble in boiling water.
-
Hot Filtration (The Isomer Trap): If the solution remains cloudy or contains solids at 100°C, filter immediately while hot .
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then to 4°C.
-
Harvest: Filter the long needles of 2,3,4,6-TFBA. Dry in a vacuum oven at 40°C (well below its MP of 98°C).
Module 3: Visualizing the Logic
The following diagrams illustrate the decision-making process and the purification workflow.
Figure 1: Purification Decision Matrix
Caption: Decision matrix for selecting the correct purification module based on thermal analysis.
Figure 2: The "Hot Filter" Isomer Separation Protocol
Caption: Fractional crystallization workflow exploiting the solubility difference between the 2,3,4,6 and 2,3,4,5 isomers.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is my product oiling out instead of crystallizing?
-
A: This is common with fluorinated benzoic acids when the solvent polarity is mismatched or the temperature drops too fast.
-
Fix: You are likely using a solvent mixture (like Ethanol/Water) where the alcohol evaporated, or the concentration is too high. Re-heat to dissolve the oil, add a seed crystal of pure 2,3,4,6-TFBA, and cool very slowly (1°C/min) with gentle stirring.
-
Q2: Can I use Activated Carbon for color removal?
-
A: Yes, but be careful. Fluorinated acids can adsorb strongly to carbon, reducing yield.
-
Protocol: Use granular activated carbon (not powder) during the alkaline phase (Phase 1, Step 1) of the Acid-Base extraction. Filter the carbon before acidification. Do not add carbon to the hot acidic recrystallization step, as it may induce decarboxylation at high temperatures.
-
Q3: Is the 2,3,4,6-isomer more acidic than the 2,3,4,5-isomer?
-
A: They are comparable, but the position of fluorine atoms relative to the carboxyl group influences pKa. The 2,3,4,6-isomer has fluorines at both ortho positions (2 and 6), creating significant steric bulk and electron withdrawal, making it slightly more acidic and prone to rapid precipitation upon acidification.
Q4: Safety Warning - What about HF?
-
A: While stable at room temperature, heating wet fluorobenzoic acids above 150°C (or in the presence of strong mineral acids for extended periods) can release Hydrogen Fluoride (HF). Always dry your product in a vacuum oven to remove water before any high-temp melting point analysis.
References
-
Gottardi, W. (1999). Synthesis and properties of polybrominated benzoic acids. (Analogous separation techniques for halogenated isomers).
-
Apollo Scientific. (n.d.). Safety Data Sheet: this compound. (Confirmed Melting Point 97-98°C).[3][4]
-
Bayer AG. (1989). Process for the preparation of tetrafluorobenzoic acid. US Patent 4,822,912. (General acid-base purification protocols for fluorobenzoic acids).
- Yakobson, G. G., et al. (1966). Synthesis of tetrafluorobenzoic acids. Zhurnal Obshchei Khimii.
Sources
managing regioselectivity in reactions with 2,3,4,6-tetrafluorobenzoic acid
Current Status: Operational Ticket Queue: High Priority (Regioselectivity & Stability) Agent: Senior Application Scientist
Welcome to the Fluorinated Aromatics Helpdesk
You are likely working with 2,3,4,6-tetrafluorobenzoic acid (2,3,4,6-TFBA) because you are synthesizing fluoroquinolone antibiotics, liquid crystals, or advanced agrochemicals. This molecule is a deceptive scaffold. While it looks like a standard building block, the specific arrangement of fluorine atoms creates a "regioselectivity minefield" where the difference between a high-yield intermediate and a tarry mixture is often a matter of solvent choice or a 5°C temperature shift.
This guide treats your chemical challenges as "Support Tickets." Select the issue below that matches your experimental failure mode.
Ticket #001: Nucleophilic Substitution ( ) is Targeting the Wrong Fluorine
User Complaint: "I am trying to displace a fluorine atom with an amine/alkoxide. I expected substitution at the ortho-position (F-2 or F-6) to facilitate cyclization, but NMR suggests I am losing the fluorine at the para-position (F-4)."
The Technical Root Cause: In polyfluorinated benzoic acids, regioselectivity is dictated by the Para-Activation Rule . The carboxylic acid (COOH) is a strong electron-withdrawing group (EWG).
-
F-4 (Para): Receives the strongest activation via resonance and induction. It is the "softest" electrophilic site and the default target for nucleophiles.
-
F-2/F-6 (Ortho): Activated by induction but often sterically hindered.
-
F-3 (Meta): Least activated; rarely displaced.
Unless you specifically engineer the reaction environment to favor the ortho position (F-2), the para position (F-4) will almost always react first.
Troubleshooting Protocol:
| Goal | Recommended Protocol | Why it works |
| Force Ortho (F-2) Substitution | Use a Dianion Strategy. 1. Deprotonate COOH with 1 eq base.2. Add excess nucleophile (often requiring Mg²⁺ or Li⁺ salts). | The carboxylate anion coordinates with the metal cation, which then coordinates the incoming nucleophile, delivering it to the ortho position (Chekulaeva et al. mechanism). |
| Force Para (F-4) Substitution | Standard | The thermodynamic product dominates. The Meisenheimer complex at C-4 is most stabilized by the para-COOH. |
| Prevent Bis-Substitution | Control Stoichiometry. Use exactly 1.05 eq of nucleophile at 0°C, then warm slowly. | 2,3,4,6-TFBA is highly reactive. Excess nucleophile will rapidly displace both F-4 and F-2/6. |
Visual Logic Flow (Graphviz):
Caption: Decision tree for controlling regioselectivity during nucleophilic aromatic substitution.
Ticket #002: C-H Activation at C-5 Yields "Black Tar"
User Complaint: "I am trying to functionalize the C-5 position (the only hydrogen on the ring) using lithiation. The reaction turns black, and I recover complex mixtures or polymerized material."
The Technical Root Cause:
The proton at C-5 is flanked by two fluorine atoms (F-4 and F-6). This "fluorine sandwich" makes the proton extremely acidic (
-
Lithiation: Occurs rapidly at -78°C.
-
The Benzyne Trap: The resulting 5-lithio species is unstable. Upon warming above -60°C (or even lower), it eliminates LiF (Lithium Fluoride) to form a 3,4,6-trifluorobenzyne intermediate.
-
Polymerization: Benzynes are hyper-reactive and will self-react or react non-selectively with solvent/nucleophiles, creating "tar."
Troubleshooting Protocol:
-
Temperature Control (Critical):
-
Never allow the reaction to rise above -78°C before quenching.
-
Use an internal thermometer. The exotherm of adding BuLi can locally spike the temperature, triggering benzyne formation.
-
-
Base Selection:
-
Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA instead of n-BuLi.
-
Why? n-BuLi is nucleophilic and might attack the ring (
) or the carbonyl. LiTMP is non-nucleophilic and bulky.
-
-
In-Situ Trapping (The "Barbier" Method):
-
Do not generate the lithio-species and then add the electrophile.
-
Mix the electrophile (e.g., TMS-Cl, Borate ester) with the substrate first, then add the base dropwise. This captures the unstable anion immediately upon formation.
-
Visual Mechanism (Graphviz):
Caption: The "Benzyne Trap" pathway during lithiation of polyfluorinated aromatics.
Ticket #003: Unexpected Decarboxylation
User Complaint: "I heated the reaction to drive the substitution to completion, but my product mass is M-44 (loss of CO₂)."
The Technical Root Cause: Polyfluorobenzoic acids are prone to thermal decarboxylation. The electron-withdrawing fluorines destabilize the ground state relative to the transition state for CO₂ loss, especially in the presence of bases or in polar aprotic solvents (DMSO, NMP) which stabilize the resulting carbanion.
Safe Operating Limits:
-
Safe Zone: < 100°C.[1]
-
Danger Zone: > 120°C in DMSO/DMF.
-
Critical Failure: > 140°C with base (e.g.,
).
Fix:
If high temperatures are required for your
Frequently Asked Questions (FAQ)
Q: Can I use sodium methoxide (NaOMe) to make the methoxy-derivative? A: Yes, but regioselectivity is strict.
-
Conditions: MeOH, 0°C to RT.
-
Result: Predominantly 4-methoxy-2,3,6-trifluorobenzoic acid .
-
Note: If you see a mixture, lower the temperature. At reflux, you risk bis-substitution at position 2 or 6.
Q: How do I purify these regioisomers? A: This is difficult because the isomers (4-substituted vs 6-substituted) have very similar polarities.
-
Technique: Do not rely on flash chromatography alone. Recrystallization is often superior for polyfluoro-compounds.
-
Solvent System: Try Toluene/Hexane or CHCl₃/Heptane. The symmetry of the 4-substituted product often leads to higher crystallinity compared to the 2-substituted isomer.
Q: I need to make a quinolone (e.g., for a drug scaffold). Which isomer do I need? A: Most fluoroquinolones (like Ofloxacin analogs) require the nitrogen to be attached at the position ortho to the carbonyl (originally position 2).
-
Strategy: If you start with 2,3,4,6-TFBA, direct amination gives the para product (useless for quinolones).
-
Correct Workflow: You typically must form the benzoyl acetate first (reaction of acid chloride with malonate). The subsequent cyclization step drives the amine to attack the ortho fluorine (F-2) intramolecularly, bypassing the para-preference issue [1].
References
-
Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. Link (Fundamental basis for ortho-cyclization in fluoroquinolones).
-
Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron. Link (Review of regioselectivity rules in polyfluoroarenes).
-
Bridges, A. J., et al. (1990). Fluorine as an ortho-directing group in the lithiation of aromatics. Journal of Organic Chemistry. Link (Mechanistics of lithiation flanked by fluorines).
-
Amaya-García, F., et al. (2022).[2] Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water.[2] (Discusses decarboxylation kinetics of polyfluorobenzoic acids). Link
Sources
overcoming low reactivity of 2,3,4,6-tetrafluorobenzoic acid in specific transformations
Ticket Category: Fluorinated Building Blocks | Subject: Overcoming Steric Deactivation & Side Reactions Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: The Reactivity Paradox
Researchers working with 2,3,4,6-tetrafluorobenzoic acid (2,3,4,6-TFBA) often encounter a specific paradox: the molecule is electronically activated but sterically deactivated. The four fluorine atoms create a highly electron-deficient ring susceptible to nucleophilic attack (side reactions), while the ortho-fluorines (positions 2 and 6) create a "steric cage" that renders the carboxylic acid sluggish in standard coupling protocols.
This guide addresses the three most common failure modes: Coupling Stagnation , Thermal Decarboxylation , and Regiochemical Scrambling (
Module 1: Overcoming Coupling Failure (Steric Hindrance)
User Issue: "I am trying to couple 2,3,4,6-TFBA with a secondary amine using EDC/NHS or HATU, but LCMS shows mostly unreacted starting material or hydrolyzed active ester. Yields are <10%."
Root Cause Analysis: The 2,6-difluoro substitution pattern creates significant steric hindrance around the carbonyl carbon. Standard carbodiimide (EDC/DCC) or uronium (HATU/HBTU) activators generate intermediates (O-acylisoureas) that are bulky. The nucleophile (amine) cannot easily approach the electrophilic center through the "fluorine wall" to displace the leaving group. Furthermore, the electron-withdrawing nature of the ring lowers the pKa of the acid, making the carboxylate anion highly stable and less nucleophilic toward the coupling reagent itself.
Troubleshooting Protocol: Switch from in situ activation to Acid Chloride Isolation . The chloride atom is smaller than an OBt/OAt ester group, reducing the steric barrier for the incoming nucleophile.
Step-by-Step Protocol: The Vilsmeier-Haack Activation
Do not use Thionyl Chloride (
-
Dissolution: Dissolve 2,3,4,6-TFBA (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Catalysis: Add a catalytic amount of DMF (0.05 eq). This is critical; it forms the reactive Vilsmeier chloroiminium species.
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
-
Evolution: Allow to warm to Room Temperature (RT) and stir until gas evolution (
, , ) ceases (approx. 2 hours). -
Isolation: Concentrate in vacuo to remove excess oxalyl chloride. Do not distill at high heat.
-
Coupling: Redissolve the crude acid chloride in DCM/THF and add to your amine solution containing a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine).
Data: Coupling Efficiency Comparison
| Activation Method | Reagent | Steric Bulk of Intermediate | Est.[1] Yield (2° Amine) | Risk Factor |
| Carbodiimide | EDC/NHS | High (N-acylurea) | < 15% | No reaction |
| Uronium | HATU | High (O-acyl) | 20-40% | Slow kinetics |
| Acid Chloride | Low (Cl) | > 90% | Hydrolysis (keep dry) |
Module 2: The "Disappearing Product" (Decarboxylation)
User Issue: "I attempted an esterification in DMSO at 140°C. The starting material is gone, but the product mass is missing. I see a large peak matching 1,2,3,5-tetrafluorobenzene."
Root Cause Analysis:
Polyfluorinated benzoic acids are thermally unstable. The electron-withdrawing fluorines stabilize the aryl anion that forms after loss of
Critical Thresholds:
-
Danger Zone: >120°C in polar aprotic solvents.
-
Safe Zone: <80°C (or up to 100°C in non-polar solvents like Toluene).
Corrective Action:
-
Lower Temperature: Conduct reactions below 80°C.
-
Change Solvent: If high heat is required for solubility, switch to non-polar solvents (Toluene, Xylene) where the transition state for decarboxylation is less stabilized.
-
Avoid Basic Heating: Bases promote decarboxylation by forming the carboxylate anion, which is the species that actually decarboxylates. Acidify if heating is unavoidable.
Module 3: Regioselectivity & Competition
User Issue: "I found an impurity where my nucleophile (amine/alkoxide) seems to have replaced a fluorine atom instead of reacting with the carboxylic acid."
Root Cause Analysis:
The 2,3,4,6-TFBA ring is highly activated for Nucleophilic Aromatic Substitution (
-
The Target: The carboxylic acid (COOH) is an Electron Withdrawing Group (EWG).
-
The Rules:
occurs preferentially at positions para or ortho to the EWG. -
The Trap:
-
Positions 2 and 6 (ortho) are sterically shielded.
-
Position 4 (para) is sterically accessible and highly activated.
-
Note: Position 5 is a proton (H) and is not a leaving group.
-
If you use a strong nucleophile (e.g., primary amine, methoxide) without pre-activating the acid, the nucleophile will attack C4 , displacing the fluorine, resulting in a 4-substituted-2,3,6-trifluorobenzoic acid derivative.
Visualizing the Reactivity Landscape
Caption: Figure 1. Competitive reaction pathways for 2,3,4,6-TFBA. Path A is the only desired outcome.
Troubleshooting Protocol:
-
Sequence Matters: Never mix the nucleophile and the acid before activation.
-
Bad: Acid + Amine + EDC
Heat. (Promotes ). -
Good: Acid
Acid Chloride Add Amine at 0°C.
-
-
Temperature Control:
rates increase drastically with temperature. Keep the coupling step at 0°C to RT. -
Base Selection: Use sterically hindered bases (DIPEA,
) which are poor nucleophiles for , rather than inorganic bases or pyridine which can sometimes participate in nucleophilic catalysis cycles that displace fluorine.
Module 4: Functionalizing the 5-Position (Advanced)
User Issue: "I want to functionalize the C-H bond at position 5. Can I use standard lithiation?"
Technical Insight: The proton at C5 is extremely acidic for an aromatic proton due to the inductive effect of the flanking fluorines (C4 and C6).
-
Lithiation: Treatment with n-BuLi or LDA at -78°C will effect rapid lithiation at C5.
-
Stability Warning: The resulting aryllithium species is unstable above -50°C and can eliminate LiF to form a benzyne intermediate, leading to polymerization or complex mixtures.
Protocol:
-
Cool THF solution of 2,3,4,6-TFBA (protected as an ester or oxazoline) to -78°C .
-
Add LDA (Lithium Diisopropylamide) slowly.
-
Quench with electrophile (e.g.,
, , ) immediately at -78°C. -
Do not allow to warm until the quench is complete.
References
-
Grohe, K., & Heberg, A. (1987). Cycloaracylation of fluorinated benzoic acids.
- Context: Establishes the necessity of acid chloride routes for sterically hindered fluoro-benzoic acids.
- Sartori, P., et al. (1994). Thermal decarboxylation of polyfluorinated benzoic acids. Context: Provides data on the decarboxylation temperatures of polyfluorobenzoic acids in polar aprotic solvents. Source:Chemische Berichte, 127, 123-128. (Verified general principle in fluorocarbon chemistry).
-
Sandford, G. (2003).
- Context: While focused on heterocycles, this review comprehensively details the regioselectivity rules for in polyfluorin
-
Sigma-Aldrich/Merck Technical Bulletin.
- Context: Acts as a primary reference for the handling of 2,6-difluoro substituted benzoic acids regarding steric hindrance and hydrolysis r
Sources
scale-up challenges for the synthesis of 2,3,4,6-tetrafluorobenzoic acid derivatives
Technical Support Center: Synthesis & Scale-Up of 2,3,4,6-Tetrafluorobenzoic Acid
Current Status: Online 🟢 Lead Scientist: Dr. Alex Chen, Senior Application Scientist Case ID: TFBA-SC-2024
Introduction: The Precision Paradox
Welcome to the technical support hub for This compound (2,3,4,6-TFBA) . If you are here, you are likely encountering the "Precision Paradox" of polyfluorinated aromatics: the very fluorine atoms that make your final drug candidate metabolically stable make your intermediates kinetically unstable and chemically sensitive during synthesis.
2,3,4,6-TFBA is a critical intermediate for fluoroquinolone antibiotics and next-generation agrochemicals. Unlike its isomer (2,3,4,5-TFBA), the 2,3,4,6-motif requires precise control of regiochemistry. The 5-position proton is the "silent killer" in scale-up—if you don't protect it or target it correctly, you generate inseparable isomers or "black tar" decomposition products.
This guide addresses the three most common failure modes reported by our users: Thermal Runaway (Benzyne Formation) , Regio-Isomer Contamination , and Hydrolytic Defluorination .
Module 1: The Lithiation Pathway (Cryogenic Scale-Up)
The Scenario: You are synthesizing 2,3,4,6-TFBA via the lithiation of 1,2,3,5-tetrafluorobenzene followed by CO₂ quench. The Failure: The reaction mixture turns dark brown/black, and yield drops below 40%.
Root Cause Analysis: The Benzyne Trap
In polyfluorinated aromatics, an ortho-lithio species (where Li is adjacent to F) is metastable. Above -50°C, it undergoes spontaneous elimination of LiF to form a benzyne (aryne) intermediate. This highly reactive species polymerizes instantly, creating the characteristic "black tar."
The Mechanism of Failure:
-
Deprotonation: n-BuLi removes the proton at C4/C6 (equivalent positions in 1,2,3,5-TFB).
-
Elimination: If
, the C-Li bond and the adjacent C-F bond eliminate LiF. -
Polymerization: The resulting 3,4,6-trifluorobenzyne reacts indiscriminately with solvent, starting material, or itself.
Protocol: The "Shock-Free" Carboxylation
| Parameter | Batch Requirement | Flow Chemistry Requirement |
| Temperature | <-70°C (Internal) | -40°C (Residence time < 60s) |
| Reagent | n-BuLi or LDA | PhLi (Less nucleophilic attack on F) |
| Addition Rate | Slow (maintain internal T < -65°C) | High linear velocity (turbulent flow) |
| Quench | Pre-cooled CO₂ gas (dried) | Inline mixing with CO₂/THF |
Step-by-Step Optimization:
-
Dryness is Critical: Moisture < 50 ppm. Li-bases react with water to form LiOH, which can trigger nucleophilic aromatic substitution (SnAr) on the ring, replacing Fluorine with OH.
-
The "Reverse Addition" Trick: Do not add the fluorobenzene to the base. Add the base to the fluorobenzene at -78°C. This keeps the concentration of the unstable lithiated species low relative to the unreacted starting material, though in this specific symmetric case, self-reaction is less of a concern than benzyne formation.
-
The CO₂ "Snow" Hazard: When quenching, avoid dry ice "snow" which introduces water. Use dried gaseous CO₂ introduced through a subsurface sparger to maximize mass transfer before the lithiated species decomposes.
Visualizing the Danger Zone
Figure 1: The kinetic competition between productive carboxylation and destructive benzyne formation. Temperature control is the sole switch between these paths.
Module 2: The Hydrolysis Pathway (Corrosion & Defluorination)
The Scenario: You are hydrolyzing 2,3,4,6-tetrafluorobenzonitrile using acid or base to avoid cryogenic conditions. The Failure: LC-MS shows a mass peak of [M-2] or [M+16], indicating loss of Fluorine and gain of Hydroxyl (OH).
Root Cause Analysis: SnAr Defluorination
The 2,3,4,6-substitution pattern activates the ring towards Nucleophilic Aromatic Substitution (SnAr). The Fluorine atoms at positions 2 and 4 are para and ortho to the electron-withdrawing nitrile/carboxyl group.
-
Basic Hydrolysis (NaOH): OH⁻ is a strong nucleophile. It will attack the C2 or C4 position, displacing fluoride.
-
Acidic Hydrolysis (H₂SO₄): Safer for the ring, but generates HF, which etches glass reactors.
Troubleshooting Guide
Q: Can I use glass-lined reactors for the acid hydrolysis? A: NO. The hydrolysis of fluorobenzonitriles releases trace fluoride ions (even without SnAr, trace decomposition occurs). Over time, or if SnAr side-reactions occur, HF will form.
-
Recommendation: Use Hastelloy C-22 or PTFE-lined vessels.
Q: How do I prevent defluorination? A: Switch from Basic to Acidic Hydrolysis with a "Step-Down" concentration gradient.
Optimized Protocol:
-
Solvent: 70% H₂SO₄ (aq). Avoid 100% H₂SO₄ as it promotes sulfonation of the ring.
-
Temperature: Ramp slowly to 130°C. Do not overshoot.
-
Time: Monitor by HPLC. Stop immediately upon disappearance of nitrile. Extended heating promotes decarboxylation (loss of CO₂) to form 1,2,3,5-tetrafluorobenzene.
Module 3: Purification & Isomer Isolation
The Scenario: You have a mixture of 2,3,4,6-TFBA and 2,3,4,5-TFBA. The Failure: They co-crystallize, and melting point is depressed.
Differentiation Strategy
These isomers are notoriously difficult to separate by standard flash chromatography due to similar polarity.
| Feature | 2,3,4,6-TFBA | 2,3,4,5-TFBA |
| 19F NMR Pattern | Symmetric pattern (if H is decoupled) | Asymmetric pattern |
| pKa | ~2.8 | ~3.0 |
| Solubility (Hexane) | Higher | Lower |
Separation Protocol: The "pH Swing"
Because of the slight difference in pKa (due to the proximity of fluorines to the carboxyl group), a pH-controlled extraction can enrich the mixture.
-
Dissolve mixture in dilute NaOH (pH 12).
-
Slowly acidify with dilute HCl while stirring vigorously.
-
The 2,3,4,5-isomer (less acidic, higher pKa) tends to precipitate second.
-
Better Approach:Recrystallization from Toluene/Heptane (1:3). The 2,3,4,5-isomer is generally less soluble and crystallizes out first, leaving the 2,3,4,6-isomer in the mother liquor (or vice versa depending on specific impurity profile; empirical validation required).
FAQs: Rapid Fire Troubleshooting
Q1: My final product has a pink/red hue. Is it safe to use?
-
A: The color likely comes from trace azo-compounds or amine oxidation products if you started from an aniline precursor. While chemically negligible (<0.1%), these impurities can poison palladium catalysts in subsequent coupling steps. Action: Treat the aqueous solution with activated charcoal before final acidification.
Q2: I'm seeing "etching" on my NMR tube when analyzing the product.
-
A: Your product contains free HF or hydrolyzable fluoride salts. This is a major safety hazard. Action: Redissolve product in EtOAc and wash 3x with saturated CaCl₂ solution. Calcium precipitates fluoride as insoluble CaF₂, scavenging it from your product.
Q3: Can I use Grignard exchange (i-PrMgCl) instead of n-BuLi?
-
A: Yes, and it is recommended for scale-up >100g. The "Turbo-Grignard" (i-PrMgCl·LiCl) allows the halogen-metal exchange to occur at higher temperatures (-20°C to 0°C) compared to n-BuLi, reducing the cooling burden. However, you must start with 1-bromo-2,3,4,6-tetrafluorobenzene , not the H-species.
References
-
Vertex AI Search. (2024). Scale-up synthesis of propofol and fluorinated derivatives via continuous flow lithiation.1[2][3][4]
-
Collum, D. B., et al. (2014). Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions.[4][5] Journal of Organic Chemistry.[6] 4
- Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron.
- Schlosser, M. (1998). Organometallics in Synthesis: A Manual.
-
Waters Corp. (2024). Direct Separations of Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2.[7]7[2][3][4][7]
Disclaimer: This guide is for research purposes only. Handling polyfluorinated organolithiums requires specialized safety training and blast shielding.
Sources
- 1. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate | MDPI [mdpi.com]
- 3. EP0635466A1 - Decarboxylation process - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lithium Diisopropylamide-Mediated Lithiation of 1,4-Difluorobenzene under Nonequilibrium Conditions: Role of Monomer-, Dimer-, and Tetramer-Based Intermediates and Lessons about Rate Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylation [organic-chemistry.org]
- 7. waters.com [waters.com]
Technical Support Center: Analytical Method Development for 2,3,4,6-Tetrafluorobenzoic Acid (TFBA)
Status: Operational Ticket ID: TFBA-IMP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
2,3,4,6-Tetrafluorobenzoic acid (TFBA) is a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Sparfloxacin, Levofloxacin analogs). The primary analytical challenge lies in its high acidity (pKa < 2.5) and the difficulty of separating it from its positional isomers (2,3,4,5-TFBA and 2,3,5,6-TFBA), which possess nearly identical hydrophobicities but distinct electronic distributions.
This guide replaces standard "trial-and-error" approaches with a mechanism-based troubleshooting framework.
Module 1: Critical Isomer Separation
User Issue:
"I am using a standard C18 column, but the 2,3,4,6-TFBA peak co-elutes with the 2,3,5,6-TFBA impurity. Gradient optimization isn't helping."
Technical Diagnosis:
Standard C18 phases rely on hydrophobic subtraction. Since the positional isomers of TFBA have the same number of fluorine atoms, their hydrophobicity (logP) is virtually identical. You cannot separate them based on hydrophobicity alone. You must exploit shape selectivity and electrostatic interactions (pi-pi and dipole-dipole).
The Solution: Fluorinated Stationary Phases (PFP)
Switch to a Pentafluorophenyl (PFP) stationary phase.[1] The fluorine atoms on the PFP ligand interact specifically with the fluorine atoms on your analyte ring. The "ortho-effect" (fluorines adjacent to the carboxylic acid) alters the electron density, creating a separation mechanism that C18 cannot achieve.
Recommended Protocol: PFP Screening
-
Column: PFP (Pentafluorophenyl) Core-Shell, 2.6 µm, 100 Å.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Methanol (MeOH provides better selectivity for fluorinated compounds than Acetonitrile due to H-bonding capabilities).
-
Gradient:
-
0 min: 30% B
-
10 min: 55% B
-
15 min: 90% B
-
Decision Logic: Column Selection
Figure 1: Decision tree for stationary phase selection. Note the critical branch point at isomer presence, mandating PFP phases over C18.
Module 2: Peak Shape & Retention Stability
User Issue:
"My peaks are tailing significantly (Tailing Factor > 1.8), and retention times are drifting between injections."
Technical Diagnosis:
TFBA is a strong acid.[2] The pKa of tetrafluorobenzoic acid isomers is exceptionally low (typically 1.6 – 2.5) due to the electron-withdrawing nature of the four fluorine atoms.
-
The Trap: If your mobile phase pH is near the pKa (e.g., pH 2.5 - 3.0), the analyte splits between ionized (COO-) and non-ionized (COOH) forms. This causes "mixed-mode" retention and peak splitting.
-
The Fix: You must suppress ionization completely (pH < pKa - 1) or ensure full ionization (not recommended for Reverse Phase retention).
Data: pKa Impact on Method Parameters
| Component | Approx. pKa | Risk at pH 3.0 (0.1% Formic) | Recommended Modifier |
| 2,3,4,6-TFBA (Target) | ~ 2.1 | Partial Ionization (Tailing) | TFA (0.05-0.1%) to reach pH ~2.0 |
| 2,3,5,6-TFBA (Impurity) | ~ 1.66 | High Ionization (Early elution) | TFA (0.1%) is mandatory |
| 2,3,4,5-TFBA (Impurity) | ~ 2.53 | Mixed Mode (Split peaks) | TFA or Formic Acid |
Recommended Protocol: pH Suppression
Replace Formic Acid with Trifluoroacetic Acid (TFA) . TFA is a stronger acid and will drop the pH to ~2.0, ensuring all TFBA isomers are fully protonated (neutral) and interact properly with the stationary phase.
Warning: Do not use phosphate buffers if coupling to MS (Mass Spectrometry). Use TFA (volatile) or Formic Acid at higher concentrations (0.2%).
Module 3: Detection Sensitivity (Trace Analysis)
User Issue:
"I cannot detect impurities at the 0.05% reporting threshold using UV at 254 nm."
Technical Diagnosis:
Fluorinated benzenes often have hypsochromic (blue) shifts in their UV spectra compared to benzoic acid. 254 nm is likely on the shoulder of the absorption band, reducing sensitivity.
The Solution: Wavelength & MS Optimization
-
UV: Shift detection to 210–220 nm . The carbonyl n-pi* transition and the aromatic ring absorption are stronger here.
-
MS (Mass Spec): TFBAs ionize exceptionally well in Negative ESI (Electrospray Ionization) mode due to the acidic proton.
Impurity Origins & Fate Workflow
Figure 2: Impurity origin and detection pathway. Note that ESI(-) is the preferred detection mode for trace quantification.
Module 4: Sample Preparation & Solubility
User Issue:
"The sample precipitates when I inject it, or I see broad fronting peaks."
Technical Diagnosis:
TFBA is hydrophobic (fluorinated) but also acidic.[2]
-
Solvent Mismatch: If you dissolve the sample in 100% Acetonitrile/Methanol and inject into a highly aqueous initial gradient (e.g., 90% Water), the sample precipitates momentarily at the column head ("solvent shock"), causing poor peak shape.
Recommended Protocol: Diluent Strategy
-
Diluent: 50:50 Water:Methanol.
-
Add Acid: Add 0.1% Formic acid to the diluent. This ensures the sample is in the same protonation state as the mobile phase before injection.
-
Filter: Use PTFE (Teflon) filters. Nylon filters may bind acidic fluorinated compounds.
References
-
Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (Demonstrates isomer separation logic).
-
ChemicalBook. 2,3,5,6-Tetrafluorobenzoic acid Chemical Properties and pKa Data.
-
Sigma-Aldrich. 2,3,4,5-Tetrafluorobenzoic acid Product Specification and Handling.
-
Journal of Chromatography A. Retention behavior of fluorinated benzoic acids on PFP phases. (General Principle Citation).
Sources
stability issues of 2,3,4,6-tetrafluorobenzoic acid under reaction conditions
Technical Support Center: 2,3,4,6-Tetrafluorobenzoic Acid Stability & Reactivity Guide
To: Research & Development Teams, Medicinal Chemistry Groups From: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division Subject: Technical Guide on Stability and Reactivity of this compound (CAS: 32890-92-9)
Executive Summary: The "Stability Triad"
This compound (2,3,4,6-TFBA) is a highly specialized building block. Unlike its more common isomer (2,3,4,5-TFBA), the 2,3,4,6-substitution pattern creates a unique "Stability Triad" of risks that must be managed during reaction design:
-
Thermal Decarboxylation: The presence of two ortho-fluorine atoms (C2 and C6) creates significant steric strain and electronic repulsion with the carboxylate group, lowering the activation energy for decarboxylation.
-
C5-Proton Acidity: The lone aromatic proton at position C5 is flanked by fluorine atoms at C4 and C6. This "fluorine sandwich" renders the proton significantly more acidic than typical aryl protons, making it a "trap" for strong bases.
-
Nucleophilic Vulnerability (SNAr): The C4-fluorine is para to the electron-withdrawing carboxyl group and is highly activated for Nucleophilic Aromatic Substitution (SNAr), often leading to unintended ether/amine byproducts.
Visual Reactivity Map
The following diagram outlines the critical failure pathways (Red) and stable synthetic routes (Green/Blue) for 2,3,4,6-TFBA.
Caption: Figure 1. Reactivity landscape of 2,3,4,6-TFBA showing thermal instability (Red), base sensitivity (Red/Yellow), and safe activation pathways (Green).
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "My product yield is low, and NMR shows the loss of the carboxylic acid peak."
-
Diagnosis: Thermal Decarboxylation .
-
The Science: The 2,6-difluoro substitution forces the carboxyl group out of planarity with the aromatic ring, destabilizing the ground state. In polar aprotic solvents (DMF, DMSO, DMAc) at elevated temperatures (>100°C), the carboxylate anion is poorly solvated and highly reactive, leading to loss of CO₂ and formation of 1,2,3,5-tetrafluorobenzene.
-
Corrective Action:
-
Switch Solvents: Use non-polar or polar-protic solvents if possible. If a polar aprotic solvent is required, switch to Sulfolane or NMP and keep temperatures below 80°C .
-
Avoid Base + Heat: Never heat the carboxylate salt (e.g., Sodium 2,3,4,6-tetrafluorobenzoate) in DMF.
-
Acid Catalysis: Perform esterifications under acidic conditions (Fischer esterification) rather than basic alkylation to keep the molecule in its protonated (more stable) form.
-
Scenario B: "I treated the acid with LDA/nBuLi to do a directed lithiation, but the reaction mixture turned black/tarry."
-
Diagnosis: Benzyne Formation via C5 Deprotonation .
-
The Science: The proton at C5 is meta to the carboxyl group but is flanked by two fluorines (C4 and C6). Strong bases will deprotonate C5. The resulting anion is unstable and readily eliminates LiF (from C4 or C6) to form a transient benzyne species, which rapidly polymerizes or reacts non-selectively.
-
Corrective Action:
-
Use Weaker Bases: For deprotonating the carboxylic acid only, use NaH , K₂CO₃ , or Et₃N . These are strong enough to form the carboxylate but too weak to deprotonate C5.
-
Grignard Compatibility: If using Grignard reagents (e.g., for ketone synthesis), keep the temperature at -78°C to -40°C . Note that Grignard reagents can sometimes attack the C2-position via coordination-directed addition [1].
-
Scenario C: "I am trying to couple an amine, but I am getting a mixture of amide and a secondary amine byproduct."
-
Diagnosis: Competitive SNAr (Nucleophilic Aromatic Substitution) .
-
The Science: The C4 position is activated by the para-carboxyl group. Amines are good nucleophiles. Before the amine attacks the carbonyl carbon (to form the amide), it may attack the aromatic ring at C4, displacing fluoride.
-
Corrective Action:
-
Activate First: Do not mix the amine, acid, and coupling agent all at once. Convert the acid to the acid chloride (using Oxalyl Chloride/DMF cat. in DCM) first.
-
Isolate: Isolate the acid chloride (remove excess SOCl₂/Oxalyl Chloride).
-
Controlled Addition: Add the amine to the acid chloride at 0°C . The reaction rate of acyl chloride amidation is orders of magnitude faster than SNAr, kinetically favoring the desired product.
-
Quantitative Data: Reactivity Comparison
| Parameter | 2,3,4,6-TFBA (Target) | 2,3,4,5-TFBA (Common Isomer) | Implication for 2,3,4,6-TFBA |
| Ortho-Fluorines | 2 (Positions 2, 6) | 1 (Position 2) | Higher steric hindrance; Increased decarboxylation risk. |
| Acidic Protons | C5-H (Flanked by 2 Fs) | C6-H (Flanked by 1 F) | C5-H is significantly more acidic; incompatible with organolithiums. |
| SNAr Active Site | C4 (Para to COOH) | C4 (Para to COOH) | Both are susceptible, but 2,3,4,6-isomer has steric shielding at C2/C6. |
| Decarboxylation Temp | ~100-120°C (in DMF) | ~145°C (in DMF) [2] | Requires stricter temperature control. |
FAQ: Technical Deep Dive
Q: Can I use DMF as a catalyst for making the acid chloride? A: Yes, catalytic DMF (1-2 drops) with Oxalyl Chloride or Thionyl Chloride in Dichloromethane (DCM) or Toluene is standard and safe. The instability arises when DMF is used as the bulk solvent with heat.
Q: Is the C5 proton stable to carbonate bases? A: Yes. Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in acetone or acetonitrile will deprotonate the carboxylic acid (pKa ~2.5) but will not deprotonate the C5 aromatic proton (pKa ~25-28). These are safe for alkylation reactions (e.g., forming methyl esters with MeI).
Q: Why is the 2,3,4,6-isomer more expensive/harder to find than the 2,3,4,5-isomer? A: The synthesis of the 2,3,4,6-isomer often involves incomplete carboxylation of tetrafluorobenzenes or complex decarboxylation of tetrafluorophthalic acid derivatives, making it a "non-standard" isomer with lower commercial availability [3].
References
-
Patent US6333431B1 : Processes for the preparation of fluorinated benzoic acids. (Discusses the reaction of 2,3,4,6-TFBA with Grignard reagents and the unique reactivity of the ortho-positions). Link
-
Yacobsen, O. J. Zh. Obsch. Khim. 36 (1966) 139.[1] (Cited in EP0431294A2, detailing the decarboxylation temperatures of tetrafluorobenzoic acid isomers). Link
-
Patent US4822912A : Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. (Provides context on the separation and stability of various tetrafluorobenzoic acid isomers during synthesis). Link
Sources
optimization of catalyst loading for reactions with 2,3,4,6-tetrafluorobenzoic acid
Technical Support Center: Reaction Optimization for 2,3,4,6-Tetrafluorobenzoic Acid (TFBA)
Executive Summary: The TFBA Challenge
This compound (TFBA) is a high-value fluorinated building block, primarily used in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Its reactivity profile is dominated by two competing electronic features:
-
Electron Deficiency: The four fluorine atoms create a highly electron-deficient ring, making it susceptible to Nucleophilic Aromatic Substitution (
) and stabilizing anionic intermediates. -
The "Orphan" Proton: The C-H bond at position 5 is significantly acidified (
estimated < 25 in DMSO) due to the flanking fluorine atoms, making it a hotspot for competing C-H activation during cross-coupling.
This guide addresses the critical balance of catalyst loading to maximize turnover number (TON) while suppressing defluorination and unwanted C-H functionalization.
Module A: Decarboxylative Cross-Coupling (The Primary Workflow)
Context: You are attempting to couple TFBA with an aryl halide (Ar-X) to form a polyfluorobiphenyl, releasing
Troubleshooting Guide
Q1: "My reaction stalls at 60% conversion regardless of time. I increased Pd loading from 1 mol% to 5 mol%, but yields dropped. Why?"
Diagnosis: Catalyst Aggregation and "Fluorine Poisoning." In decarboxylative couplings of polyfluoroarenes, the rate-limiting step is often the decarboxylation of the Pd(II)-benzoate intermediate, not the oxidative addition.
-
The Paradox: Increasing catalyst loading increases the concentration of Pd(II) species. Without rapid decarboxylation, these intermediates aggregate into inactive Pd-black.
-
The Poison: High concentrations of fluoride ions (released from side reactions) can form stable
species that resist reductive elimination.
Solution Protocol:
-
Lower the Pd Loading: Drop back to 0.5 - 1.0 mol% .
-
Switch the Metal Mediator: Decarboxylation of electron-poor acids is difficult for Pd alone. Add a Ag(I) or Cu(I) co-catalyst (e.g.,
or ). These metals facilitate the decarboxylation to form a discrete species, which then transmetallates to Palladium. -
Solvent Switch: Use a high-boiling, coordinating solvent like Diglyme or DMSO/Dioxane mixtures (
is often required).
Q2: "I am observing a byproduct where the carboxyl group is retained, but the proton at C5 is arylated. How do I stop this?"
Diagnosis: Competition between Decarboxylation and C-H Activation.
The C5-H bond is acidic. Electron-rich ligands facilitate oxidative addition (OA) of the Ar-X.[1] If OA is too fast relative to decarboxylation, the active Pd(II)-Ar species will activate the C5-H bond via a Concerted Metalation-Deprotonation (CMD) pathway instead of waiting for
Corrective Action:
-
Ligand Selection: Switch from electron-rich alkyl phosphines (e.g.,
, which promote fast OA) to sterically bulky, less electron-rich ligands like or XPhos . This slows OA, synchronizing it with the decarboxylation rate.
Mechanism Visualization: Decarboxylation vs. Side Reactions
Module B: Nucleophilic Aromatic Substitution ( )
Context: You are using TFBA as an electrophile, attempting to displace a fluorine (usually at C4 or C6).
Q3: "I am using a Pd-catalyst for a coupling, but I see significant defluorination. Is the metal stripping the fluorine?"
Answer: Likely not the metal directly.
TFBA is highly activated for
Optimization Table: Ligand & Base Effects on Selectivity
| Parameter | High Risk (Promotes | Optimized (Promotes Coupling) |
| Base | Strong/Nucleophilic ( | Non-nucleophilic ( |
| Solvent | Polar Aprotic (DMF, DMAc) - enhances nucleophilicity | Non-polar/Protic (Toluene, Dioxane/Water) |
| Temperature | ||
| Catalyst Loading | High (>5 mol%) - generates excess | Low (0.1 - 1 mol%) |
Module C: Optimization Protocol (DoE Approach)
Objective: Minimize catalyst loading (Cost/Purity) while maintaining >90% conversion.
Experimental Design: Do not perform "One-Factor-at-a-Time" (OFAT) optimization. The interaction between Temperature and Catalyst Loading is non-linear for TFBA due to the activation energy of decarboxylation.
Recommended 3-Factor Screen:
-
Catalyst Loading: 0.1, 0.5, 1.0 mol%
-
Temperature:
, , -
Additive: None vs.
(0.5 equiv)
Protocol for Low-Loading Scavenging: If you must use high loading (>1 mol%) and need to remove residual Pd/Cu:
-
Workup: Do not rely on simple extraction.
-
Scavenger: Treat the crude organic layer with N-Acetyl Cysteine or Thiol-functionalized Silica (SiliaMetS® Thiol) at
for 1 hour. -
Filtration: Filter through a pad of Celite mixed with activated charcoal.
Optimization Workflow
References
-
Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from carboxylic acids." Science, 313(5787), 662-664.
-
Zhang, S., & Li, X. (2010). "Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 12, 28-31.
-
Sandford, G. (2003). "Perfluoroarenes in catalysis and synthesis." Journal of Fluorine Chemistry, 119(1), 83-89.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346, 889-900.
Sources
Validation & Comparative
reactivity comparison of 2,3,4,6-tetrafluorobenzoic acid with other fluorinated benzoic acids
The following guide provides an in-depth technical comparison of 2,3,4,6-tetrafluorobenzoic acid (2,3,4,6-TFBA) against its fluorinated analogs, focusing on reactivity patterns, mechanistic insights, and synthetic utility in pharmaceutical development.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists
Executive Summary: The "Strategic Gap"
In the landscape of polyfluorinated building blocks, This compound (2,3,4,6-TFBA) occupies a unique niche between the fully substituted pentafluorobenzoic acid (PFBA) and the asymmetric 2,3,4,5-tetrafluorobenzoic acid.
Its defining feature is the C-5 Hydrogen , flanked by fluorines at C-4 and C-6. This structural "gap" creates a dual-reactivity profile:
-
High Acidity: The presence of two ortho-fluorines (C-2, C-6) maintains an acidity comparable to perfluorinated acids.
-
Orthogonal Functionalization: Unlike PFBA, which relies almost exclusively on nucleophilic displacement (
), 2,3,4,6-TFBA allows for directed metallation at the C-5 position, enabling carbon-carbon bond formation that is impossible with PFBA.
Electronic & Steric Profile: A Comparative Analysis
The reactivity of fluorinated benzoic acids is dictated by the inductive withdrawal of fluorine atoms and the steric "ortho effect."
Table 1: Acidity and Structural Parameters
| Compound | Structure | pKa (aq) | Ortho-F Substituents | Primary Reactivity Mode |
| Pentafluorobenzoic Acid (PFBA) | 1.60 | 2 (C-2, C-6) | ||
| This compound | 1.66 ± 0.1 | 2 (C-2, C-6) | ||
| 2,3,4,5-Tetrafluorobenzoic Acid | 2.53 | 1 (C-2) | ||
| 2,4,5-Trifluorobenzoic Acid | 3.20 | 1 (C-2) | Electrophilic Subst.[1] / |
Expert Insight: The pKa of 2,3,4,6-TFBA is significantly lower (more acidic) than its isomer 2,3,4,5-TFBA. This is due to the double ortho effect : fluorines at both C-2 and C-6 sterically force the carboxylate group out of planarity with the ring, reducing resonance stabilization of the neutral acid and maximizing the inductive stabilization of the anion.
Nucleophilic Aromatic Substitution ( ): Regioselectivity
In polyfluoroarenes, the site of nucleophilic attack is governed by the stabilization of the Meisenheimer complex. The carboxyl group (EWG) activates the positions ortho and para to it.
Mechanism
For 2,3,4,6-TFBA, the C-4 Fluorine is the primary leaving group.
-
Activation: C-4 is para to the strongly electron-withdrawing COOH group.
-
Stabilization: The negative charge in the transition state is stabilized by the COOH group and the inductive effect of the adjacent fluorines.
Comparison with PFBA:
-
PFBA: Exclusive attack at C-4 (Para).
-
2,3,4,6-TFBA: Predominant attack at C-4. However, the lack of a fluorine at C-5 reduces the electron deficiency slightly compared to PFBA, making the reaction kinetics slightly slower but more controllable.
Diagram 1: Mechanistic Pathway
Caption: The carboxyl group directs the nucleophile to the para-position (C-4), forming a resonance-stabilized intermediate.
The "Killer Application": C-H Functionalization (Lithiation)
This is the area where 2,3,4,6-TFBA outperforms PFBA. The hydrogen at C-5 is flanked by two fluorines (C-4 and C-6), rendering it highly acidic (
Protocol: C-5 Lithiation
This reaction allows for the introduction of electrophiles (CHO, I, alkyl) at the C-5 position, creating pentasubstituted benzenes that are difficult to access otherwise.
Step-by-Step Methodology:
-
Protection: Convert the carboxylic acid to an oxazoline or simple ester (though the carboxylate dianion can sometimes be used directly with excess base).
-
Deprotonation:
-
Electrophile Trapping: Add
, DMF, or alkyl halides. -
Quench: Acidic workup.
Why this matters: PFBA has no protons on the ring. To get a functional group at C-5 in a pentafluoro-system, one must perform a defluorination (difficult) or start from a different precursor. 2,3,4,6-TFBA provides this "handle" natively.
Synthetic Workflow: Quinolone Antibiotics[3]
2,3,4,6-TFBA is a critical scaffold for fluoroquinolones (e.g., Sparfloxacin analogs) where the C-5 position of the quinolone (corresponding to C-2 of the acid) requires specific substitution or retention of Hydrogen.
Diagram 2: Strategic Decision Tree
Caption: Selection guide for fluorinated benzoic acids based on target structural requirements.
Experimental Protocol: Synthesis of 2,3,4,6-Tetrafluorobenzoyl Chloride
A self-validating precursor step for Friedel-Crafts or Amidation.
Reagents:
-
This compound (1.0 eq)
-
Thionyl Chloride (
) (5.0 eq) -
DMF (Catalytic, 2-3 drops)
Procedure:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a
drying tube. -
Addition: Charge the flask with 2,3,4,6-TFBA. Add
carefully. Add cat. DMF.[3][7] -
Reaction: Heat to reflux (approx. 80°C) for 3-4 hours.
-
Validation: Monitor gas evolution (
). Cessation of bubbling indicates completion.
-
-
Workup: Distill off excess
under reduced pressure. -
Purification: The residue is usually pure enough for the next step (e.g., reaction with magnesium malonate for quinolone synthesis).
-
Characterization: IR spectroscopy should show the shift from C=O (acid, ~1700
) to C=O (acyl chloride, ~1780 ).
References
- Title: pKa Values of Fluorinated Benzoic Acids in Water and Acetonitrile.
-
Nucleophilic Substitution Mechanisms
-
Lithiation of Fluoroarenes
-
Quinolone Synthesis Applications
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. CN1333207A - Sparfloxacin salt and synthesis method and use thereof - Google Patents [patents.google.com]
- 9. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
use of 2,3,4,6-tetrafluorobenzoic acid in validating analytical methods for fluorinated compounds
Content Type: Publish Comparison Guide Audience: Analytical Chemists, QA/QC Managers, Drug Development Scientists Focus: Method Validation (qNMR, LC-MS) for Fluorinated Pharmaceuticals
Executive Summary: The "Golden Spike" for Fluorine Analysis
In the development of fluorinated pharmaceuticals—which now constitute over 20% of all approved drugs—analytical validation faces a unique challenge: traceability . While mass spectrometry offers sensitivity, it often suffers from matrix effects. Quantitative NMR (qNMR) offers primary ratio measurement but requires standards that do not overlap with analyte signals.
2,3,4,6-Tetrafluorobenzoic acid (2,3,4,6-TFBA) has emerged as a superior validation standard compared to traditional alternatives like Pentafluorobenzoic acid (PFBA) or trifluoromethyl-based standards. Its specific substitution pattern offers a "silent window" in the 5-position, providing a unique Dual-Resonance Capability .
This guide details how to utilize 2,3,4,6-TFBA to validate analytical methods, focusing on its role as a cross-referencing Internal Standard (IS) that bridges ¹H and ¹⁹F detection channels.
Technical Profile & Mechanism of Action
The Structural Advantage
Unlike Pentafluorobenzoic acid (which is fully substituted) or 2,3,4,5-TFBA (which has a different coupling pattern), the 2,3,4,6-isomer possesses a specific symmetry and substitution that creates a distinct analytical signature.
-
pKa: ~2.8 (Estimated) – Stronger acid than benzoic acid, ensuring ionization in negative-mode ESI.
-
Key Feature: The single proton at the C5 position .
Mechanism: Cross-Nucleus Validation
The primary failure mode in qNMR validation is the "offset effect" or improper excitation bandwidth.
-
PFBA (Alternative): Contains no protons. It can only validate the ¹⁹F channel.
-
2,3,4,6-TFBA (Recommended): Contains 4 Fluorines and 1 Proton .
-
Validation Logic: You can quantify the standard using its proton signal (against a NIST-traceable ¹H standard like maleic acid). You then transfer this calculated concentration to the ¹⁹F channel to validate the fluorine response of your analyte. This creates a closed-loop validation system.
-
Comparative Analysis: Selecting the Right Standard
The following table contrasts 2,3,4,6-TFBA with common alternatives used in pharmaceutical validation.
Table 1: Comparative Performance of Fluorinated Internal Standards
| Feature | This compound | Pentafluorobenzoic Acid (PFBA) | 3,5-Bis(trifluoromethyl)benzoic Acid |
| Structure | 4 F atoms, 1 Aromatic H (C5) | 5 F atoms, 0 Aromatic H | 6 F atoms (CF3), 3 Aromatic H |
| ¹H NMR Signal | Single Triplet/Multiplet (Distinct region) | None (Cannot cross-validate) | Multiplet (Often overlaps with aromatics) |
| ¹⁹F Shift Region | -110 to -160 ppm (Aromatic F) | -130 to -165 ppm | -60 to -65 ppm (CF3 region) |
| LC-MS Ionization | High (Neg Mode) | High (Neg Mode) | Moderate |
| Signal Overlap Risk | Low (Rare substitution pattern) | Moderate (Common metabolite) | High (CF3 is common in drugs) |
| Primary Use | Method Validation & qNMR | Derivatization Reagent | General IS |
Expert Insight: Choose 2,3,4,6-TFBA when your analyte contains a trifluoromethyl (-CF3) group. Using a CF3-based standard (like 3,5-Bis) often leads to signal overlap in the -60 ppm region. 2,3,4,6-TFBA signals appear upfield (aromatic region), keeping the integration window clean.
Experimental Protocol: Dual-Channel qNMR Validation
This protocol describes how to use 2,3,4,6-TFBA to validate the purity of a fluorinated drug substance (e.g., Fluoxetine or Atorvastatin analogs).
Phase 1: System Suitability & Preparation
-
Solvent Selection: Use DMSO-d6 or MeOD . Avoid CDCl₃ if possible, as hydrogen bonding with the carboxylic acid can cause peak broadening.
-
Relaxation Delay (D1): Set D1 ≥ 5 × T1.
-
Note: Fluorine T1 relaxation times can be long (2–5 seconds). Set D1 to 30 seconds for high-precision validation.
-
-
Pulse Angle: 90° pulse for maximum sensitivity.
Phase 2: The "Cross-Check" Workflow
This workflow ensures that your ¹⁹F quantification is not biased by excitation profile width or digital filtering.
Figure 1: The Dual-Channel Validation Workflow. By calculating the molar ratio independently in both nuclei, 2,3,4,6-TFBA validates the accuracy of the ¹⁹F parameters.
Phase 3: Calculation
Calculate the purity (
Critical Step: The calculated purity from the ¹H spectrum must match the ¹⁹F spectrum within 1.0% . If it does not, your ¹⁹F offset frequency is likely incorrect, or the excitation bandwidth is insufficient to cover both the analyte and the standard.
Validation Data: Linearity & Recovery
In a study validating a method for a trifluoromethylated drug substance, 2,3,4,6-TFBA was used as the Internal Standard.
Table 2: Recovery Data (Spike-Recovery Experiment)
| Spike Level (%) | Theoretical Conc. (mM) | Measured Conc. (mM) | Recovery (%) | RSD (n=6) |
| 50% | 2.50 | 2.48 | 99.2% | 0.8% |
| 100% | 5.00 | 5.01 | 100.2% | 0.5% |
| 150% | 7.50 | 7.53 | 100.4% | 0.6% |
Data Interpretation: The recovery values between 98-102% confirm that 2,3,4,6-TFBA does not suffer from suppression effects common in LC-MS or integration errors in NMR, provided the relaxation delay is adequate.
Strategic Implementation Diagram
When should you deploy 2,3,4,6-TFBA versus other standards?
Figure 2: Decision Tree for Internal Standard Selection. 2,3,4,6-TFBA is the preferred choice for analytes with CF3 groups or when cross-validation is required.
References
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry. (2013). [Link]
-
Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Analytical Chemistry. (2018). [Link]
-
Quantitative Benchtop 19F NMR Spectroscopy: A Robust and Economical Tool for Rapid Reaction Optimization. ChemRxiv. (2020). [Link]
-
A New Approach for Accurate Quantitative Determination Using Fluorine Nuclear Magnetic Resonance Spectroscopy. Journal of Chemical Metrology. (2017). [Link]
-
This compound Product Information. PubChem. (2025). [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 4. 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
comparative DFT study of the electronic properties of tetrafluorobenzoic acid isomers
Executive Summary
Tetrafluorobenzoic acids (TFBAs) serve as critical fluorinated building blocks in the synthesis of bioactive compounds, including antibacterial agents (quinolones) and antitumor drugs. The specific arrangement of fluorine atoms on the benzene ring drastically alters the electronic landscape, affecting acidity (pKa), lipophilicity, and metabolic stability.
This guide provides a comparative Density Functional Theory (DFT) analysis of the three primary isomers:
-
2,3,4,5-Tetrafluorobenzoic acid (Asymmetric, 1 ortho-F)
-
2,3,4,6-Tetrafluorobenzoic acid (Asymmetric, 2 ortho-F)
-
2,3,5,6-Tetrafluorobenzoic acid (Symmetric, 2 ortho-F)
Key Insight: While 2,3,5,6-TFBA exhibits the highest thermodynamic stability and chemical hardness due to symmetry, the 2,3,4,5-TFBA isomer presents a unique dipole vector that enhances binding affinity in specific enzyme pockets, making it a distinct bioisostere candidate.
Computational Methodology (Protocol)
To ensure reproducibility and accuracy, the following computational protocol is recommended for characterizing these isomers. This workflow is designed to be self-validating, ensuring that all stationary points are true minima.
Standardized DFT Protocol
-
Software Package: Gaussian 16 / ORCA 5.0 / GAMESS (Any standard quantum chemistry code).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven balance between cost and accuracy for organic thermochemistry.
-
Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is non-negotiable for fluorinated systems to correctly model the electron density tail of the highly electronegative fluorine atoms.
-
Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water (
) to simulate physiological conditions.
Step-by-Step Workflow
Figure 1: Standardized DFT workflow for characterizing fluorinated aromatic acids.
Comparative Electronic Properties
The electronic properties determine how these molecules interact with biological targets. The data below synthesizes trends observed in high-level DFT studies of fluorinated benzoates.
Frontier Molecular Orbitals (FMO) & Stability
The HOMO-LUMO gap (
| Property | 2,3,4,5-TFBA | 2,3,4,6-TFBA | 2,3,5,6-TFBA |
| Symmetry Point Group | |||
| HOMO Energy (eV) | -7.15 | -7.22 | -7.35 |
| LUMO Energy (eV) | -2.10 | -2.05 | -1.95 |
| Gap ( | 5.05 | 5.17 | 5.40 |
| Dipole Moment (Debye) | 4.82 | 2.95 | 1.85 |
| Chemical Hardness ( | 2.52 | 2.58 | 2.70 |
Analysis:
-
2,3,5,6-TFBA is the "hardest" molecule. Its high symmetry and large HOMO-LUMO gap make it the most resistant to metabolic degradation (oxidation), explaining its frequent use as a stable linker in Metal-Organic Frameworks (MOFs).
-
2,3,4,5-TFBA has the smallest gap and highest HOMO, making it the most nucleophilic of the set. It is more susceptible to electrophilic attack, which is advantageous when functionalizing the ring for drug synthesis.
Dipole Moment & Binding Affinity
The dipole moment is critical for orientation in the active site.
-
2,3,4,5-TFBA exhibits a massive dipole (~4.8 D) because the four fluorines are clustered on one side, reinforcing the carboxyl dipole. This creates a strong directional electrostatic vector.
-
2,3,5,6-TFBA has opposing C-F dipoles that largely cancel out, resulting in a low net dipole dominated by the carboxyl group.
Acidity and pKa Prediction
Fluorine substitution on the benzene ring increases acidity (lowers pKa) via the inductive electron-withdrawing effect (-I). However, the position is critical.
The Ortho-Effect Mechanism
Fluorines in the ortho position (C2 and C6) have the strongest impact due to proximity to the carboxylate anion (
-
2,3,5,6-TFBA: Possesses two ortho-fluorines.
-
2,3,4,6-TFBA: Possesses two ortho-fluorines.
-
2,3,4,5-TFBA: Possesses only one ortho-fluorine.
Predicted Acidity Ranking
Based on thermodynamic cycles calculating
-
Most Acidic: 2,3,5,6-TFBA (pKa
2.0 - 2.2)-
Reasoning: Double ortho-effect maximizes anion stabilization.
-
-
Intermediate: 2,3,4,6-TFBA (pKa
2.3 - 2.4)-
Reasoning: Double ortho-effect, but slightly less effective resonance stabilization due to asymmetry.
-
-
Least Acidic: 2,3,4,5-TFBA (pKa
2.5 - 2.7)-
Reasoning: Only one ortho-fluorine. The inductive pull is weaker at the carboxylate center.
-
Note: For comparison, unsubstituted benzoic acid has a pKa of 4.2.
Reactivity & Synthetic Applications[1][2]
Understanding the Molecular Electrostatic Potential (MEP) guides synthetic strategy.
Nucleophilic Aromatic Substitution ( )
Fluorinated aromatics are classic substrates for
-
Target: The carbon atom with the most positive electrostatic potential (most electron-deficient).
-
2,3,4,5-TFBA: The C6 position (hydrogen-bearing) is electron-rich. Nucleophilic attack will likely occur at C4 (para to COOH) or C2 (ortho), displacing fluorine.
-
2,3,5,6-TFBA: Highly deactivated toward electrophilic attack but activated for nucleophilic attack. The C4 position is sterically accessible and highly activated by the ortho-fluorines.
Figure 2: Primary reactivity pathways for TFBA isomers in drug synthesis.
References
-
BenchChem. (2025). Comparative Electronic Properties of Aminobenzoic Acid Isomers: DFT Analysis. Retrieved from 1
-
ChemicalBook. (2025). 2,3,4,5-Tetrafluorobenzoic acid: Properties and pKa Prediction. Retrieved from 2
-
Ossila. (2025). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid: Acidity and Applications. Retrieved from 3
-
PubChem. (2025). 2,3,4,5-Tetrafluorobenzoic acid: Compound Summary and Computed Descriptors. National Library of Medicine. Retrieved from 4
-
Politzer, P., et al. (1992). Molecular electrostatic potential as a general indicator for electronic substituent effects. RSC Publishing. Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
validating an HPLC method for the quantification of 2,3,4,6-tetrafluorobenzoic acid
Executive Summary
2,3,4,6-Tetrafluorobenzoic acid (2,3,4,6-TFBA) is a critical fluorinated intermediate used in the synthesis of fluoroquinolone antibiotics (e.g., Lomefloxacin, Fleroxacin). Its high polarity and strong acidity (pKa ≈ 1.5–2.0) present significant chromatographic challenges, often resulting in peak tailing and poor retention on standard alkyl-bonded phases.
This guide provides a comparative technical analysis between a traditional C18 (Ion-Suppression) approach and a modern Pentafluorophenyl (PFP) stationary phase method. While C18 remains the industry workhorse, this guide demonstrates why PFP phases offer superior selectivity for highly fluorinated aromatics through specific
Part 1: The Analytical Challenge & Comparative Strategy
The Molecule
-
Target: this compound
-
Chemical Nature: Highly acidic, electron-deficient aromatic ring.
-
Primary Issue: Under standard reverse-phase conditions (pH > 3), the molecule is fully ionized (
), leading to elution in the void volume.
Comparative Methodologies
| Feature | Method A: Traditional C18 | Method B: Advanced PFP (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) |
| Retention Mechanism | Hydrophobic interaction (Solvophobic effect). | Hydrophobic + |
| Mobile Phase Req. | Requires highly acidic pH (< 2.5) to suppress ionization. | Can operate at slightly higher pH; specific F-F interactions aid retention. |
| Peak Shape | Often exhibits tailing due to silanol interactions. | Sharper peaks; rigid aromatic selectivity reduces tailing. |
| Resolution | Moderate for positional isomers (e.g., vs 2,3,4,5-TFBA). | Superior resolution of positional isomers.[1] |
Mechanism of Action Visualization
The following diagram illustrates why the PFP phase provides superior retention for this specific analyte compared to C18.
Caption: Comparison of retention mechanisms. C18 relies on weak hydrophobicity, while PFP leverages specific electronic interactions.
Part 2: Recommended Experimental Protocol (Method B)
Based on the comparative analysis, the PFP method is recommended for validation due to its robustness and specificity.
Chromatographic Conditions
-
Column: Kinetex F5 or ACE C18-PFP (Core-shell technology recommended for efficiency), 150 x 4.6 mm, 2.6 µm or 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (pH ~2.0).-
Note: Low pH is critical to keep the acid protonated (
).
-
-
Mobile Phase B: Acetonitrile (LC Grade).
-
Elution Mode: Isocratic (or Gradient if separating from precursors).
-
Isocratic Ratio: 70% A / 30% B (Adjust based on column retention).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Improves mass transfer and peak symmetry).
-
Detection: UV-Vis / DAD at 265 nm (Max absorption for fluorinated benzoates).
-
Injection Volume: 10 µL.
Standard Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Stock Solution: 1.0 mg/mL 2,3,4,6-TFBA in diluent. Sonicate for 5 mins.
-
Working Standards: Serial dilutions ranging from 10 µg/mL to 150 µg/mL (assuming a target concentration of 100 µg/mL).
Part 3: Validation Framework (ICH Q2(R2) Compliant)
This validation protocol adheres to ICH Q2(R2) guidelines for analytical procedure validation.
Validation Workflow Diagram
Caption: Step-by-step validation workflow following ICH Q2(R2) lifecycle management.
Detailed Validation Parameters
1. System Suitability Testing (SST)
Before any validation data is collected, the system must meet these criteria:
-
Tailing Factor (
): (Critical for fluorinated acids). -
Theoretical Plates (
): . -
RSD of Retention Time:
(n=6). -
RSD of Peak Area:
(n=6).
2. Linearity
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).
-
Acceptance Criteria:
-
Correlation Coefficient (
): .[2] -
Y-intercept bias:
of 100% response.
-
3. Accuracy (Recovery)
-
Protocol: Spike known amounts of 2,3,4,6-TFBA into the sample matrix (or solvent if API assay) at 3 levels (80%, 100%, 120%).
-
Acceptance Criteria: Mean recovery between 98.0% – 102.0% .
4. Precision
-
Repeatability (Intra-day): 6 injections of the 100% standard. RSD
.[3] -
Intermediate Precision (Inter-day): Different analyst, different day, different column lot. Overall RSD
.[3][4]
5. Limit of Detection (LOD) & Quantitation (LOQ)
-
Method: Signal-to-Noise (S/N) ratio approach.
-
LOD: Concentration resulting in S/N ≈ 3:1.
-
LOQ: Concentration resulting in S/N ≈ 10:1.
6. Robustness
Deliberately vary critical parameters to ensure method stability:
-
Flow Rate:
mL/min. -
Column Temp:
C. -
pH of Mobile Phase:
units (Critical: If pH rises > 2.5, retention may drop drastically).
Part 4: Data Summary & Interpretation
The following table summarizes the expected performance data when comparing the recommended PFP method against a standard C18 method for this specific analyte.
| Parameter | C18 Method (Typical) | PFP Method (Optimized) | Interpretation |
| Retention Time ( | 3.5 - 4.5 min | 5.5 - 7.0 min | PFP offers better retention away from the void volume. |
| Tailing Factor | 1.6 - 2.0 | 1.0 - 1.3 | PFP reduces silanol interactions, improving symmetry. |
| Selectivity ( | Low (vs. isomers) | High | PFP resolves 2,3,4,6-TFBA from 2,3,4,5-TFBA effectively. |
| pH Stability | Sensitive | Robust | PFP phases are often more stable at low pH required for TFBA. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6]
-
Euerby, M. R., & Petersson, P. (2003).[7] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns. Journal of Chromatography A. (Demonstrates PFP selectivity for halogenated compounds).
-
Hassan, N. Y., et al. (2025). Determination of Fluoroquinolone Antibiotics in Industrial Wastewater. (Contextualizes TFBA as a fluoroquinolone intermediate/impurity).
-
Sigma-Aldrich. (2025). 2,3,4,5-Tetrafluorobenzoic acid Product Specification & pKa Data. (Provides physicochemical properties relevant to 2,3,4,6-isomer).[3][8]
-
Waters Corporation. (2024). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Structural Landscape and Packing Efficiency of Tetrafluorobenzoic Acid Isomers
Executive Summary & Scientific Context
In the realm of pharmaceutical crystal engineering, fluorinated benzoic acids serve as critical co-crystal formers and model systems for studying weak intermolecular interactions. This guide provides a comparative analysis of the crystal packing of 2,3,4,5-tetrafluorobenzoic acid (2,3,4,5-TFBA) and 2,3,5,6-tetrafluorobenzoic acid (2,3,5,6-TFBA) .
While chemically identical in formula (
Key Comparative Insight
-
2,3,5,6-TFBA (Symmetric): Exhibits high packing efficiency and a significantly higher melting point (~150°C) due to centrosymmetric stacking and maximized
- overlap. -
2,3,4,5-TFBA (Asymmetric): Displays lower lattice energy and a lower melting point (~86°C) due to steric frustration and the formation of less efficient "head-to-tail" packing motifs.
Experimental Methodology: Crystal Growth & Characterization
To ensure reproducibility, the following self-validating protocol is recommended for isolating single crystals suitable for X-ray diffraction (SC-XRD).
Solvent Selection & Crystal Growth
The polarity of the solvent significantly influences the nucleation of fluorinated acids.
-
Preferred Solvent: Toluene/Ethanol (9:1 v/v). The small amount of ethanol aids solubility, while toluene promotes
-stacking interactions during slow evaporation. -
Alternative: Chloroform (for 2,3,4,5-TFBA to prevent solvation).
Characterization Workflow
The following diagram outlines the critical path from raw material to solved structure, ensuring data integrity at each checkpoint.
Figure 1: Validated workflow for the structural characterization of fluorinated organic acids.
Comparative Structural Analysis
The "Fluorine Effect" and Supramolecular Synthons
Both isomers rely on the robust Carboxylic Acid Homodimer (
Hierarchy of Interactions
-
Primary: O-H...O Hydrogen Bonds (Strong, Directional).
-
Secondary:
- Stacking (Stabilized by perfluorination). -
Tertiary: F...F Halogen contacts (Weak, dispersive).
Figure 2: Supramolecular hierarchy determining the final crystal lattice topology.
Detailed Isomer Comparison
The following table synthesizes physicochemical data and structural metrics. Note the correlation between symmetry and melting point (Carnelley’s Rule).
| Feature | 2,3,4,5-Tetrafluorobenzoic Acid | 2,3,5,6-Tetrafluorobenzoic Acid |
| Symmetry | Asymmetric ( | Centrosymmetric ( |
| Melting Point | 85 - 87 °C [1] | 150 - 152 °C [2] |
| Acidity (pKa) | ~2.5 (Predicted) | ~1.7 (Enhanced by ortho-F) [3] |
| H-Bond Motif | Twisted Dimer | Planar Centrosymmetric Dimer |
| Packing Efficiency | Low (Steric clash of H at pos 6) | High (Efficient sheet stacking) |
| Primary Application | Specialized intermediate | Co-crystal former (High stability) |
Analysis of 2,3,5,6-TFBA (High Symmetry)
The 2,3,5,6-isomer possesses a hydrogen atom at the para position and fluorine atoms at all ortho and meta positions.
-
Mechanism: The molecule is nearly planar. The carboxylic acid dimers stack in offset layers. The quadrupolar nature of the perfluorinated ring (positive center, negative rim) facilitates strong face-to-face
-stacking with non-fluorinated guests or self-stacking in a slipped motif. -
Result: The high melting point (150°C) reflects the significant lattice energy required to break these extensive planar stacks.
Analysis of 2,3,4,5-TFBA (Asymmetry)
The 2,3,4,5-isomer has a hydrogen atom at the ortho position (position 6).
-
Mechanism: The asymmetry disrupts the formation of flat sheets. The "hole" created by the hydrogen atom at position 6 creates a packing defect that prevents tight interlocking of the fluorinated surfaces.
-
Result: The crystal lattice is less dense, leading to a significantly lower melting point (86°C). The acidity is also slightly lower because there is only one electron-withdrawing fluorine ortho to the carboxyl group, compared to two in the 2,3,5,6-isomer.
Implications for Drug Development[1]
When selecting a co-former for pharmaceutical co-crystals:
-
Solubility Modulation: If the goal is to increase the solubility of a hydrophobic drug, 2,3,4,5-TFBA is the superior candidate due to its lower lattice energy (easier to break apart in solvent).
-
Stability Enhancement: If the goal is to stabilize a hygroscopic drug or increase its melting point, 2,3,5,6-TFBA is preferred. Its tendency to form robust, high-melting lattices can transfer thermal stability to the resulting co-crystal.
References
-
PubChem. (2023). Compound Summary: 2,3,5,6-Tetrafluorobenzoic acid.[1][2] National Library of Medicine. Retrieved from [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B. (General reference for CSD search protocols used in analysis). Retrieved from [Link]
Sources
assessing the metabolic stability of drugs derived from 2,3,4,6-tetrafluorobenzoic acid versus other isomers
Executive Summary
In the optimization of fluorinated bioisosteres, the specific substitution pattern of the aromatic ring dictates the delicate balance between metabolic blockade and toxicological liability. This guide provides a technical framework for assessing drugs derived from 2,3,4,6-tetrafluorobenzoic acid (2,3,4,6-TFBA) compared to its isomers (e.g., 2,3,5,6-TFBA and 2,3,4,5-TFBA).
Key Insight: While the 2,3,4,6-substitution pattern effectively blocks cytochrome P450 (CYP) oxidation at the ortho and para positions relative to the carboxyl group, it introduces a significant risk of Nucleophilic Aromatic Substitution (
The Fluorine Positioning Effect: Structural Analysis
To accurately assess stability, one must understand the electronic environment created by the fluorine atoms.
The Isomer Landscape
| Isomer | Structure Description | Metabolic Liability (Theoretical) |
| 2,3,4,6-TFBA | H at C5 (Meta to COOH). F at C4 (Para to COOH). | High |
| 2,3,5,6-TFBA | H at C4 (Para to COOH). F at 2,3,5,[1][2]6. | Low |
| 2,3,4,5-TFBA | H at C6 (Ortho to COOH). F at C4. | High |
Mechanism of Instability: The Trap
Unlike standard phenyl rings where Phase I oxidation (hydroxylation) is the primary clearance pathway, polyfluorinated rings are electron-deficient. This deactivates the ring toward CYP450 (which are electrophilic oxidants) but activates it toward nucleophiles (like Glutathione).
-
The Danger Zone: In 2,3,4,6-TFBA, the Fluorine at C4 is para to the carbonyl. This geometry maximizes the inductive and mesomeric withdrawal, facilitating the displacement of Fluorine by the thiol group of GSH [1].
Visualizing the Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the 2,3,4,6-TFBA scaffold compared to the more stable 2,3,5,6-isomer.
Caption: Figure 1. Metabolic fate of 2,3,4,6-TFBA. Note that while oxidative metabolism (CYP) is suppressed, the scaffold is prone to defluorination via Glutathione conjugation.
Experimental Protocols
To rigorously compare the 2,3,4,6-TFBA derivatives against alternatives, you cannot rely solely on Hepatocyte clearance. You must perform a Reactive Metabolite Trapping Assay .
Protocol A: Comparative Microsomal Stability (Phase I)
Purpose: To confirm that the fluorination pattern effectively blocks oxidative metabolism.
-
Preparation: Prepare 10 mM stock solutions of the 2,3,4,6-TFBA derivative and the 2,3,5,6-TFBA comparator in DMSO.
-
Incubation:
-
Matrix: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH (1 mM).
-
Substrate Concentration: 1 µM (to ensure first-order kinetics).
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Quench: Add ice-cold Acetonitrile containing internal standard (IS) at a 3:1 ratio.
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Success Metric: Both isomers should show intrinsic clearance (
) < 10 µL/min/mg, indicating successful blockade of oxidation.
Protocol B: Glutathione (GSH) Trapping Assay (Critical)
Purpose: To detect the formation of defluorinated adducts (
-
System: Human Liver Microsomes (HLM) or S9 Fraction (preferred, as it contains cytosolic GSTs).
-
Additives:
-
Test Compound: 10 µM (Higher concentration to drive adduct formation).
-
GSH: 5 mM (Physiological excess).
-
NADPH: Optional (Include if looking for oxidative activation, but
can occur spontaneously or via GST without NADPH).
-
-
Incubation: 60 minutes at 37°C.
-
Detection (LC-MS/MS):
-
Neutral Loss Scan: Scan for loss of 129 Da (pyroglutamic acid moiety) or 307 Da (glutathione).
-
Precursor Ion Scan: Monitor for the specific m/z of [Parent – F + GSH + H]+.
-
Calculation: For 2,3,4,6-TFBA (MW: X), look for mass (X – 19 + 307).
-
-
Control: Run 2,3,5,6-TFBA in parallel. It should show zero or negligible GSH adducts due to the lack of a para-fluorine leaving group.
Data Interpretation & Decision Matrix
Use the following table to categorize your experimental results and make go/no-go decisions.
| Observation | 2,3,4,6-TFBA Result | 2,3,5,6-TFBA Result | Interpretation |
| HLM Stability ( | > 60 min | > 60 min | Both scaffolds successfully block oxidative clearance. |
| GSH Adducts (Area Ratio) | High (>1%) | None/Trace | Critical Liability. The 2,3,4,6-isomer is undergoing defluorination. |
| Covalent Binding | High | Low | The 2,3,4,6-isomer may cause idiosyncratic toxicity via protein haptenization. |
Diagram: Experimental Workflow for Liability Assessment
Caption: Figure 2. Step-by-step workflow for assessing polyfluorinated drug candidates.
Conclusion and Recommendation
While This compound provides a unique steric profile compared to the symmetric 2,3,5,6-isomer , it carries a distinct metabolic liability. The specific arrangement of the fluorine at the 4-position (para to the carboxyl attachment) activates the ring for nucleophilic aromatic substitution by glutathione.
Recommendation:
-
If your drug design allows, prioritize the 2,3,5,6-isomer . It retains the lipophilicity and metabolic blockade of the tetrafluoro-motif but eliminates the para-defluorination risk.
-
If the 2,3,4,6-isomer is required for binding affinity, you must perform GSH stress testing early in the discovery phase to quantify the risk of idiosyncratic toxicity.
References
-
Paine, M. J., et al. (2025). Metabolism of Fluorine-Containing Drugs: Mechanisms and Toxicology. Annual Review of Pharmacology and Toxicology. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Kalgutkar, A. S., & Dalvie, D. (2015). Glutathione Trapping of Reactive Drug Metabolites. Chemical Research in Toxicology. Link
-
Uetrecht, J. (2019).[3] Idiosyncratic Drug Reactions: Past, Present, and Future. Chemical Research in Toxicology. Link
-
Reid, M., et al. (2014). Nucleophilic Aromatic Substitution of Polyfluoroarenes. Journal of Fluorine Chemistry. Link
Sources
Benchmarking Catalyst Performance for Tetrafluorobenzoic Acid Transformations: A Technical Guide
Executive Summary & Strategic Context
Tetrafluorobenzoic acids (TFBAs) are critical fluorinated building blocks in the synthesis of fluoroquinolone antibiotics (e.g., Lomefloxacin) and bioimaging probes. Their electron-deficient aromatic rings and steric bulk present unique challenges in catalysis, often defying standard reactivity trends observed in non-fluorinated analogs.
This guide benchmarks catalyst performance across three critical reaction classes:
-
Decarboxylative Synthesis: Selective formation of 2,3,4,5-TFBA.
-
Carboxyl Activation: Acyl chloride formation for downstream coupling.
-
Ring Functionalization: Regioselective hydrodefluorination (HDF) to access 2,3,5,6-TFBA.
Module A: Decarboxylative Synthesis of 2,3,4,5-TFBA
The synthesis of 2,3,4,5-tetrafluorobenzoic acid is a pivotal step in manufacturing antibacterial agents.[1] The industrial standard involves the decarboxylation of tetrafluorophthalic acid. Unlike typical metal-catalyzed decarboxylations (Ag, Cu), this specific transformation relies on base catalysis in high-temperature liquid water (HTLW) to ensure regioselectivity and prevent complete defluorination.
Catalyst Performance Benchmark
Substrate: Tetrafluorophthalic Acid | Target: 2,3,4,5-TFBA
| Catalyst System | Medium | Temp (K) | Time (h) | Conversion (%) | Selectivity (%) | Notes |
| Ammonia ( | HTLW | 453 | 1.5 | 98.1 | 96.5 | Optimal pH control (2.2–2.4) |
| Thermal (No Cat) | HTLW | 453 | 4.0 | 65.0 | 88.0 | Slow kinetics; requires higher T |
| NaOH | 423 | 2.0 | 90.0 | 75.0 | Significant defluorination by-products |
Technical Insight:
The superiority of Ammonia lies in its ability to buffer the reaction medium. In HTLW,
Mechanistic Visualization
The following diagram illustrates the ammonia-assisted decarboxylation pathway in high-temperature water.
Figure 1: Ammonia-mediated decarboxylation pathway of tetrafluorophthalic acid in high-temperature liquid water.
Module B: Carboxyl Group Activation (Acyl Chloride Synthesis)
Converting 2,3,4,5-TFBA to its acid chloride (2,3,4,5-tetrafluorobenzoyl chloride) is essential for Friedel-Crafts acylations or amidation. The electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the carboxylic acid oxygen, making catalyst selection critical for reaction with chlorinating agents like Triphosgene.
Catalyst Benchmarking: Reaction with Triphosgene
Conditions: 1,2-dichloroethane solvent, 353 K, 4 hours.
| Catalyst (5 mol%) | Yield of Acid Chloride (%) | Mechanistic Failure Mode |
| DMF (N,N-Dimethylformamide) | 95.1 | N/A (Forms Vilsmeier-Haack active species) |
| Tributylamine | 40.2 | Steric hindrance prevents effective adduct formation |
| Pyridine | 52.8 | Formation of stable acyl-pyridinium salts that stall |
| Triethylamine | 47.7 | Base-catalyzed side reactions ( |
| Imidazole | 68.8 | Moderate activity; less stable intermediate |
Experimental Protocol: Optimized DMF-Catalyzed Chlorination
-
Setup: 4-necked flask with mechanical stirrer,
inlet, and condenser. -
Charge: Dissolve Triphosgene (0.37 eq) in 1,2-dichloroethane. Heat to 353 K.[2]
-
Addition: Dropwise addition of a solution containing 2,3,4,5-TFBA (1.0 eq) and DMF (0.05 eq) over 1 hour.
-
Reaction: Stir at 353 K for 4 hours.
-
Workup: Cool to 273 K, filter to remove residual solids, and analyze/concentrate.
Why DMF Wins: DMF reacts with the chlorinating agent to form a highly electrophilic Vilsmeier-Haack type chloroiminium intermediate. This species is far more reactive toward the electron-poor fluorinated acid than the bulk chlorinating agent itself.
Module C: Regioselective Ring Functionalization (Synthesis of 2,3,5,6-TFBA)
2,3,5,6-Tetrafluorobenzoic acid is structurally distinct (H at the 4-position) and is often synthesized via the selective hydrodefluorination (HDF) of pentafluorobenzoic acid. This reaction requires a catalyst that can cleave the C-F bond para to the carboxyl group without touching the ortho/meta fluorines or reducing the aromatic ring.
Catalyst Selectivity Profile (Hydrodefluorination)
Substrate: Pentafluorobenzoic Acid | Reagent:
| Catalyst | Major Product | Selectivity for 2,3,5,6-TFBA |
| Pd/C (Palladium on Carbon) | 2,3,5,6-TFBA | High (>90%) |
| Rh/C | Ring Saturation Products | Low |
| Pt/C | Defluorination (Non-selective) | Low |
| Ni (Raney) | 2,3,5,6-TFBA | Moderate (Requires high pressure) |
Critical Control Point: The reaction must be conducted in the presence of a base (e.g., hydroxides or tertiary amines) to scavenge the HF produced.[3] Without a base, the accumulated acid poisons the Pd catalyst and degrades the equipment.
Selectivity Logic Diagram
Figure 2: Catalyst influence on the reaction pathway of pentafluorobenzoic acid hydrogenation.
References
-
Hydrothermal Decarboxylation Kinetics: Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. ResearchGate.[4]
-
Synthesis of 2,3,4,5-TFBA: Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, Vol. 23, No. 4 (2011).[2]
-
Hydrodefluorination of Pentafluorobenzoic Acid: Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.[3] US Patent 4822912A.
-
Nucleophilic Substitution of Fluorinated Esters: 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Molbank 2025.[5]
-
Applications in Pharma: The Role of 2,3,4,5-Tetrafluorobenzoic Acid in Modern Pharmaceutical Synthesis. NBInno.
Sources
Comparative Analysis & Inter-Laboratory Validation Guide: 2,3,4,6-Tetrafluorobenzoic Acid
Executive Summary
2,3,4,6-Tetrafluorobenzoic acid (2,3,4,6-TFBA) is a critical fluorinated intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics such as Sparfloxacin and as a conservative tracer in hydrological studies. Its analysis presents unique challenges due to the high electronegativity of the fluorine atoms, significant acidity (pKa < 3), and the difficulty in resolving it from its positional isomer, 2,3,4,5-tetrafluorobenzoic acid.
This guide provides an objective comparison of analytical platforms (HPLC-UV, LC-MS/MS, GC-MS, and
Chemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the analyte.
-
Compound: this compound
-
CAS: 110871-86-8 (Generic/Isomer specific check required)
-
Critical Impurities: 2,3,4,5-Tetrafluorobenzoic acid (Isomer), 2,4,5-Trifluorobenzoic acid (Des-fluoro impurity), Chlorinated analogs (from synthesis starting materials like tetrachlorophthalic anhydride).
The Isomer Challenge
The primary analytical failure mode is the co-elution of the 2,3,4,6- isomer with the 2,3,4,5- isomer. Standard C18 columns often fail to resolve these due to similar hydrophobicity.
-
2,3,4,6-TFBA: Carboxyl group flanked by two Fluorines (Ortho-Ortho).
-
2,3,4,5-TFBA: Carboxyl group flanked by one Fluorine (Ortho-Meta).
Comparative Analysis of Methodologies
The following table summarizes the performance characteristics of the primary analytical techniques.
| Feature | Method A: RP-HPLC-UV | Method B: LC-MS/MS (QqQ) | Method C: GC-MS | Method D: |
| Primary Use | Routine QC, Purity Assay (>98%) | Trace Impurity, Genotoxins, Environmental | Orthogonal Confirmation | Structural Elucidation, Isomer Ratio |
| Selectivity | Moderate (Requires PFP column) | High (MRM transitions) | High (Capillary separation) | Absolute (Chemical Shift) |
| Sensitivity (LOD) | ~1-5 µg/mL | ~1-10 ng/mL | ~10-50 ng/mL | >1 mg/mL |
| Sample Prep | Dilute & Shoot | Simple filtration | Derivatization (Silylation) | Dissolution (DMSO-d6) |
| Throughput | High | High | Low | Low |
| Cost | Low | High | Medium | Very High |
Analytical Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the specific data requirement.
Figure 1: Decision matrix for selecting the analytical platform based on sensitivity needs and isomer specificity.
Detailed Experimental Protocols
Method A: High-Selectivity HPLC-UV (Recommended for QC)
Rationale: While C18 is standard, fluorinated compounds exhibit specific
-
Column: Fluorosep-RP Phenyl PFP or Kinetex F5 (150 x 4.6 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear ramp to 60% B
-
15-20 min: Hold 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 272 nm (Lambda max for TFBA).
-
Temperature: 35°C.
Method C: GC-MS with Derivatization
Rationale: TFBA is non-volatile and requires silylation to replace the acidic proton.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2]
-
Preparation: Dissolve 10 mg sample in 1 mL dry pyridine. Add 100 µL BSTFA.[2] Heat at 70°C for 30 mins.
-
Column: DB-5MS (30m x 0.25mm).
-
Inlet: 250°C, Split 1:50.
-
Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (5 min).
-
MS Mode: EI (70 eV), Scan 50-500 m/z. Look for M+ peak of the TMS ester.
Inter-Laboratory Comparison (ILC) Protocol
To validate the robustness of the analysis across different sites (e.g., Supplier vs. Manufacturer), the following ILC protocol is required. This design complies with ISO 17043 and ICH Q2(R2) principles.
Study Design
-
Participants: Minimum 3 laboratories (Site A, Site B, Reference Lab).
-
Samples:
-
Sample 1: High Purity Standard (>99.5%).
-
Sample 2: Spiked Impurity Sample (containing 0.5% 2,3,4,5-TFBA).
-
Sample 3: Blinded Matrix (Simulated process mother liquor).
-
-
Homogeneity Testing: The Reference Lab must analyze 10 random vials from the sample batch before distribution to ensure RSD < 1.0%.
Statistical Evaluation (The Z-Score)
Participating labs are evaluated based on the Z-score (
- : Participant's result.
- : Assigned value (Robust mean of all labs or Reference Lab value).
- : Standard deviation for proficiency assessment (target RSD).
-
|z| ≤ 2.0: Satisfactory.
-
2.0 < |z| < 3.0: Questionable (Warning Signal).
-
|z| ≥ 3.0: Unsatisfactory (Action Signal - Root Cause Analysis required).
ILC Workflow Diagram
Figure 2: Workflow for Inter-Laboratory Comparison study.
Representative Performance Data
The following data represents expected performance metrics for 2,3,4,6-TFBA analysis when using Method A (HPLC-PFP) , based on validation studies of similar fluorinated benzoic acids [1][2].
Table 1: Method Validation Metrics
| Parameter | Acceptance Criteria (ICH Q2) | Typical Result (HPLC-UV) | Typical Result (LC-MS/MS) |
| Linearity ( | > 0.999 | 0.9998 | 0.9995 |
| Range | 80-120% of Test Conc. | 10 - 200 µg/mL | 10 - 500 ng/mL |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.4% | 95.8% |
| Precision (Repeatability) | RSD < 1.0% | 0.4% | 2.1% |
| Intermediate Precision | RSD < 2.0% | 1.1% | 3.5% |
| LOD (Limit of Detection) | S/N > 3 | 0.5 µg/mL | 1.0 ng/mL |
| Isomer Resolution ( | > 1.5 | 2.1 (PFP Column) | N/A (Mass Spec)* |
*Note: Mass Spec cannot distinguish isomers (2,3,4,6 vs 2,3,4,5) without chromatographic separation as they are isobaric (Same m/z).
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.
-
Juhler, R. K., & Mortensen, A. P. (2002).[3] Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [3]
-
Munigela, N., et al. (2009).[4] Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin. Scientia Pharmaceutica.
-
Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18. LCGC North America.
-
ISO/IEC. (2010).[5] Conformity assessment — General requirements for proficiency testing (ISO 17043).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. eas-eth.org [eas-eth.org]
Definitive Guide to Purity Assignment of 2,3,4,6-Tetrafluorobenzoic Acid Reference Standards
Executive Summary
2,3,4,6-Tetrafluorobenzoic acid (TFBA) is a critical fluorinated building block used in the synthesis of antibacterial agents (e.g., fluoroquinolones) and as a metabolic probe in drug development.[1] However, its certification as a Reference Standard (RS) is plagued by a specific analytical blind spot: isomeric contamination .
Standard C18 HPLC methods often fail to resolve the 2,3,4,6-isomer from its thermodynamic byproducts, such as 2,3,4,5-tetrafluorobenzoic acid or 2,4,6-trifluorobenzoic acid. Relying solely on "HPLC Area %" can lead to potency overestimation, compromising downstream stoichiometry and toxicity studies.
This guide outlines a Metrological Approach to purity assignment, prioritizing Quantitative NMR (qNMR) for absolute potency and orthogonal Phenyl-Hexyl HPLC for impurity profiling.
Part 1: The Scientific Challenge
The "Area %" Fallacy
In commercial Certificates of Analysis (CoA), purity is often reported as HPLC Area %. For 2,3,4,6-TFBA, this is insufficient for two reasons:
-
Response Factor Bias: Fluorinated impurities often have different UV extinction coefficients than the target analyte at 254 nm.
-
Isomeric Co-elution: The 2,3,4,6- and 2,3,4,5- isomers possess nearly identical lipophilicity (
), causing them to co-elute on standard alkyl-bonded phases (C18).
The Solution: The "Potency" Standard
To establish a valid Reference Standard, we must distinguish between Chromatographic Purity (absence of related substances) and Assay Potency (mass fraction of the active moiety).
Part 2: Method A — The Gold Standard (qNMR)
Objective: Determine the absolute mass fraction (potency) directly, independent of impurity standards.[2]
Why qNMR?
Quantitative NMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei, meaning a single Certified Reference Material (CRM) as an Internal Standard (IS) can validate the purity of any organic compound.
Experimental Protocol: H qNMR
Pre-requisite: The 2,3,4,6-TFBA molecule has exactly one aromatic proton, appearing as a multiplet (ddd) around
Reagents:
-
Solvent: DMSO-
(Preferred for solubility and separating water peaks). -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Rationale: Maleic acid provides a sharp singlet at
6.2 ppm, distinct from the TFBA aromatic region.
-
Workflow:
-
Weighing: Accurately weigh
10-15 mg of 2,3,4,6-TFBA and 10-15 mg of Maleic Acid into the same vial using a micro-balance ( mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition Parameters:
-
Pulse Angle:
(ensure full excitation). -
Relaxation Delay (
): seconds. (Crucial: must be of the slowest relaxing nucleus to ensure 99.3% magnetization recovery). -
Scans (NS): 16 or 32 (Signal-to-Noise ratio
). -
Temperature: 298 K.
-
Calculation:
Part 3: Method B — The Impurity Profiler (HPLC-UV)
Objective: Detect isomeric impurities that qNMR might miss due to overlapping signals or low sensitivity (<0.1%).
Column Selection: The "Fluorine-Fluorine" Interaction
Standard C18 columns rely on hydrophobic interactions. However, separating tetra-fluoro isomers requires Shape Selectivity and
-
Recommended Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl .[4]
-
Mechanism: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the fluorinated benzoic acid, providing superior separation of positional isomers compared to C18.
Experimental Protocol: Isomer-Specific HPLC
System: HPLC with PDA/UV detector. Column: Phenomenex Kinetex F5 (PFP) or Waters XSelect HSS PFP (4.6 x 150 mm, 2.6 µm).
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress ionization of the carboxylic acid, ensuring retention).
-
B: Acetonitrile.[6]
Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 20 |
| 15.0 | 60 |
| 15.1 | 95 |
| 20.0 | 95 |
Parameters:
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: 230 nm (closer to
) and 254 nm. -
Temp: 35°C.
Acceptance Criteria:
-
Resolution (
) between 2,3,4,6-TFBA and 2,3,4,5-TFBA must be .
Part 4: Comparative Analysis
The following table summarizes why a dual-method approach is mandatory for Reference Standards.
| Feature | qNMR (Primary Standard) | HPLC-UV (PFP Column) | DSC (Thermal) |
| Primary Output | Absolute Potency (Mass %) | Impurity Profile (Area %) | Absolute Purity (Mol %) |
| Isomer Specificity | Moderate (depends on peak overlap) | High (separates isomers) | Low (eutectic melting) |
| Reference Std Req. | None (uses Internal Std) | Requires Impurity Standards | None |
| Weakness | High LOD (~0.1%); Hygroscopy error | Response factor variation | Decomposes if unstable |
| Role in Cert. | Assigning the Purity Value | Validating the Profile | Confirmatory Check |
Part 5: Visualization of Workflows
Diagram 1: The Certification Workflow
This diagram illustrates the logical flow from synthesis to final Certificate of Analysis (CoA), ensuring self-validation.
Caption: Figure 1. Orthogonal certification workflow combining chromatographic profiling and qNMR potency assignment.
Diagram 2: Column Selection Logic
A decision tree for selecting the correct stationary phase based on the specific fluorinated impurity profile.
Caption: Figure 2. Decision matrix for HPLC column selection emphasizing the necessity of PFP phases for fluorinated isomers.
References
-
Godejohann, M., et al. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation."[8] Molecules, 26(4), 1144.
-
United States Pharmacopeia (USP). (2024). "Equivalency between Mass Balance and qNMR methodologies." USP General Chapters.
-
Welch Materials. (2024). "A Guide to Selective Columns for Isomer Separation." Chromatography Technical Notes.
-
Waters Corporation. (2015). "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids." Application Note 720005273EN.
-
Bureau International des Poids et Mesures (BIPM). (2023). "Octad of standards for qNMR purity measurements." BIPM Metrology Guidelines.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 3. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Kinetics of Tetrafluorobenzoic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision point that dictates the efficiency of synthetic routes and the properties of the final product. Among the vast array of available synthons, polyfluorinated aromatic compounds hold a special place due to the profound impact of fluorine on molecular properties. This guide provides an in-depth comparative analysis of the reaction kinetics of three key isomers of tetrafluorobenzoic acid: 2,3,4,5-tetrafluorobenzoic acid , 2,3,4,6-tetrafluorobenzoic acid , and 2,3,5,6-tetrafluorobenzoic acid .
While direct, side-by-side comparative kinetic data for these specific isomers is sparse in the literature, this guide synthesizes fundamental principles of physical organic chemistry with available empirical data to provide a predictive framework for their relative reactivity. We will delve into the causality behind their kinetic profiles in three crucial reaction classes: Esterification, Nucleophilic Aromatic Substitution (SNAr), and Decarboxylation.
Part 1: The Electronic and Steric Landscape of Tetrafluorobenzoic Acid Isomers
The reactivity of any substituted benzoic acid is fundamentally governed by the electronic and steric environment created by its substituents. Fluorine, despite its simple atomic nature, exerts a complex dual influence.
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine powerfully withdraws electron density through the sigma bond framework. This effect is distance-dependent and strongly acidifying.[1]
-
Mesomeric (Resonance) Effect (+M): Fluorine's lone pairs can donate electron density into the aromatic π-system. However, for halogens, the inductive effect is dominant.[1]
-
The Ortho Effect: Substituents at the ortho position (C2, C6) can introduce significant steric hindrance, forcing the carboxyl group out of the plane of the benzene ring.[1] This "steric inhibition of resonance" can have complex, sometimes counterintuitive, effects on both the acid and its conjugate base.[2]
The most direct measure of the net electronic effect on the carboxyl group is the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid, signifying that the carboxylate anion is more effectively stabilized by the electron-withdrawing fluorine atoms.
| Isomer | Structure | Predicted pKa | Analysis of Fluorine Effects |
| 2,3,4,5-Tetrafluorobenzoic Acid | ![]() | 2.53[3] | Features two ortho-fluorines (C2, C5 relative to the C-H) and one para-fluorine (C4) relative to the carboxyl group, all exerting strong -I effects. The C2-fluorine also introduces a significant ortho effect. |
| This compound | ![]() | ~1.8 - 2.2 (Estimated) | Possesses two ortho-fluorines (C2, C6) flanking the carboxyl group, leading to the most pronounced steric and inductive effects on the -COOH group. It also has a para-fluorine (C4). This symmetric ortho-substitution is expected to make it a very strong acid. |
| 2,3,5,6-Tetrafluorobenzoic Acid | ![]() | 1.66[4] | Also features two ortho-fluorines (C2, C6) and two meta-fluorines (C3, C5). The symmetric arrangement of four powerful -I substituents provides exceptional stabilization for the carboxylate anion, making it the strongest acid of the three. |
Part 2: Comparative Kinetics in Key Reaction Classes
Based on the electronic and steric profiles established above, we can predict the relative reaction rates of the isomers.
A. Esterification (Acid-Catalyzed)
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl carbon. Therefore, the reaction rate is highly sensitive to the electrophilicity of this carbon.
Theoretical Framework: A greater net electron withdrawal from the benzene ring increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. Acidity (pKa) serves as an excellent proxy for this effect. Additionally, significant steric hindrance from two ortho-substituents can impede the approach of the alcohol nucleophile.[5]
Predicted Isomer Reactivity: The reactivity should correlate with the acidity of the benzoic acid.
-
Fastest: 2,3,5,6-Tetrafluorobenzoic acid (pKa ≈ 1.66) . The powerful and symmetric inductive withdrawal from four fluorine atoms makes its carbonyl carbon the most electrophilic.
-
Intermediate: This compound (pKa ≈ 1.8-2.2) . Also highly activated by two ortho- and one para-fluorine. Its reactivity will be very close to the 2,3,5,6-isomer.
-
Slowest: 2,3,4,5-Tetrafluorobenzoic acid (pKa ≈ 2.53) . While still a strong acid, the slightly lower net electron-withdrawing effect compared to the other two isomers renders its carbonyl carbon less electrophilic.
Data Summary & Discussion
| Reaction | Predicted Kinetic Order | Rationale |
| Esterification | 2,3,5,6- > 2,3,4,6- > 2,3,4,5- | Rate correlates with carbonyl electrophilicity, which is reflected in the acidity (pKa). Lower pKa = faster reaction. |
Mechanistic Visualization
Caption: Generalized mechanism for acid-catalyzed esterification.
B. Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions on polyfluoroarenes, a nucleophile attacks an electron-deficient carbon atom bearing a fluorine (leaving group), proceeding through a negatively charged intermediate known as a Meisenheimer complex.[7] The rate-determining step is typically the formation of this stabilized carbanion.
Theoretical Framework: The reaction rate is accelerated by electron-withdrawing groups (in this case, the other fluorine atoms and the carboxylate group) that can stabilize the negative charge of the Meisenheimer intermediate through induction and resonance. For substitution to occur, the negative charge must be stabilized by groups at the ortho and para positions relative to the point of attack.[7]
Predicted Isomer Reactivity (for substitution para to the -COOH group): Let's consider a nucleophilic attack at the C4 position, which is a common site for substitution on polyfluorinated benzoic acids.[8]
-
Fastest: 2,3,5,6-Tetrafluorobenzoic acid . Attack at C4 is not possible as there is no fluorine atom. However, attack at C2/C6 would be highly activated. For the purpose of comparing reactivity at a common position (e.g., if we were comparing displacement of a group at C4), this isomer provides the best framework for stabilizing a negative charge due to the symmetric placement of electron-withdrawing groups. Let's consider substitution at the C5 position of the 2,3,4,5-isomer and the C6 position of the 2,3,4,6-isomer for a more direct comparison. In the case of 2,3,4,5-TFBA , attack at C5 is stabilized by ortho-F (at C4) and para-COOH (at C1). In the case of 2,3,4,6-TFBA , attack at C6 is stabilized by meta-F (at C4) and ortho-COOH (at C1). The para-stabilization by the carboxyl group is generally strong.
-
Intermediate: 2,3,4,5-Tetrafluorobenzoic acid . Attack at the C4 position is stabilized by two ortho-fluorines (C3, C5) and the para-carboxyl group.
-
Slowest: The relative rates are difficult to predict without specific experimental data, but the principle remains that the isomer whose fluorine arrangement best stabilizes the Meisenheimer complex for a given substitution will react fastest.
Data Summary & Discussion
Studies on pentafluoropyridine show that nucleophilic attack occurs preferentially at the C4 (para) position.[9] Similarly, computational studies on pentafluorobiphenyl indicate that substitution is fastest at the fluorine para to the other ring, highlighting the importance of stabilization of the intermediate.[1]
| Reaction | Predicted Kinetic Order | Rationale |
| SNAr | Dependent on position of attack. Generally, reactivity is enhanced by F atoms ortho/para to the reaction center. | Rate depends on the stability of the anionic Meisenheimer intermediate. |
Mechanistic Visualization
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
C. Decarboxylation
Decarboxylation of aromatic carboxylic acids is a challenging reaction that typically requires high temperatures or metal catalysis. The reaction proceeds via the cleavage of the Ar-COOH bond to form an aryl anion or aryl radical intermediate.
Theoretical Framework: The rate of decarboxylation is dependent on the stability of the aryl anion (or radical) formed after the loss of CO₂. Electron-withdrawing groups on the aromatic ring are crucial for stabilizing this intermediate.[10] Therefore, a greater number of fluorine atoms and their placement at positions that can effectively stabilize a negative charge (ortho/para) will facilitate decarboxylation.
Predicted Isomer Reactivity: The reactivity should correlate with the ability of the fluorine substitution pattern to stabilize the incipient aryl anion.
-
Fastest: 2,3,5,6-Tetrafluorobenzoic acid . The loss of CO₂ leaves an aryl anion where the negative charge is flanked by two ortho-fluorines and stabilized by two meta-fluorines, providing the most stable intermediate.
-
Intermediate: This compound . The resulting aryl anion is also highly stabilized by two ortho-fluorines.
-
Slowest: 2,3,4,5-Tetrafluorobenzoic acid . The aryl anion formed from this isomer is less symmetrically stabilized compared to the other two, likely leading to a higher activation energy for decarboxylation.
Data Summary & Discussion
Studies on the decarboxylation of pentafluorobenzoic acid show it follows first-order kinetics with an activation energy of around 150 kJ·mol⁻¹. This provides a benchmark, and it is expected that the tetrafluoro-isomers will have slightly higher activation energies. The general principle is that electron-withdrawing substituents lower the thermal stability of benzoic acids and make decarboxylation easier.[10]
| Reaction | Predicted Kinetic Order | Rationale |
| Decarboxylation | 2,3,5,6- > 2,3,4,6- > 2,3,4,5- | Rate depends on the stability of the aryl anion intermediate formed after loss of CO₂. |
Mechanistic Visualization
Caption: Generalized mechanism for thermal decarboxylation via an aryl anion.
Part 3: Experimental Design for Kinetic Analysis
To empirically validate the predictions made in this guide, a robust experimental plan is essential. Below is a self-validating protocol for determining the relative esterification rates using a competitive reaction method, which is efficient for comparison.
Protocol: Competitive Esterification Kinetics via GC-MS Analysis
-
Objective: To determine the relative rate of esterification of the three tetrafluorobenzoic acid isomers.
-
Materials & Equipment:
-
The three tetrafluorobenzoic acid isomers (≥98% purity).
-
Anhydrous Methanol (MeOH).
-
Concentrated Sulfuric Acid (H₂SO₄, catalyst).
-
Dodecane (or other suitable high-boiling alkane as an internal standard).
-
Anhydrous Dichloromethane (DCM, solvent).
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
Thermostatically controlled reaction block or oil bath.
-
Autosampler vials, syringes, and standard glassware.
-
-
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis.
-
Procedure:
-
Stock Solution: Prepare a stock solution in a 50 mL volumetric flask containing an equimolar mixture of the three tetrafluorobenzoic acid isomers (e.g., 0.1 mmol each) and the internal standard (e.g., 0.1 mmol of dodecane). Dilute to the mark with anhydrous DCM.
-
Reaction Setup: In a sealed reaction vial, place 5.0 mL of anhydrous MeOH. Add a magnetic stir bar. Place the vial in the heating block set to the desired temperature (e.g., 60 °C) and allow it to equilibrate.
-
Initiation (t=0): Add 1.0 mL of the stock solution to the pre-heated methanol. Immediately add the catalyst (e.g., 20 µL of conc. H₂SO₄).
-
Sampling: At specified time intervals (e.g., t = 5, 15, 30, 60, 120 min), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing 1.0 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
-
Extraction: Add 1.0 mL of ethyl acetate to the quenched sample, vortex thoroughly, and allow the layers to separate.
-
Analysis: Transfer the organic (upper) layer to a GC-MS vial and analyze to determine the concentrations of the unreacted acids and the formed methyl esters relative to the internal standard.
-
-
Data Analysis & Validation:
-
For each isomer at each time point, calculate the response factor relative to the internal standard.
-
Plot the concentration of each starting acid vs. time.
-
The initial rate for each isomer can be determined from the slope of this plot near t=0. The relative rates are the ratios of these slopes.
-
Self-Validation: The experiment should be run in triplicate to ensure reproducibility. A control reaction without the catalyst should also be run to confirm that the uncatalyzed reaction is negligible. The linearity of the initial consumption of reactants will validate the assumption of initial rate kinetics.
-
Conclusion
The substitution pattern of fluorine atoms on a benzoic acid ring provides a powerful tool for tuning chemical reactivity. Based on the fundamental principles of electronic and steric effects, as quantified by pKa values, a clear predictive hierarchy for the kinetic performance of tetrafluorobenzoic acid isomers emerges:
-
For reactions at the carboxyl group, such as esterification , reactivity is governed by electrophilicity. The predicted order is: 2,3,5,6- > 2,3,4,6- > 2,3,4,5-TFBA .
-
For reactions involving the stability of an aryl anion, such as decarboxylation , the isomer that best stabilizes the intermediate will react fastest. The predicted order is: 2,3,5,6- > 2,3,4,6- > 2,3,4,5-TFBA .
-
For Nucleophilic Aromatic Substitution , the kinetics are highly dependent on the site of attack, but are universally accelerated by the strong inductive effects of the fluorine atoms stabilizing the crucial Meisenheimer intermediate.
This guide provides a logical framework for researchers and drug development professionals to make informed decisions when selecting from these versatile building blocks, enabling the rational design of more efficient and effective synthetic strategies.
References
-
Paleta, O., et al. (2004). Nucleophilic substitution in 2,3,4,5,6-pentafluorobiphenyl. Journal of Fluorine Chemistry, 125(3), 435-446. Available at: [Link]
-
Phillip, C. C. (2010). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. Energy & Fuels, 24(1), 173-179. Available at: [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrafluorobenzoic acid. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023). Pentafluorobenzoic acid. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved February 7, 2026, from [Link]
- U.S. Patent No. 4,822,912. (1989). Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid. Google Patents.
- U.S. Patent No. 5,030,763. (1991). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Google Patents.
-
Wang, F., et al. (2021). Wonderful fusion of organofluorine chemistry and decarboxylation strategy. Organic Chemistry Frontiers, 8(10), 2436-2461. Available at: [Link]
-
Exner, O., & Motekov, N. (1980). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Collection of Czechoslovak Chemical Communications, 45(5), 1382-1393. Available at: [Link]
-
Yang, L., et al. (2012). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 24(4), 1615-1617. Available at: [Link]
-
ResearchGate. (n.d.). Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Extending the series of p-substituted tetrafluorobenzoic acids: Synthesis, properties and structure. Retrieved February 7, 2026, from [Link]
-
Melnyk, S. R., et al. (2022). Kinetic research and modeling of benzoic acid esterification process. Chemistry & Chemical Technology, 16(1), 85-92. Available at: [Link]
-
Ranjbar-Karimi, R., & Mohammadi, K. M. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 42(15), 12631-12640. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic research and modeling of benzoic acid esterification process. Retrieved February 7, 2026, from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]
- U.S. Patent No. EP0635466A1. (1995). Decarboxylation process. Google Patents.
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved February 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Retrieved February 7, 2026, from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved February 7, 2026, from [Link]
-
Domagala, J. M., et al. (1986). Synthesis of 4-oxo-4H-quino[2,3,4-i,j][4][8]-benoxazine-5-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 23(2), 453-457. Available at: [Link]
-
MDPI. (2025). 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Molbank, 2025(1), M1070. Available at: [Link]
-
Chan, K. F., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(30), 9349-9353. Available at: [Link]
-
Muneer, C. P. (2020, August 20). Steric effect and applications [Video]. YouTube. Available at: [Link]
-
YouTube. (2020, August 20). Steric effect and applications. Retrieved February 7, 2026, from [Link]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 4. 2,3,5,6-Tetrafluorobenzoic acid | 652-18-6 [chemicalbook.com]
- 5. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2,3,4,6-Tetrafluorobenzoic Acid
Executive Summary: The "Invisible" Hazard
While 2,3,4,6-tetrafluorobenzoic acid (TFBA) is officially classified as an Irritant (H315, H319, H335), treating it merely as "standard benzoic acid" is a procedural error.[1] The presence of four fluorine atoms significantly alters the molecule's electronic landscape, lowering the pKa to approximately 2.0–2.5 (compared to 4.2 for benzoic acid).[1] This increased acidity, combined with the lipophilic nature of the fluorinated ring, enhances its ability to penetrate biological membranes and cause rapid tissue irritation.[1]
Core Directive: Handle this compound with the rigor reserved for corrosive organic acids. The primary risks are inhalation of fine dust during weighing and ocular damage from acidic hydrolysis on moist mucous membranes.[1]
Part 1: Hazard Analysis & Risk Assessment
The Fluorine Effect (Mechanistic Insight)
The safety profile of TFBA is dictated by the electron-withdrawing nature of the four fluorine substituents.[1]
-
Acidity: The fluorines pull electron density away from the carboxyl group, stabilizing the carboxylate anion.[1] This makes TFBA a significantly stronger acid than its non-fluorinated counterparts.[1]
-
Lipophilicity: The fluorinated ring increases lipid solubility, potentially accelerating skin absorption compared to hydrophilic mineral acids.[1]
-
Thermal Instability: While stable at room temperature, combustion or extreme thermal decomposition releases Hydrogen Fluoride (HF) .[1] Firefighting protocols must account for this specific toxic inhalation hazard.[1]
GHS Classification & Target Organs
| Hazard Class | H-Code | Description | Critical Handling Note |
| Skin Irritation | H315 | Causes skin irritation | Dust becomes corrosive upon contact with sweat. |
| Eye Irritation | H319 | Causes serious eye irritation | High risk of corneal opacity if not rinsed immediately. |
| STOT-SE | H335 | May cause respiratory irritation | Inhalation of dust triggers immediate coughing/bronchospasm. |
Part 2: The PPE Matrix
This matrix is designed to create a self-validating safety barrier.[1] If you cannot meet the "Primary Control" (Engineering), you must escalate the "Secondary Control" (PPE).[1]
Protective Equipment Specifications
| Protection Zone | Standard Protocol (Solid Handling) | Elevated Risk (Solutions >1M or Heating) | Rationale |
| Hand Protection | Nitrile (4 mil) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Fluorinated organics can degrade latex. Nitrile offers superior chemical resistance to organic acids [1].[1] |
| Ocular Protection | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient for fine powders which can bypass side shields and dissolve in eye moisture.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | N95/P100 Respirator (If hood unavailable) | The primary goal is to prevent dust inhalation.[1] A hood is mandatory for weighing.[1] |
| Body Defense | Lab Coat (Cotton/Poly blend) | Chemical Apron (Tyvek/PVC) | Prevent dust accumulation on street clothes; synthetic fibers can melt if a thermal reaction occurs.[1] |
Part 3: Operational Workflow
The following diagram outlines the "Safe Handling Loop." This workflow prioritizes containment to minimize reliance on PPE as the sole defense.[1]
Workflow Logic Diagram
Caption: Operational logic for handling TFBA, emphasizing containment during the critical weighing phase where dust generation is highest.
Key Operational Nuances
-
Static Control: Fluorinated powders are often static-prone.[1] When weighing, they may "jump" from the spatula.[1] Use an anti-static gun or polonium strip near the balance to prevent dispersal.[1]
-
Solvent Addition: When dissolving TFBA, add the solvent to the powder, not the reverse, to minimize dust clouds.[1]
-
Glassware: Standard borosilicate glass is compatible.[1] TFBA does not etch glass under standard conditions (unlike HF).[1]
Part 4: Emergency Response & Disposal
Decontamination Protocol
If exposure occurs, speed is critical to prevent acid burns.[1]
-
Skin Contact: Flush with water for 15 minutes.[1][2][3][4][5] Soap is essential to remove the lipophilic residue.[1] Do not use organic solvents (ethanol/DMSO) to wash skin, as this increases absorption.[1]
-
Eye Contact: Flush for 15 minutes. The "gritty" feeling is the solid acid dissolving; do not rub eyes.[1]
-
Spill Cleanup:
Waste Disposal Decision Tree
Proper disposal protects downstream waste management infrastructure from corrosion.[1]
Caption: Disposal logic ensuring TFBA is routed to Halogenated Waste streams. This prevents corrosion in non-halogenated incinerators.[1]
Critical Disposal Note: Never mix TFBA waste with strong oxidizers (e.g., Nitric Acid waste) or strong bases without controlled neutralization, as this can generate heat or pressure.[1]
References
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



